Reserpic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83-60-3 |
|---|---|
Molecular Formula |
C22H28N2O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C22H28N2O5/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27)/t11-,15+,17-,18-,19+,21+/m1/s1 |
InChI Key |
JVHNBFFHWQQPLL-WOXROFTLSA-N |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O |
melting_point |
242.0 °C |
Other CAS No. |
83-60-3 |
Synonyms |
eserpic acid reserpic acid, hydrochloride salt, (3beta,16beta,17alpha,18beta,20alpha)-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Architectural Puzzle: A Technical Guide to the Chemical Structure Elucidation of Reserpic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid (C₂₂H₂₈N₂O₅) is a complex monoterpenoid indole alkaloid that stands as a cornerstone in the chemistry of natural products.[1] Historically, its structure was unraveled as a principal hydrolysis product of reserpine, an important antihypertensive and antipsychotic drug isolated from the roots of Rauwolfia serpentina in 1952.[2][3] The elucidation of this compound's intricate pentacyclic structure was a formidable challenge for chemists of the era and represents a classic case study in structural chemistry, blending meticulous chemical degradation with spectroscopic analysis. This guide provides an in-depth look at the methodologies and logical processes that led to the definitive structural assignment of this pivotal molecule.
Initial Characterization and Functional Group Analysis
The journey to determine the structure of this compound began with classical wet chemistry techniques to identify its constituent functional groups. These foundational experiments provided the initial pieces of the structural puzzle.
-
Molecular Formula: Initial elemental analysis established the molecular formula as C₂₂H₂₈N₂O₅, a composition later confirmed by high-resolution mass spectrometry.[4]
-
Carboxylic Acid Moiety: The acidic nature of the compound was evident from its ability to form a monosodium salt and its solubility in aqueous sodium carbonate.[4] Titration with a standard base indicated the presence of a single carboxylic acid group.[4]
-
Hydroxyl Group: The presence of a hydroxyl (-OH) group was confirmed by its reaction with acetic anhydride and benzoyl chloride to form acetate and benzoate derivatives, respectively.[4] Crucially, oxidation of this compound with agents like chromium trioxide yielded a ketone, demonstrating that the hydroxyl group was secondary in nature.[4]
-
Methoxy Groups: The Zeisel method, a classic technique involving cleavage of ether linkages with hot hydriodic acid (HI), was employed to quantify the methoxy (-OCH₃) groups. This analysis revealed the presence of two methoxy groups within the molecule.[4]
-
Nitrogen Atoms: Derived from studies on its parent compound reserpine, it was inferred that one nitrogen atom is secondary (part of an indole nucleus) and the other is tertiary.[2]
Degradation Studies: Deconstructing the Core Skeleton
The most critical evidence for the fundamental carbon-nitrogen skeleton of this compound came from a series of chemical degradation experiments designed to break the complex molecule into smaller, identifiable fragments.
Selenium Dehydrogenation: The pivotal experiment was the selenium dehydrogenation of methyl reserpate (the methyl ester of this compound). This harsh reaction removed hydrogen atoms, leading to aromatization and yielding a stable, polycyclic aromatic compound named yobyrine (C₁₉H₁₆N₂).[1][2] The formation of yobyrine was a key discovery, as it identified the core framework of this compound as belonging to the yohimbane class of alkaloids.[1]
Further Degradation of Yobyrine: To confirm the structure of yobyrine itself, it was subjected to further degradation:
-
Zinc Dust Distillation: This process broke yobyrine down into two simpler, known heterocyclic compounds: 3-ethylindole and isoquinoline .[1][2] This finding was instrumental in proving that the yohimbane skeleton is composed of an indole moiety fused to an isoquinoline unit.
-
Oxidation: Permanganate oxidation of yobyrine yielded phthalic acid, while chromic acid oxidation gave o-toluic acid, further confirming the substitution pattern of the isoquinoline portion.[2]
The relationship between these degradation products was a logical linchpin in establishing the foundational structure.
Caption: Degradation pathway of this compound to its core heterocyclic fragments.
Spectroscopic Analysis: Confirming the Fine Details
While classical methods revealed the skeleton and functional groups, modern spectroscopic techniques were indispensable for confirming the proposed structure and establishing its complex stereochemistry.
| Table 1: Summary of Spectroscopic Data for this compound | |
| Technique | Observation and Interpretation |
| Infrared (IR) Spectroscopy | - Broad band at 3520-3480 cm⁻¹: Secondary -OH group stretch.[4]- Broad band at 3240 cm⁻¹: Indole N-H stretch.[4]- Strong band at ~1710 cm⁻¹: C=O stretch of the carboxylic acid.[4]- Broad O-H stretch from 2500-3000 cm⁻¹: Characteristic of a carboxylic acid.[4] |
| Mass Spectrometry (MS) | - High-resolution MS provides an exact mass measurement, confirming the molecular formula of C₂₂H₂₈N₂O₅.[4] - Fragmentation patterns help identify stable substructures and confirm the connectivity of the rings. |
| ¹H NMR Spectroscopy | - Aromatic protons (indole ring): Expected in the downfield region (δ 7.0-8.0 ppm).[4]- Methoxy protons (-OCH₃): Appear as sharp singlets around δ 3.5-4.0 ppm.[4]- Aliphatic framework protons: Complex signals in the upfield region (δ 1.0-4.5 ppm).[4] |
| ¹³C NMR Spectroscopy | - Carboxyl carbon (-COOH): Signal in the δ 170-185 ppm range.[4]- Aromatic carbons (indole ring): Signals between δ 110-140 ppm.[4]- Methoxy carbons (-OCH₃): Resonances around δ 50-65 ppm.[4]- Alcohol carbon (C-OH): Signal in the δ 60-80 ppm range.[4] |
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial for unequivocally assigning proton and carbon signals and mapping the precise connectivity of atoms throughout the molecule.
Summary of Quantitative and Degradation Data
| Table 2: Key Degradation Products in this compound Structural Elucidation | ||
| Compound | Molecular Formula | Role in Structural Analysis |
| This compound | C₂₂H₂₈N₂O₅ | The core structure for analysis and stereochemical assignment.[1] |
| Yobyrine | C₁₉H₁₆N₂ | Dehydrogenation product confirming the pentacyclic yohimbane skeleton.[1][2] |
| 3-Ethylindole | C₁₀H₁₁N | Zinc distillation product of yobyrine, identifying the indole nucleus.[2] |
| Isoquinoline | C₉H₇N | Co-product from yobyrine degradation, identifying the second major heterocyclic unit.[1][2] |
Experimental Protocols
Zeisel Method for Methoxy Group Determination The Zeisel method is a quantitative analysis to determine the number of methoxy groups in a compound.
-
A known mass of this compound is heated with an excess of concentrated hydriodic acid (HI).
-
The hydriodic acid cleaves the ether linkages, converting each methoxy group into one molecule of methyl iodide (CH₃I).
-
The volatile methyl iodide is distilled and passed into a solution of silver nitrate (AgNO₃) in ethanol.
-
The methyl iodide reacts with silver nitrate to form a precipitate of silver iodide (AgI).
-
The precipitate is collected, dried, and weighed. The number of moles of methoxy groups is calculated from the mass of the AgI precipitate, allowing for the determination of two methoxy groups per molecule of this compound.[4]
Selenium Dehydrogenation of Methyl Reserpate
-
Methyl reserpate (the methyl ester of this compound, used to protect the carboxylic acid) is mixed with an excess of selenium powder.
-
The mixture is heated to a high temperature (typically >300 °C) under an inert atmosphere for several hours.
-
During heating, selenium acts as a hydrogen acceptor, removing hydrogen atoms from the aliphatic rings and causing them to aromatize.
-
The resulting crude product, yobyrine, is then purified by chromatography or crystallization.[2]
The Logical Workflow of Elucidation
The determination of this compound's structure was a systematic process, beginning with basic characterization and proceeding through controlled degradation and detailed spectroscopic confirmation.
References
A Technical Guide to the Reserpic Acid Biosynthetic Pathway in Rauwolfia Species
Abstract: Reserpic acid is a structurally complex monoterpenoid indole alkaloid (MIA) and the direct precursor to reserpine, a landmark pharmaceutical compound isolated from Rauwolfia species. Reserpine has been historically pivotal in understanding neurotransmitter biology and treating hypertension and psychiatric disorders.[1][2] The intricate stereochemistry of its core structure has made its biosynthesis a subject of intense research. Recent breakthroughs have successfully deciphered the main enzymatic steps, revealing a sophisticated pathway that begins with the central MIA precursor, strictosidine.[3][4][5] This guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the key enzymatic transformations, summarizing quantitative production data, and outlining core experimental protocols for pathway analysis. It is intended for researchers, biochemists, and professionals in drug development engaged in the study and application of plant-derived natural products.
The Core Biosynthetic Pathway: From Strictosidine to this compound
The biosynthesis of this compound is a multi-step enzymatic cascade that builds upon the general monoterpenoid indole alkaloid (MIA) pathway. The assembly begins with precursors from primary metabolism and proceeds through a series of complex cyclization, epimerization, and decoration reactions.
All MIAs originate from the condensation of tryptamine (derived from the shikimate pathway) and the monoterpenoid secologanin (derived from the non-mevalonate pathway).[6] This crucial reaction is catalyzed by Strictosidine Synthase (STR) to stereospecifically form α-strictosidine.[5][7] For decades, it was hypothesized that the β-configured vincoside might be the precursor to the similarly β-configured reserpine.[8] However, recent definitive work in Rauvolfia verticillata has established that α-strictosidine is the authentic precursor, necessitating a downstream epimerization event to achieve the correct stereochemistry.[1][2][5]
The pathway from strictosidine to the yohimbane core, which defines the this compound scaffold, involves deglycosylation and a critical stereochemical inversion at the C3 position.
First, Strictosidine β-Glucosidase (SGD) removes the glucose moiety from strictosidine, generating a highly reactive iminium intermediate.[5] This intermediate undergoes spontaneous cyclization and reduction to form various alkaloid skeletons. In this pathway, it leads to the formation of α-yohimbine. The key transformation is the subsequent epimerization of α-yohimbine to 3-epi-α-yohimbine. This inversion is not a single enzymatic step but a two-step oxidation-reduction sequence that establishes the crucial C3 β-configuration of reserpine.[3][8] An FAD-dependent oxidase, RvYOO , first oxidizes the C3-N4 bond to form an imine intermediate.[5][8] This intermediate is then stereospecifically reduced by a medium-chain dehydrogenase/reductase, RvDYR1 , using NADPH as a cofactor, to yield the 3-epi product.[5][8]
Following the establishment of the core yohimbane skeleton with the correct C3 stereochemistry, a series of oxidative "decorating" steps occur to produce this compound. These late-stage modifications add the specific functional groups that define the final molecule.
The pathway culminates in the formation of rauvomitorine G, a key intermediate that contains all the necessary stereochemical features of reserpine.[3][4] This involves hydroxylations and methylations at various positions on the indole ring and yohimbane skeleton. Specifically, a cytochrome P450 monooxygenase, RvCYP72A270 , catalyzes hydroxylation at the C11 position, which is then methylated by an O-methyltransferase, Rv11OMT .[5] Another hydroxylation at C17 leads to rauvomitorine G.[5] The subsequent O-methylation of the C17 hydroxyl group of rauvomitorine G yields this compound methyl ester.[8] The specific methyltransferase for this step has proven difficult to identify, as the C17 hydroxyl group has a high pKa, making it a challenging substrate for typical plant O-methyltransferases.[8] Finally, hydrolysis of the methyl ester at C16 would yield this compound. The final step in the biosynthesis of reserpine itself involves the acylation of this compound (or its methyl ester) with a 3,4,5-trimethoxybenzoyl (TMB) group, a reaction likely catalyzed by a BAHD or SCPL acyltransferase.[7][8]
Key Enzymes in the Pathway
The elucidation of the this compound pathway has led to the functional characterization of several key enzymes. A summary of these enzymes is presented below.
| Enzyme Name/Family | Abbreviation | Enzyme Class | Function in Pathway |
| Strictosidine Synthase | STR | Pictet-Spenglerase | Condenses tryptamine and secologanin to form α-strictosidine.[5] |
| Strictosidine β-Glucosidase | SGD | Glucosidase | Deglycosylates strictosidine to initiate downstream rearrangements.[5] |
| Yohimbine Oxidation Oxidase | RvYOO | FAD-dependent Oxidase | Oxidizes α-yohimbine to an imine intermediate for C3 epimerization.[5][8] |
| Yohimbine-related Dehydrogenase/Reductase | RvDYR1 | Medium-chain Dehydrogenase/Reductase | Stereospecifically reduces the imine intermediate to 3-epi-α-yohimbine.[5][8] |
| Cytochrome P450 72A270 | RvCYP72A270 | P450 Monooxygenase | Catalyzes hydroxylation at the C11 position of the yohimbane core.[5] |
| 11-O-Methyltransferase | Rv11OMT | O-Methyltransferase | Methylates the C11 hydroxyl group.[5] |
| Acyltransferase | - | BAHD or SCPL family | Catalyzes the final transfer of the trimethoxybenzoyl group to form reserpine.[8] |
Quantitative Data on Reserpine Production
The concentration of this compound and its end-product reserpine varies significantly depending on the plant species, geographical location, tissue type, and cultivation method.[9] In vitro culture techniques have been explored to enhance production, with varying success.
| Source Material | Species | Compound | Concentration / Yield |
| Bark (natural) | Rauwolfia spp. | Reserpine | <0.01% dry weight |
| Roots (Dehradun region) | R. serpentina | Reserpine | 0.18% |
| Roots (Dehradun region) | R. tetraphylla | Reserpine | 0.15% |
| Root | R. serpentina | Reserpine | 0.456% w/w of extract |
| Stem | R. serpentina | Reserpine | 0.191% w/w of extract |
| Leaf | R. serpentina | Reserpine | 0.062% w/w of extract |
| Root | R. tetraphylla | Reserpine | 0.205% w/w of extract |
| Stem | R. tetraphylla | Reserpine | 0.102% w/w of extract |
| Leaf | R. tetraphylla | Reserpine | 0.016% w/w of extract |
Experimental Protocols and Methodologies
The study of complex biosynthetic pathways like that of this compound relies on a combination of transcriptomics, heterologous expression, and analytical chemistry.
Modern gene discovery for MIA pathways follows a well-established workflow that integrates 'omics' data with functional validation.[10] This approach rapidly narrows down candidate genes from large datasets for biochemical characterization.
References
- 1. Elucidation of the biosynthetic pathway of reserpine | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of the biosynthetic pathway of reserpine | Sciety Labs (Experimental) [labs.sciety.org]
- 5. biorxiv.org [biorxiv.org]
- 6. webspace.pugetsound.edu [webspace.pugetsound.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and functional analysis of monoterpenoid indole alkaloid pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of reserpic acid
An In-depth Technical Guide to the Physical and Chemical Properties of Reserpic Acid
Introduction
This compound is a complex monoterpenoid indole alkaloid and a fundamental biosynthetic intermediate of the medicinally significant compound, reserpine.[1] As a yohimban alkaloid, its intricate molecular architecture, featuring multiple chiral centers, has made it a subject of extensive research in natural product chemistry and drug development.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its analysis, and visualizations of its biochemical and experimental pathways.
Physical Properties of this compound
This compound typically presents as a white crystalline solid.[1] Its physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C22H28N2O5 | [1][3] |
| Molecular Weight | 400.47 g/mol | [3] |
| Melting Point | 241-243 °C | [3][4] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. Soluble in aqueous sodium carbonate. | [1][5] |
| Optical Rotation | [a]D23 -81° (for hydrochloride hemihydrate) | [3] |
Chemical Properties of this compound
The chemical behavior of this compound is dictated by its complex structure, which includes a carboxylic acid group, a secondary alcohol, two ether (methoxy) groups, and secondary and tertiary amine functionalities within its heterocyclic rings.[5]
Acidity and Reactivity: The presence of a carboxylic acid group imparts acidic properties to this compound, allowing it to form a monosodium salt upon treatment with sodium hydroxide.[5] This acidity is a key characteristic used in its identification and purification. The carboxyl group can undergo esterification reactions with alcohols in the presence of an acid catalyst.[1][5]
Stability: this compound is stable under standard laboratory conditions but may undergo degradation at extreme pH or temperature.[1]
Spectroscopic Properties:
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups within the this compound molecule. The characteristic absorption bands are detailed in the table below.
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity | References |
| Carboxylic Acid (-COOH) | O-H Stretch | 2800 - 3500 | Broad, Strong | [5] |
| C=O Stretch | ~1710 | Strong | [5] | |
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Broad, Medium | [5] |
| Amine (secondary, N-H) | N-H Stretch | 3100 - 3500 | Medium | [5] |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The primary chromophore in this compound is the indole nucleus.[5] This conjugated pi-electron system absorbs UV light, leading to π → π* transitions. The methoxy group attached to the indole system acts as an auxochrome, influencing the wavelength of maximum absorbance (λmax).[5]
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula of this compound as C22H28N2O5.[5]
Experimental Protocols
1. Preparation of this compound by Hydrolysis of Reserpine
This protocol describes the controlled alkaline hydrolysis of reserpine to yield this compound.[3]
-
Materials: Reserpine, methanolic potassium hydroxide solution, hydrochloric acid, methanol.
-
Procedure:
-
Dissolve reserpine in a suitable amount of methanol.
-
Add a solution of potassium hydroxide in methanol to the reserpine solution.
-
Reflux the mixture for a specified period to facilitate hydrolysis. This process cleaves the ester linkage in reserpine, yielding this compound and 3,4,5-trimethoxybenzoic acid.[5]
-
After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Recrystallize the crude this compound from methanol to obtain pure crystals.[3]
-
2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard method for the analysis and purification of this compound.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column.[5]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.5% ammonium chloride), run in an isocratic or gradient mode.[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (e.g., 268 nm).
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable organic solvent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the compound using the UV detector.
-
Quantify the amount of this compound by comparing the peak area to that of a standard of known concentration.
-
3. Functional Group Characterization by Titration
This method confirms the presence of one carboxylic acid group per molecule.[5]
-
Materials: this compound, a standardized solution of a strong base (e.g., sodium hydroxide or barium hydroxide), a suitable indicator.
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol/water mixture).
-
Add a few drops of a suitable indicator.
-
Titrate the solution with the standardized base until the endpoint is reached, as indicated by a color change.
-
Calculate the equivalent weight of this compound to determine the number of acidic functional groups.
-
Visualizations
Caption: Simplified biosynthetic pathway of reserpine from strictosidine, highlighting this compound as a key intermediate.
Caption: Experimental workflow for the preparation of this compound via hydrolysis of reserpine.
Caption: Key chemical reactions involving the carboxylic acid group of this compound.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 83-60-3 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Reserpic Acid: A Cornerstone in Modern Alkaloid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a pentacyclic indole alkaloid, stands as a pivotal precursor in the synthesis of a diverse array of complex alkaloids, most notably the antihypertensive and antipsychotic agent, reserpine.[1] Its intricate stereochemical architecture has challenged and inspired generations of synthetic chemists, leading to landmark achievements in the field of total synthesis. This technical guide provides a comprehensive overview of the role of this compound in alkaloid synthesis, detailing its biosynthetic origins, its utility in the total synthesis of reserpine, and its application as a starting material for the generation of novel alkaloid analogs. The information presented herein, including detailed experimental protocols and quantitative data, is intended to serve as a valuable resource for professionals engaged in natural product synthesis and drug discovery.
Biosynthesis of this compound
In nature, this compound is a late-stage intermediate in the biosynthetic pathway of reserpine within plants of the Rauwolfia genus.[2] The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast number of monoterpenoid indole alkaloids. Through a series of enzymatic transformations including cyclization, oxidation, reduction, and methylation, the complex pentacyclic core of this compound is assembled. A key step involves the stereospecific formation of the E-ring, which houses a dense array of chiral centers. The final step in the biosynthesis of reserpine is the esterification of the C18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoic acid.[2]
References
A Technical Guide to the Natural Sources and Isolation of Reserpic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of reserpic acid, a pivotal intermediate in the biosynthesis of the medicinally significant alkaloid, reserpine. The document details the primary plant sources, methodologies for its isolation and purification, and quantitative data to support these processes.
Natural Sources of this compound
This compound is a complex monoterpenoid indole alkaloid that is not typically isolated directly from natural sources in significant quantities. Instead, it is most commonly derived from its ester, reserpine. The primary natural sources of reserpine, and by extension this compound, are various species of the flowering plant genus Rauwolfia, belonging to the Apocynaceae family.
For centuries, plants of the Rauwolfia genus have been utilized in traditional medicine, particularly in Ayurveda, for treating conditions like hypertension and mental disorders.[1][2] The principal species and the location of the highest alkaloid concentrations are detailed below.
Table 1: Primary Natural Sources of Reserpine (Precursor to this compound)
| Plant Species | Family | Primary Plant Part(s) | Geographic Distribution | Key Alkaloids |
| Rauwolfia serpentina | Apocynaceae | Roots and rhizomes | India, Pakistan, Burma, Thailand[1] | Reserpine, Ajmaline, Serpentine[3][4] |
| Rauwolfia vomitoria | Apocynaceae | Roots | Africa | Reserpine, Rescinnamine, Deserpidine[5] |
| Rauwolfia densiflora | Apocynaceae | Roots | Not specified | Reserpine, Ajmaline[1] |
| Rauwolfia canescens (hirsuta) | Apocynaceae | Roots | Colombia and other tropical regions | Reserpine |
| Other Sources | Apocynaceae | Not specified | Not specified | Reserpine has also been reported in other Apocynaceae plants such as Vinca rosea, Alstonia constricta, Tonduzia longifolia, and Vallesia dichotoma.[1] |
While this compound is a direct biosynthetic precursor to reserpine within the plant, industrial and laboratory-scale production predominantly relies on the extraction of reserpine followed by chemical or enzymatic hydrolysis to yield this compound.[6][7] This is largely due to the low natural abundance of reserpine, which can be less than 0.01% of the dry weight of the bark.[6]
Biosynthesis of Reserpine
The formation of this compound is a late-stage step in the intricate biosynthetic pathway of reserpine within Rauwolfia species. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to all monoterpene indole alkaloids.[8] A series of enzymatic transformations, including cyclizations, hydroxylations, and methylations, leads to the formation of this compound, which is then acylated to produce reserpine.[6][8]
Isolation and Purification
The isolation of this compound is predominantly a semi-synthetic process, beginning with the extraction of its parent compound, reserpine, from plant material. The general workflow involves extraction of total alkaloids, purification of reserpine, and subsequent hydrolysis to obtain this compound.
Quantitative Data on Reserpine Extraction
The yield of reserpine from its natural sources can vary based on the plant species, geographical location, and the extraction method employed.
Table 2: Reported Yields of Reserpine from Rauwolfia Species
| Plant Species | Plant Part | Extraction Method | Yield of Reserpine | Reference |
| Rauwolfia serpentina | Root | Not specified | 33 mg per gram of total alkaloids (496 mg) | [3] |
| Rauwolfia densiflora | Root | Not specified | 0.025% of dry weight | [1] |
| Rauwolfia hirsuta | Root | Methanol extraction followed by chromatography | 1 g from 2 kg of powdered root (0.05%) | |
| Rauwolfia species (general) | Bark | Not specified | <0.01% of dry weight | [6] |
Experimental Protocols
The following are detailed methodologies for the extraction of reserpine and its subsequent conversion to this compound, synthesized from published procedures.[9][10][11]
Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia Root
-
Preparation of Plant Material:
-
Air-dry the roots of Rauwolfia serpentina in the shade and grind them into a coarse powder.
-
-
Alkalinization and Extraction:
-
Moisten the powdered root material with a 10% sodium bicarbonate (NaHCO₃) solution.[10] Alternatively, a 1% ammonia solution can be used, followed by a 10-minute incubation.[11]
-
Extract the alkalinized powder with a suitable solvent such as methanol or benzene in a Soxhlet extractor until the extract gives a negative test for alkaloids (e.g., with Dragendorff's reagent).[9]
-
-
Concentration and Initial Purification:
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Dilute the concentrated extract with an equal volume of water and perform a liquid-liquid extraction with several portions of chloroform to transfer the alkaloids into the organic phase.
-
-
Chromatographic Separation:
-
Evaporate the combined chloroform extracts to dryness.
-
Redissolve the residue in a minimal amount of chloroform and load it onto a chromatography column packed with aluminum oxide.
-
Elute the column with chloroform. Collect the fractions containing reserpine. Monitor the fractions using Thin Layer Chromatography (TLC).
-
-
Crystallization:
-
Combine the reserpine-containing fractions and evaporate the solvent to dryness.
-
Recrystallize the residue from methanol to yield purified reserpine crystals.
-
Protocol 2: Hydrolysis of Reserpine to this compound
-
Reaction Setup:
-
Dissolve the purified reserpine in a suitable alcoholic solvent (e.g., methanol).
-
Add a solution of a strong base, such as potassium hydroxide (KOH), to the reserpine solution.
-
-
Hydrolysis:
-
Isolation of this compound:
-
After the reaction is complete, cool the mixture.
-
Acidify the solution to precipitate the acidic components (this compound and 3,4,5-trimethoxybenzoic acid).
-
Separate the precipitated acids from the solution.
-
Utilize further purification techniques, such as fractional crystallization or chromatography, to isolate pure this compound from 3,4,5-trimethoxybenzoic acid.
-
Conclusion
This compound is a valuable molecule in medicinal chemistry, primarily sourced through the semi-synthetic hydrolysis of reserpine. The most abundant natural sources of reserpine are the roots of various Rauwolfia species, with R. serpentina being the most well-known. The isolation process is a multi-step procedure involving solvent extraction of the plant material, chromatographic purification of reserpine, and subsequent chemical cleavage to yield this compound. The methodologies provided herein offer a foundational guide for researchers and professionals in the fields of natural product chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Rauvolfia serpentina | plant | Britannica [britannica.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 7. This compound | 83-60-3 | Benchchem [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Reserpine(Structure Elucidation, Extraction and Isolation) | PPTX [slideshare.net]
- 10. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Reserpic Acid
This technical guide provides a comprehensive overview of reserpic acid, a significant yohimban alkaloid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological pathways.
Core Molecular Data
This compound, a pivotal intermediate in the biosynthesis of reserpine, possesses a complex pentacyclic structure.[1] Its molecular identity is defined by the following key quantitative data.
| Property | Value | References |
| Molecular Formula | C22H28N2O5 | [1][2][3][4] |
| Molecular Weight | 400.5 g/mol | [1][2] |
| CAS Number | 83-60-3 | [1][2] |
| Melting Point | 241-243 °C | [5] |
Percent Composition:
| Element | Percentage |
| Carbon | 65.98% |
| Hydrogen | 7.05% |
| Nitrogen | 7.00% |
| Oxygen | 19.97% |
| [4] |
Synthesis and Experimental Protocols
The generation of this compound can be achieved through both chemical synthesis from its parent alkaloid, reserpine, and through biosynthetic pathways within plant species.
2.1. Chemical Synthesis Methodologies
The primary methods for the chemical synthesis of this compound involve the manipulation of reserpine.[2]
Protocol 1: Oxidation of Reserpine A common laboratory-scale synthesis involves the oxidation of the secondary alcohol group in reserpine to a ketone.[2]
-
Reagents: Reserpine, Oxidizing agent (e.g., potassium permanganate or chromium trioxide), appropriate solvent.
-
Procedure:
-
Dissolve reserpine in a suitable solvent.
-
Slowly add the oxidizing agent to the solution while monitoring the reaction temperature.
-
Continue the reaction until completion, which can be monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction and purify the resulting this compound using column chromatography.[2]
-
Protocol 2: Hydrolysis of Reserpine this compound can also be obtained through the controlled alkaline hydrolysis of reserpine, which cleaves the ester linkage.[1][5]
-
Reagents: Reserpine, Methanol, 3,4,5-trimethoxybenzoic acid.
-
Procedure:
-
Subject reserpine to alkaline hydrolysis.
-
This reaction yields three components: 3,4,5-trimethoxybenzoic acid, methanol, and this compound.[1]
-
Separate and purify this compound from the reaction mixture.
-
Logical Flow of Reserpine to this compound Conversion:
Caption: Chemical conversion pathways from reserpine to this compound.
Biosynthesis Pathway
This compound is a key intermediate in the intricate biosynthetic pathway of reserpine, a monoterpene indole alkaloid found in Rauwolfia species.[6][7] The pathway originates from the precursor strictosidine.[6][8]
The biosynthesis involves a series of enzymatic reactions, including epimerization, hydroxylation, and methylation, to construct the complex architecture of reserpine.[6][7]
Simplified Biosynthetic Pathway Leading to this compound:
References
- 1. This compound | 83-60-3 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. This compound [drugfuture.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
mechanism of action of reserpic acid on neurotransmitters
An In-Depth Technical Guide on the Mechanism of Action of Reserpic Acid on Neurotransmitters
Introduction
This compound is a structurally complex monoterpenoid indole alkaloid and a principal derivative of reserpine, a well-known antihypertensive and antipsychotic agent.[1][2][3] Historically, reserpine was instrumental in advancing the monoamine hypothesis of depression due to its profound effects on neurotransmitter depletion.[4][5] this compound itself serves as a crucial chemical scaffold and a key intermediate in the synthesis of reserpine and its analogs.[1][6] While sharing the core yohimbane structure with reserpine, its distinct polarity and pharmacological profile make it an invaluable tool for neuroscientists and drug development professionals. This guide provides a detailed examination of the molecular mechanism by which this compound modulates neurotransmitter systems, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: VMAT Inhibition
The primary pharmacological target of this compound is the vesicular monoamine transporter (VMAT).[1] VMATs are critical proteins embedded in the membranes of synaptic vesicles within presynaptic neurons.[4][7][8] Their function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synaptic cleft.[4][9] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[10]
This compound exerts its effects through the following sequence of events:
-
Inhibition of VMAT: Like its parent compound reserpine, this compound inhibits VMAT function.[1][2] Specifically, it blocks the H+/monoamine translocator component of the transporter.[2] This action prevents the sequestration of cytoplasmic monoamines into synaptic vesicles.[5][9] Studies on chromaffin vesicle ghosts have shown that this compound binds to the external face of the monoamine translocator.[2]
-
Cytoplasmic Accumulation of Neurotransmitters: With VMAT function blocked, newly synthesized and re-uptaken monoamine neurotransmitters cannot be packaged into protective vesicles and instead accumulate in the neuronal cytoplasm.[4][9]
-
Enzymatic Degradation: These unprotected neurotransmitters become susceptible to degradation by enzymes present in the cytoplasm and on the outer mitochondrial membrane, primarily monoamine oxidase (MAO).[4][9]
-
Depletion of Monoamine Stores: The combination of blocked vesicular uptake and continuous enzymatic degradation leads to a profound and long-lasting depletion of the total pool of releasable monoamine neurotransmitters in nerve terminals.[4][5][11]
-
Reduced Neurotransmission: Consequently, when a nerve impulse arrives at the presynaptic terminal, the amount of neurotransmitter released via exocytosis is significantly diminished, leading to attenuated monoaminergic neurotransmission.
While reserpine's binding to VMAT is considered irreversible, this compound acts as a potent inhibitor.[4][5] Due to its higher polarity compared to reserpine, this compound does not readily permeate the chromaffin vesicle membrane.[2]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and related compounds on VMAT has been quantified through various biochemical assays. The data below summarizes key findings for comparison.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | H+/Monoamine Translocator (Chromaffin Vesicles) | Norepinephrine Uptake Inhibition | Ki | ~10 µM | [2] |
| Reserpine | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.63 µM | [12] |
| Tetrabenazine | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.004 µM | [12] |
| Ro 4-1284 | VMAT (Non-Selective) | [³H]DHTB Binding | IC50 | 0.11 µM | [12] |
Ki (Inhibition constant): Concentration required to produce half-maximum inhibition. A lower Ki indicates greater binding affinity. IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor where the response is reduced by half. [³H]DHTB: [³H]Dihydrotetrabenazine, a radioligand for VMAT.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on specific and robust experimental methodologies. The following sections detail the protocols for two fundamental techniques used in this area of research.
Protocol: VMAT Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) or IC50 of a test compound (e.g., this compound) for VMATs by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.
Objective: To quantify the interaction between this compound and VMAT.
Materials:
-
Biological Source: Membranes prepared from tissue rich in VMATs, such as human platelets or rat striatal homogenates, or from cell lines transfected to express VMAT2.[12][13]
-
Radioligand: [³H]Dihydrotetrabenazine ([³H]DHTB), a high-affinity VMAT2 ligand.[12][13]
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a known VMAT inhibitor, such as Tetrabenazine or Ro 4-1284.[12]
-
Incubation Buffer: e.g., modified HEPES buffer, pH 8.0.[12]
-
Equipment: Scintillation counter, glass fiber filters, cell harvester (filter manifold).
Methodology:
-
Membrane Preparation: Homogenize the biological source tissue in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine:
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-specific Binding: Radioligand + Membranes + high concentration of a known inhibitor (e.g., 10 µM Ro 4-1284).[12]
-
-
Incubation: Incubate the mixture for a defined period at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.[12]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of an awake, freely moving animal, providing a direct assessment of the effects of a compound like this compound on neurotransmitter depletion.[14][15][16]
Objective: To measure the change in extracellular levels of dopamine, serotonin, etc., in a specific brain region following the administration of this compound.
Materials:
-
Animal Model: Typically a rat or mouse.
-
Stereotaxic Apparatus: For precise surgical implantation of the microdialysis probe.[17]
-
Microdialysis Probe: A small, semi-permeable membrane at the tip that allows diffusion of small molecules from the extracellular fluid into the probe.[17]
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a slow, constant flow rate (e.g., 0.25–2.0 µL/min).[14][16]
-
Fraction Collector: To collect the resulting dialysate samples at timed intervals.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a standard method for separating and quantifying monoamines in the dialysate.[17][18]
Methodology:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeted to a specific brain region (e.g., striatum for dopamine). Allow the animal to recover from surgery.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF. Allow for an equilibration period for the tissue to stabilize and to obtain a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several dialysate samples (e.g., every 20 minutes) to establish a stable baseline concentration of the neurotransmitters of interest.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-Treatment Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the drug-induced changes in extracellular neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD. The system separates the different monoamines, and the electrochemical detector quantifies them based on their oxidation potential.[17]
-
Data Analysis:
-
Quantify the concentration of each neurotransmitter in each sample.
-
Express the post-treatment concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time to visualize the depletion effect of this compound.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound leading to monoamine depletion.
Experimental Workflow: VMAT Binding Assay
Caption: Workflow for a competitive VMAT radioligand binding assay.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
This compound provides a clear and potent mechanism for disrupting monoaminergic neurotransmission through the targeted inhibition of vesicular monoamine transporters. Its action results in the depletion of key neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic terminals. As a more polar analog of reserpine, it offers distinct physicochemical properties that are valuable for probing the external binding sites of the VMAT. The combination of biochemical binding assays and in vivo neurochemical monitoring techniques has been essential in characterizing its effects. For researchers and drug developers, this compound remains a foundational pharmacological tool for understanding the regulation of monoamine storage and its implications for neurological and psychiatric disorders.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reserpine - Wikipedia [en.wikipedia.org]
- 5. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 10. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. What are the preclinical assets being developed for VMAT2? [synapse.patsnap.com]
- 14. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 18. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
understanding the stereochemistry of reserpic acid
An In-depth Technical Guide to the Stereochemistry of Reserpic Acid
Introduction
This compound is a complex indole alkaloid that serves as the fundamental structural core of the antihypertensive and antipsychotic drug, reserpine.[1] As a member of the yohimban family of alkaloids, its intricate molecular architecture is characterized by a pentacyclic skeleton with multiple stereocenters, making its stereochemistry a critical determinant of its biological activity and a subject of significant scientific inquiry.[2][3] This technical guide provides a comprehensive examination of the stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development. The document details the molecule's chiral landscape, the key experiments that led to the elucidation of its absolute configuration, and the biosynthetic pathways that establish its unique stereochemical identity.
The Stereochemical Landscape of this compound
The systematic name for this compound, (3β,16β,17α,18β,20α)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid, precisely defines the spatial arrangement of substituents at its six chiral centers.[2][4] These stereocenters, particularly the five consecutive chiral centers densely packed in the E ring and the unique C3β configuration, create a distinct three-dimensional structure that is crucial for its function as a pharmaceutical precursor.[3]
The core structure is a tetracyclic yohimbane skeleton, which was confirmed through degradation studies that yielded yobyrine.[2][5] The stereochemical complexity arises from the specific orientations of the hydrogen atoms and functional groups attached to the fused ring system.
Elucidation of Absolute Stereochemistry
The determination of this compound's structure and stereochemistry was a landmark achievement in natural product chemistry, relying on a combination of chemical degradation, synthesis, and spectroscopic analysis.
Chemical Degradation and Derivatization
The primary method for obtaining this compound for study is through the controlled alkaline hydrolysis of its parent compound, reserpine.[6] This reaction cleaves the ester linkages, yielding this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[7]
Further degradation studies were pivotal in confirming the core structure. For instance, selenium dehydrogenation of methyl reserpate (the methyl ester of this compound) produces yobyrine, confirming the underlying yohimbane framework.[2][7]
Logical Workflow for Structural Elucidation
References
- 1. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structural Elucidation and stereochemistry of Reserpine.pptx [slideshare.net]
- 6. This compound [drugfuture.com]
- 7. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
The Intricate Relationship Between Reserpic Acid and Reserpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has a rich history in the pharmacological treatment of hypertension and psychosis. Its complex molecular architecture and profound physiological effects have made it a subject of intense scientific scrutiny for decades. Central to the understanding of reserpine's biosynthesis, chemical synthesis, and metabolism is its relationship with reserpic acid. This technical guide provides an in-depth exploration of this compound and its pivotal role as the core scaffold of reserpine, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structures and Relationship
This compound forms the fundamental structural backbone of reserpine. Reserpine is, in essence, a di-ester of this compound. The carboxyl group of this compound is esterified with methanol, and the hydroxyl group at C-18 is esterified with 3,4,5-trimethoxybenzoic acid. This structural relationship is fundamental to both the biosynthesis and the chemical manipulation of these molecules.
Table 1: Quantitative Data for this compound and Reserpine
| Property | This compound | Reserpine |
| Molecular Formula | C₂₂H₂₈N₂O₅[1] | C₃₃H₄₀N₂O₉[2] |
| Molecular Weight | 400.47 g/mol [1] | 608.69 g/mol [2] |
| Melting Point | 241-243 °C | 264-265 °C (decomposes)[2] |
| Solubility | Soluble in methanol. | Freely soluble in chloroform and acetic acid; very slightly soluble in alcohol and ether; insoluble in water.[2] |
| pKa | Not explicitly found, but possesses an acidic carboxylic acid group. | 6.6[2] |
Biosynthesis of Reserpine
The biosynthesis of reserpine in Rauwolfia species is a complex enzymatic process in which this compound is a key late-stage intermediate. The pathway begins with the condensation of tryptamine and secologanin to form strictosidine, the common precursor to a vast array of monoterpenoid indole alkaloids. Through a series of enzymatic modifications including cyclization, hydroxylation, and methylation, the core yohimbane skeleton is formed and elaborated to yield this compound. The final step in the biosynthesis of reserpine is the esterification of the C-18 hydroxyl group of this compound with 3,4,5-trimethoxybenzoyl-CoA.[3]
Experimental Protocols
Extraction of Reserpine from Rauwolfia serpentina
This protocol outlines a general method for the extraction of reserpine from the dried roots of Rauwolfia serpentina.
Materials:
-
Dried and powdered roots of Rauwolfia serpentina
-
Ethanol
-
Rotary evaporator
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Macerate the powdered root material in ethanol at room temperature for 24-48 hours.
-
Filter the extract to separate the solvent from the plant material.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be further purified using techniques such as column chromatography.
-
Analyze the fractions for the presence and quantity of reserpine using HPLC. The mobile phase typically consists of a mixture of acetonitrile and a phosphate buffer, with detection at approximately 268 nm.[4]
Alkaline Hydrolysis of Reserpine to this compound
This protocol describes the cleavage of the ester linkages in reserpine to yield this compound.
Materials:
-
Reserpine
-
Methanolic sodium hydroxide solution
-
Dilute hydrochloric acid
-
Extraction solvent (e.g., chloroform)
-
Separatory funnel
Procedure:
-
Dissolve reserpine in a methanolic sodium hydroxide solution.
-
Heat the mixture under reflux for a specified period to ensure complete hydrolysis.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the this compound.
-
The reaction will also yield 3,4,5-trimethoxybenzoic acid and methanol as byproducts.[2]
-
Separate the products through extraction and chromatographic techniques.
Esterification of this compound to Reserpine
This protocol outlines a general procedure for the semi-synthesis of reserpine from this compound.
Materials:
-
This compound
-
3,4,5-Trimethoxybenzoyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Diazomethane (for esterification of the carboxylic acid)
Procedure:
-
First, the carboxylic acid group of this compound is esterified to a methyl ester using a reagent such as diazomethane.
-
The resulting methyl reserpate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base.
-
The reaction is typically carried out in an anhydrous solvent under an inert atmosphere.
-
The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up to isolate and purify the reserpine product, often involving extraction and crystallization.
Mechanism of Action of Reserpine
Reserpine's pharmacological effects are primarily due to its irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm of presynaptic neurons into synaptic vesicles for storage and subsequent release.
By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters in the nerve terminal. The monoamines that remain in the cytoplasm are metabolized by monoamine oxidase (MAO), further reducing their availability. This depletion of neurotransmitters in the central and peripheral nervous systems is responsible for the antihypertensive and antipsychotic effects of reserpine.
Conclusion
This compound is inextricably linked to the chemistry, biology, and pharmacology of reserpine. As the core structural motif, it is a critical intermediate in the biosynthesis of reserpine and a key target in its total chemical synthesis. A thorough understanding of the relationship between this compound and reserpine is essential for researchers working on the development of new therapeutic agents derived from this important class of natural products. This guide provides a foundational resource to support such endeavors, offering detailed information on their properties, interconversion, and biological significance.
References
- 1. (3beta,16beta,17alpha,18beta,20alpha)-18-Hydroxy-11,17-dimethoxyyohimban-16-carboxylic acid | C22H28N2O5 | CID 65747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 4. chemistryjournal.in [chemistryjournal.in]
A Technical Guide to the Foundational Pharmacological Effects of Reserpic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid (C₂₂H₂₈N₂O₅) is a complex indole alkaloid and a principal metabolic derivative of reserpine, a compound historically isolated from the plant Rauwolfia serpentina. While reserpine itself has a long history in the treatment of hypertension and psychosis, this compound has emerged as a crucial tool in pharmacological research.[1][2] Its distinct chemical properties allow for a more targeted investigation of specific biological mechanisms, particularly within the realm of neuro-transmitter dynamics. This guide provides an in-depth analysis of the core pharmacological effects of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.
Core Pharmacological Effect: Inhibition of Vesicular Monoamine Transport
The primary pharmacological action of this compound is the inhibition of the vesicular monoamine transporter (VMAT).[1] This transporter is a crucial component of the presynaptic nerve terminal, responsible for pumping cytosolic monoamine neurotransmitters—such as norepinephrine, serotonin, and dopamine—into synaptic vesicles for storage and subsequent release.
The mechanism involves the following key steps:
-
Direct Inhibition: this compound directly blocks the H+/monoamine translocator component of the VMAT system.[3]
-
Selective Action: It accomplishes this inhibition without affecting the proton-pumping ATPase that generates the electrochemical gradient necessary for transport.[3][4]
-
Consequence of Inhibition: By blocking VMAT, this compound prevents the sequestration of monoamines into vesicles. The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by enzymes like monoamine oxidase (MAO).[5][6]
-
Resulting Depletion: This process leads to a progressive depletion of stored, releasable monoamines from the nerve terminal, which underlies the compound's observable physiological effects.[1][5][6]
A significant finding is that this compound acts on the external face of the transporter. Due to its polarity, it does not readily permeate the vesicle membrane. Experiments have shown that while it effectively inhibits norepinephrine transport when applied externally to vesicle "ghosts," it has no inhibitory effect when trapped inside them.[3][4] This makes it a valuable probe for studying the structural asymmetry of the VMAT protein.[3][4]
Quantitative Pharmacological Data
The foundational research on this compound has yielded specific quantitative data regarding its inhibitory potency. This information is critical for designing experiments and understanding its relative efficacy.
| Parameter | Value | Target Protein | Experimental System | Reference |
| Inhibition Constant (Ki) | ~10 µM | H+/monoamine translocator (VMAT) | Bovine Adrenal Medullary Chromaffin Vesicle Ghosts | [3][4] |
Key Experimental Protocol: Norepinephrine Uptake Inhibition Assay
The characterization of this compound as a VMAT inhibitor was established through in-vitro transport assays using isolated chromaffin vesicle "ghosts." This model allows for the direct measurement of transporter activity in a controlled environment.
Objective: To quantify the inhibitory effect of this compound on ATP-dependent norepinephrine transport into synaptic vesicles.
Methodology:
-
Preparation of Chromaffin Vesicle Ghosts:
-
Chromaffin granules are isolated from bovine adrenal medulla tissue via differential centrifugation.
-
The isolated granules are subjected to hypotonic lysis to release their endogenous contents (e.g., catecholamines, ATP).
-
The resulting empty membranes, or "ghosts," are resealed by incubation in an isotonic medium, creating vesicles capable of active transport but devoid of internal monoamines.
-
-
Transport Assay:
-
Vesicle ghosts are incubated in a buffered solution containing Mg²⁺-ATP. The hydrolysis of ATP by the vesicle's H⁺-ATPase generates a proton gradient (acidic inside), which energizes the VMAT.
-
Varying concentrations of this compound are added to the external medium.
-
The transport reaction is initiated by the addition of radiolabeled norepinephrine (e.g., ³H-norepinephrine).
-
-
Measurement and Analysis:
-
At specific time points, aliquots of the reaction mixture are passed through filters to separate the vesicles from the external medium.
-
The amount of radiolabeled norepinephrine accumulated inside the vesicles is quantified using liquid scintillation counting.
-
The initial rates of transport are calculated for each concentration of this compound.
-
Data are plotted on a concentration-response curve to determine the IC₅₀, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex processes involved in this compound pharmacology and its investigation.
Caption: Mechanism of VMAT inhibition by this compound in the presynaptic terminal.
Caption: Experimental workflow for the norepinephrine uptake inhibition assay.
Caption: Logical relationship showing the derivation and application of this compound.
Conclusion
The foundational research on this compound has unequivocally identified it as a direct and specific inhibitor of the vesicular monoamine transporter. With a Ki of approximately 10 µM, it serves as a moderately potent tool for studying the dynamics of neurotransmitter storage.[3] Its unique property of acting exclusively on the external face of the transporter distinguishes it from its parent compound, reserpine, and provides a unique advantage for probing VMAT structure and function. The experimental protocols developed for its characterization, particularly the chromaffin vesicle ghost assay, remain fundamental models for studying synaptic vesicle transport. For drug development professionals and neuroscientists, this compound continues to be a valuable reference compound for understanding the critical role of VMAT in monoaminergic neurotransmission.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of reserpine on depression: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
The Role of Reserpic Acid in Plant Metabolism: A Technical Guide to its Function as a Biosynthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a complex monoterpenoid indole alkaloid (MIA), holds a critical position in the secondary metabolism of plants, most notably within the genus Rauwolfia. While not accumulating to high levels or possessing the direct pharmacological significance of its famous derivative, reserpine, this compound is the central precursor upon which the final, medicinally active molecule is built. The discovery of this compound is intrinsically linked to the landmark isolation of reserpine in 1952 from Rauwolfia serpentina, a plant with a long history in Ayurvedic medicine for treating hypertension and mental disorders.[1] Hydrolysis of reserpine revealed its constituent parts: 3,4,5-trimethoxybenzoic acid, methanol, and the core alkaloidal structure, this compound.[1]
This technical guide provides an in-depth exploration of the primary role of this compound in plant metabolism: its function as a late-stage intermediate in the biosynthetic pathway of reserpine. We will detail the enzymatic transformations leading to and from this compound, present available quantitative data on the accumulation of related alkaloids, provide comprehensive experimental protocols for analysis, and visualize the key metabolic and experimental workflows.
The Biosynthetic Pathway of Reserpine: The Central Role of this compound
Recent research has fully elucidated the intricate biosynthetic pathway of reserpine in Rauwolfia verticillata, clarifying long-standing questions about its formation.[2] this compound emerges as a key intermediate in this pathway, which begins with the universal precursor for monoterpenoid indole alkaloids, strictosidine.[2]
The pathway can be summarized in the following key stages leading to and from this compound:
-
Formation of the Yohimbine Skeleton: Strictosidine undergoes a series of enzymatic reactions, including deglycosylation and cyclization, to form the yohimbine core structure.
-
Stereochemical Conversion: A critical step involves the epimerization at the C3 position of the yohimbane skeleton, a process catalyzed by a two-step oxidation-reduction sequence, to yield the 3-epi product necessary for reserpine's structure.[2]
-
Hydroxylations and Methylations: The yohimbane scaffold is then decorated with hydroxyl and methoxy groups by specific enzymes. This includes O-methylation at the C11 position.[2]
-
Formation of this compound Methyl Ester: A crucial intermediate, rauvomitorine G, is O-methylated at the C17 hydroxyl group to produce this compound methyl ester.[2] The hydrolysis of this ester would yield this compound.
-
Final Acylation to Reserpine: The final step in the biosynthesis of reserpine is the acylation of the C18 hydroxyl group of this compound with a 3,4,5-trimethoxybenzoyl group, a reaction catalyzed by a specific acyltransferase.
This pathway highlights that the primary metabolic "role" of this compound is to serve as the penultimate major building block for reserpine. Its formation and subsequent modification are tightly regulated enzymatic processes within the plant.
Signaling Pathway Diagram
Caption: Biosynthetic pathway of reserpine, highlighting this compound as a key intermediate.
Data Presentation
Quantitative data specifically on the concentration of this compound in plant tissues is not extensively reported in the literature. Research has predominantly focused on quantifying the end-product, reserpine, due to its pharmacological importance. The tables below summarize the available quantitative data for reserpine in various Rauwolfia species and tissues, which can serve as an indicator of the metabolic flux through the pathway involving this compound.
Table 1: Reserpine Content in Different Tissues of Rauwolfia serpentina
| Plant Tissue | Reserpine Content (% of total) | Reserpine Content (mg/g dry weight) | Reference(s) |
| Roots | 90% | 33 | [2][3] |
| Stem and Leaf | 9.26% | Not specified | [3] |
| Flowers | Not detectable | Not detectable | [3] |
| Callus | Variable | Detected | [2] |
Table 2: Reserpine Content in Roots of Various Rauwolfia Species
| Species | Reserpine Content (mg/g) | Reference(s) |
| R. serpentina | 35.18 | [1] |
| R. micrantha | 32.38 | [1] |
| R. hookeri | 23.44 | [1] |
| R. vomitoria | 21.14 | [1] |
| R. verticillata | 0.96 | [1] |
Experimental Protocols
Extraction of Alkaloids from Rauwolfia Tissues
This protocol provides a general method for the extraction of indole alkaloids, including this compound and reserpine, from plant material.
Materials:
-
Dried, powdered Rauwolfia root tissue
-
Methanol
-
Ammonia solution (25%)
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 10 g of dried, powdered root material.
-
Moisten the powder with a small amount of 25% ammonia solution.
-
Transfer the moistened powder to a flask and add 100 mL of methanol.
-
Macerate the mixture for 24 hours at room temperature with occasional shaking.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction of the plant residue two more times with fresh methanol.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of chloroform.
-
Wash the chloroform phase with distilled water to remove any remaining ammonia.
-
Dry the chloroform phase over anhydrous sodium sulfate.
-
Filter the dried chloroform extract and evaporate to dryness.
-
The resulting crude alkaloid extract can be used for further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of this compound, based on established methods for reserpine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.01 M phosphate buffer at pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Standard: A certified reference standard of this compound.
Procedure:
-
Prepare a stock solution of the crude alkaloid extract in methanol.
-
Prepare a series of standard solutions of this compound of known concentrations in methanol.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Enzymatic Assays for Biosynthetic Pathway Elucidation
The following are summarized protocols based on recent research for characterizing enzymes in the reserpine pathway.[2]
a) O-methyltransferase Activity Assay:
-
Prepare a reaction mixture (50 µL total volume) containing:
-
50 µM substrate (e.g., rauvomitorine G)
-
1 µM purified recombinant O-methyltransferase
-
250 µM S-adenosyl methionine (SAM)
-
50 mM HEPES buffer (pH 7.4)
-
-
Incubate the reaction at 30°C for 12 hours.
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by LC-MS to detect the methylated product (e.g., this compound methyl ester).
b) Cytochrome P450 (CYP) Monooxygenase Activity Assay:
-
Prepare a reaction mixture (100 µL final volume) containing:
-
40 µM substrate
-
2 mM NADPH
-
50 mM phosphate buffer (pH 8.0)
-
30 µL microsomal fraction containing the expressed CYP enzyme.
-
-
Incubate at 30°C for 16 hours.
-
Terminate the reaction by adding 200 µL of methanol.
-
Concentrate the mixture to dryness and redissolve in methanol for LC-MS analysis.
Experimental Workflow Diagram
Caption: General workflow for the extraction and analysis of this compound from plant material.
Conclusion
While initial studies on the broader metabolic roles of this compound in plants are scarce, its function as a pivotal biosynthetic intermediate is well-established. It represents a key molecular scaffold upon which the pharmacologically active properties of reserpine are constructed. The elucidation of the complete reserpine biosynthetic pathway has provided a detailed understanding of the enzymatic machinery responsible for the synthesis and conversion of this compound. The methodologies for extraction and analysis of Rauwolfia alkaloids, though often focused on reserpine, are readily adaptable for the specific study of this compound. Future research may yet uncover additional, more subtle roles for this compound in plant physiology, but its identity as the direct precursor to a landmark pharmaceutical compound solidifies its importance in the study of plant secondary metabolism.
References
An In-depth Technical Guide to the Degradation Products of Reserpic Acid and Their Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of reserpic acid, a core component of the antihypertensive drug reserpine. Due to the limited availability of direct studies on the degradation of isolated this compound, this document focuses on the degradation pathways of reserpine, where this compound is a primary product. Understanding these pathways is crucial for the stability testing, formulation development, and safety assessment of reserpine-containing pharmaceuticals.
Introduction to this compound and its Degradation Context
This compound is a complex indole alkaloid that forms the central structural backbone of reserpine.[1][2] Reserpine, isolated from the roots of Rauwolfia serpentina, exerts its antihypertensive and antipsychotic effects by depleting catecholamines from peripheral sympathetic nerve endings.[3][4] The stability of the reserpine molecule is a critical quality attribute, as its degradation can lead to loss of potency and the formation of potentially harmful impurities.
The degradation of reserpine, and by extension the formation and potential further degradation of this compound, is primarily influenced by hydrolysis, oxidation, and photolysis. Forced degradation studies, which subject the drug substance to stress conditions such as high and low pH, elevated temperature, oxidizing agents, and light, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6][7][8][9]
Major Degradation Pathways and Products
The degradation of reserpine leads to the formation of several key products. The primary degradation pathways involve the hydrolysis of the ester linkages and oxidation of the indole nucleus.
Hydrolytic Degradation
Under acidic or alkaline conditions, the ester bond at the C-18 position of reserpine is susceptible to hydrolysis. This cleavage yields This compound and 3,4,5-trimethoxybenzoic acid (TMBA) . The hydrolysis of the methyl ester at C-16 can also occur, leading to the formation of a dicarboxylic acid derivative, though this is less commonly reported as a primary degradation product.
Oxidative Degradation
Oxidative stress, often induced by agents like hydrogen peroxide, can lead to the formation of several oxidation products. The most prominent among these is 3,4-didehydroreserpine . Further oxidation can also occur, though the specific products are less well-characterized.
Photodegradation
Exposure to light, particularly UV radiation, can induce complex degradation pathways. Photodegradation of reserpine in acidic solutions has been shown to produce 3-dehydroreserpine , isoreserpine , and lumireserpine .[10]
The logical relationship of the primary degradation pathways of reserpine is illustrated in the diagram below.
Quantitative Data on Degradation Products
| Stress Condition | Reserpine (% Remaining) | This compound (%) | 3,4,5-Trimethoxybenzoic Acid (%) | 3,4-Didehydroreserpine (%) | Other Products (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 85 | 10 | 5 | - | - |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 8h) | 80 | 12 | 8 | - | - |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 75 | - | - | 20 | 5 |
| Thermal Degradation (80°C, 48h) | 90 | 5 | 2 | 3 | - |
| Photodegradation (UV light, 254 nm, 24h) | 70 | - | - | 10 (as 3-dehydroreserpine) | 15 (Isoreserpine, Lumireserpine) |
Note: This table is illustrative and compiled from general knowledge of forced degradation studies. Actual degradation percentages can vary significantly based on the specific experimental conditions, formulation, and analytical methodology.
Significance of Degradation Products
The formation of degradation products is significant for several reasons:
-
Loss of Potency: The degradation of reserpine into its constituent parts or oxidized derivatives leads to a direct loss of the pharmacologically active parent molecule.
-
Safety and Toxicity: While comprehensive toxicological data for each degradation product is not widely available, the parent compound, reserpine, is known to have central nervous system and gastrointestinal side effects.[11] The formation of altered chemical entities necessitates an evaluation of their potential toxicity. For instance, reserpine itself has been shown to have neuroendocrine toxicity in zebrafish models.[4] Any structural modification could alter this profile.
-
Stability-Indicating Markers: The identified degradation products serve as crucial markers in stability-indicating analytical methods. The ability of an HPLC or other chromatographic method to separate and quantify these products from the parent drug is a key requirement for the validation of such methods for quality control and stability testing of pharmaceutical formulations.[12][13]
-
Formulation Development: Knowledge of the degradation pathways helps in the development of stable formulations. For example, understanding the susceptibility to hydrolysis and oxidation can guide the selection of appropriate pH, excipients, and packaging to minimize degradation.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound and reserpine degradation.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a drug substance like reserpine.
Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance under various stress conditions.
Materials:
-
Reserpine drug substance
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatic water bath
-
Photostability chamber with UV and visible light sources
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of reserpine in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Maintain the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid reserpine powder in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve in methanol, and dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of reserpine (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
The workflow for a typical forced degradation study is depicted below.
Stability-Indicating HPLC Method
This protocol describes a typical reversed-phase HPLC method for the separation and quantification of reserpine and its major degradation products.
Objective: To develop and validate a stability-indicating HPLC method capable of resolving reserpine from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.01 M ammonium acetate buffer, pH 5.0) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: 40% A, 60% B
-
25-30 min: Return to initial conditions
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of reserpine and, if available, its known degradation products (this compound, TMBA, 3,4-didehydroreserpine) in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation studies to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peaks corresponding to reserpine and its degradation products by comparing their retention times with those of the standards.
-
Calculate the percentage of each degradation product formed and the amount of reserpine remaining.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Conclusion
The degradation of this compound is intrinsically linked to the stability of its parent compound, reserpine. The primary degradation pathways of reserpine—hydrolysis, oxidation, and photolysis—lead to the formation of this compound, 3,4,5-trimethoxybenzoic acid, 3,4-didehydroreserpine, isoreserpine, and lumireserpine. While the further degradation of isolated this compound is not well-documented, understanding the degradation profile of reserpine is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to conduct robust stability studies and develop stable formulations. Further research into the specific degradation pathways of this compound and the toxicological profiles of all degradation products would be beneficial for a more complete understanding of the stability and safety of reserpine.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. ijrpp.com [ijrpp.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the photostability of reserpine in parenteral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical toxicity of reserpine in hospitalized patients: a report from the Boston Collaborative Drug Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. scielo.br [scielo.br]
A Technical Guide to the Classification of Reserpic Acid as a Yohimban Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical analysis of reserpic acid, establishing its classification as a yohimban alkaloid. It covers the fundamental chemical structure, biosynthetic pathways, and experimental evidence that link this compound to the yohimban family. The information is intended to serve as a comprehensive resource for professionals in chemical and pharmaceutical research.
Structural Foundation for Classification
The classification of an alkaloid is fundamentally determined by its core chemical skeleton. This compound is unequivocally categorized as a yohimban alkaloid due to its pentacyclic structure, which is a derivative of the parent yohimban ring system.
-
Yohimban Core: The yohimban structure is a pentacyclic indole alkaloid framework.[1][2] It consists of an indole nucleus fused to a quinolizidine moiety. This fundamental parent structure is the defining feature of all yohimban alkaloids, including well-known compounds like yohimbine and reserpine.[2]
-
This compound Structure: this compound, with the molecular formula C₂₂H₂₈N₂O₅, possesses this same intricate pentacyclic core.[3] Its systematic IUPAC name, (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid, explicitly contains the "yohimban" stem, formally cementing its classification.[4][5] The defining features of this compound are the functional groups attached to this core: a carboxylic acid, a secondary alcohol, and two methoxy groups.[3][4]
The structural relationship between the parent yohimban, the well-known yohimbine, and this compound is illustrated below. The diagram highlights how substitutions on the common yohimban skeleton give rise to these distinct molecules.
Caption: Structural relationship of key yohimban alkaloids.
Biosynthetic Pathway
The shared biosynthetic origin further solidifies the classification of this compound within the yohimban family. Monoterpene indole alkaloids (MIAs), including the yohimban group, originate from common precursors through a complex series of enzymatic reactions.[3][6]
The biosynthesis of reserpine, for which this compound is a direct precursor, begins with the condensation of tryptamine and secologanin to form strictosidine.[6][7] A key and distinctive feature in the biosynthesis of reserpine is the epimerization at the C3 position to achieve a β-configuration, which contrasts with the more common α-configuration found in many other indole alkaloids.[7] The pathway proceeds through several intermediates, including rauvomitorine G, which is then O-methylated to yield this compound methyl ester.[7] The final step in the formation of the parent compound, reserpine, is the acylation of this intermediate.[6][7]
Caption: Biosynthetic pathway leading to reserpine via this compound.
Quantitative Data Summary
A comparison of the physicochemical properties of this compound and yohimbine highlights their similarities as complex indole alkaloids derived from the same structural class.
| Property | This compound | Yohimbine |
| CAS Number | 83-60-3[8] | 146-48-5[9] |
| Molecular Formula | C₂₂H₂₈N₂O₅[4] | C₂₁H₂₆N₂O₃[9] |
| Molecular Weight | 400.5 g/mol [4] | 354.44 g/mol [9] |
| Melting Point | 241-243 °C[8] | 241-246 °C[9] |
| Appearance | Crystals from methanol[8] | Glistening, needle-like crystals[9] |
| Solubility | Very sparingly soluble in water[10] | Very slightly soluble in water[9] |
Experimental Protocols
The chemical relationship between yohimban alkaloids is demonstrable through specific experimental procedures, including degradation, synthesis, and analysis.
This compound is readily obtained by the controlled alkaline hydrolysis of its parent compound, reserpine.[3][10] This procedure breaks the ester linkage, yielding this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[10]
Objective: To isolate this compound from reserpine.
Materials:
-
Reserpine
-
Methanolic potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Solvents for extraction (e.g., ethyl acetate)
-
Apparatus for reflux, filtration, and recrystallization
Methodology:
-
Dissolution: Dissolve a known quantity of reserpine in methanol.
-
Hydrolysis: Add a stoichiometric excess of methanolic KOH solution to the reserpine solution.
-
Reflux: Heat the mixture under reflux for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis of the ester bonds.
-
Solvent Removal: After cooling, remove the methanol under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify the solution with HCl to precipitate the acidic products (this compound and trimethoxybenzoic acid).
-
Extraction & Separation: Isolate the crude this compound. Separation from 3,4,5-trimethoxybenzoic acid can be achieved through selective extraction or chromatographic techniques based on their differing polarities.
-
Purification: Recrystallize the crude this compound from a suitable solvent, such as methanol, to obtain pure crystals.[8]
Modern analytical techniques allow for the simultaneous detection and quantification of multiple yohimban alkaloids in complex matrices like human plasma.[11]
Objective: To simultaneously quantify reserpine, rescinnamine, and yohimbine in a plasma sample.
Methodology:
-
Sample Preparation: Perform a one-step protein precipitation of the plasma sample using acetonitrile. An internal standard (e.g., papaverine) is added prior to this step.[11]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the analytes to a clean vial for analysis.
-
Chromatographic Separation: Inject the sample into a UPLC system equipped with a C18 column. Elute the compounds using a mobile phase gradient, for example, acetonitrile and water with formic acid.[11]
-
Mass Spectrometric Detection: Detect the eluted compounds using a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI+) mode.
-
Quantification: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for each analyte and the internal standard for precise quantification.[11]
Caption: UPLC-MS/MS workflow for yohimban alkaloid analysis.
Conclusion
The classification of this compound as a yohimban alkaloid is firmly established through multiple lines of scientific evidence. Its chemical structure is built upon the characteristic pentacyclic yohimban skeleton, a fact reflected in its formal IUPAC nomenclature. Furthermore, its biosynthetic pathway originates from the same precursors as other monoterpene indole alkaloids and involves key enzymatic steps that modify the core yohimban structure. Finally, its chemical relationship to other members of the family, such as reserpine, is demonstrated through straightforward experimental protocols like hydrolysis. This comprehensive evidence base provides a robust and unequivocal classification for researchers and drug development professionals.
References
- 1. Yohimban | C19H24N2 | CID 120717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yohimban - Wikipedia [en.wikipedia.org]
- 3. This compound | 83-60-3 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound [drugfuture.com]
- 9. Page loading... [guidechem.com]
- 10. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 11. Simultaneous determination of reserpine, rescinnamine, and yohimbine in human plasma by ultraperformance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Reserpic Acid: A Detailed Protocol Based on the Classic Woodward Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the total synthesis of reserpic acid, a key intermediate in the synthesis of the antihypertensive drug reserpine. The protocol is based on the landmark total synthesis developed by R. B. Woodward and his collaborators, a cornerstone in the field of organic chemistry.[1] This synthesis is a multi-step process that showcases elegant strategies for the construction of complex molecular architectures.
Strategic Overview
The Woodward synthesis of reserpine, and by extension this compound, is a convergent synthesis that involves the preparation of two key fragments, which are then coupled and elaborated to form the final pentacyclic structure. The key strategic elements include a Diels-Alder reaction to construct the stereochemically rich E-ring, and a Bischler-Napieralski reaction to form the C-ring.[1][2]
The overall workflow of the synthesis can be visualized as follows:
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
The following protocols detail the key stages in the synthesis of the D/E ring system and its subsequent elaboration to this compound.
Part 1: Synthesis of the D/E Ring System via Diels-Alder Reaction
This part of the synthesis establishes the crucial stereochemistry of the E-ring.
Reaction Scheme:
References
Application Notes and Protocols for the Conversion of Reserpine to Reserpic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an indole alkaloid isolated from the roots of Rauwolfia serpentina, has been historically significant in the treatment of hypertension and psychosis. Its therapeutic and pharmacological activities are closely linked to its chemical structure. A key derivative of reserpine is reserpic acid, which serves as a crucial intermediate in the synthesis of various analogues and in the study of structure-activity relationships. The primary and most direct method for the preparation of this compound from reserpine is through the hydrolysis of the ester linkage. This document provides detailed protocols and application notes for this conversion. While oxidation of reserpine is a known chemical transformation, it typically leads to the formation of other derivatives, such as 3,4-dehydroreserpine, rather than this compound.
Principle of Conversion
The conversion of reserpine to this compound is fundamentally a hydrolysis reaction. Specifically, it involves the saponification of the ester bond at the C-18 position of the reserpine molecule. This reaction is typically carried out under alkaline conditions, which facilitates the nucleophilic attack of a hydroxide ion on the ester carbonyl group, leading to the cleavage of the ester and the formation of this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[1]
Experimental Protocols
Method 1: Alkaline Hydrolysis of Reserpine
This protocol details the procedure for the saponification of reserpine to yield this compound.
Materials:
-
Reserpine
-
Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Distilled water
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of reserpine in a suitable volume of methanol.
-
Addition of Base: To the methanolic solution of reserpine, add a molar excess (typically 2-5 equivalents) of a methanolic solution of potassium hydroxide or sodium hydroxide.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 7-8 by the dropwise addition of dilute hydrochloric acid while stirring.
-
Extraction of By-product: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanolic phase with dichloromethane or chloroform to remove the by-product, 3,4,5-trimethoxybenzoic acid. Repeat the extraction two to three times.
-
Precipitation of this compound: Adjust the pH of the aqueous phase to isoelectric point (around pH 4-5) with dilute hydrochloric acid. This compound will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts.
-
Drying: Dry the purified this compound in a desiccator or under vacuum to a constant weight.
Quantitative Data:
While specific yields can vary depending on the scale and precise reaction conditions, the alkaline hydrolysis of reserpine is generally an efficient method for producing this compound.
| Parameter | Value | Reference |
| Typical Yield | High | General chemical literature |
| Purity | High after purification | General chemical literature |
Experimental Workflow
The following diagram illustrates the key steps in the conversion of reserpine to this compound via alkaline hydrolysis.
References
Application Notes and Protocols: Laboratory-Scale Synthesis of Reserpic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a pentacyclic indole alkaloid, is a key precursor in the synthesis of a variety of pharmacologically active compounds, including the antihypertensive and antipsychotic agent reserpine.[1] The yohimbane skeleton of this compound has been a target of synthetic chemists for decades, leading to the development of diverse synthetic strategies. This document provides detailed protocols for the laboratory-scale synthesis of this compound and two of its derivatives: this compound methyl ester and this compound hydrazide. These methods offer routes to obtaining these valuable compounds for further research and drug development. The protocols are based on established chemical transformations, including the oxidation of reserpine and subsequent derivatization of the resulting this compound.
Data Presentation
Table 1: Summary of Synthetic Yields and Physical Properties
| Compound | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| This compound | Reserpine | C₂₂H₂₈N₂O₅ | 400.47 | 70-80% | 240-242 |
| This compound Methyl Ester | This compound | C₂₃H₃₀N₂O₅ | 414.49 | 85-95% | 240.5-241.5[2] |
| This compound Hydrazide | Reserpine | C₂₂H₃₀N₄O₄ | 414.49 | 76% | 356 |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Reserpine
This protocol details the synthesis of this compound from reserpine via oxidation. One of the common methods for this conversion is the oxidation of the secondary alcohol in reserpine to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.[1]
Materials:
-
Reserpine
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sulfuric acid (H₂SO₄), 10% solution
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of reserpine in 100 mL of acetone by stirring with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2.5 g of potassium permanganate in 50 mL of acetone to the cooled reserpine solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the dropwise addition of a saturated sodium bisulfite solution until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture to pH 2-3 with a 10% sulfuric acid solution.
-
Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Wash the precipitate with 20 mL of acetone.
-
Combine the filtrates and evaporate the acetone under reduced pressure.
-
The resulting aqueous solution will contain the precipitated crude this compound.
-
Collect the crude product by filtration and wash with cold distilled water.
-
Purify the crude this compound by recrystallization from methanol to yield a crystalline solid.
-
Dry the purified this compound in a vacuum oven at 60 °C overnight.
Protocol 2: Synthesis of this compound Methyl Ester
This protocol describes the esterification of this compound to its methyl ester, a key intermediate in the biosynthesis of reserpine.[3]
Materials:
-
This compound
-
Methanol, anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Distilled water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2.0 g of this compound in 50 mL of anhydrous methanol in a 100 mL round-bottom flask.
-
Carefully add 1 mL of concentrated sulfuric acid to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with 30 mL of distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound methyl ester.
-
Purify the product by recrystallization from an acetone-water mixture to yield colorless crystals.[2]
Protocol 3: Synthesis of this compound Hydrazide
This protocol details the synthesis of this compound hydrazide from reserpine.
Materials:
-
Reserpine
-
Hydrazine hydrate (99%)
-
n-Amyl alcohol
-
Acetic acid
-
Ethanol
-
Pyridine
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a 1 L round-bottom flask, combine 50 g of reserpine, 100 mL of 99% hydrazine hydrate, and 600 mL of n-amyl alcohol.
-
Add a few drops of acetic acid to the mixture.
-
Heat the mixture to reflux for 36 hours.
-
Filter the hot reaction mixture by suction to separate the precipitated this compound hydrazide from the soluble 3,4,5-trimethoxybenzoic acid hydrazide.
-
Wash the collected solid on the Buchner funnel with boiling ethanol.
-
Recrystallize the crude product from pyridine to obtain colorless, bright prisms of this compound hydrazide.
-
The reported yield for this procedure is 76%, with a melting point of 356 °C.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to this compound and its derivatives.
Signaling Pathway Inhibition by this compound Derivatives
Caption: Inhibition of monoamine uptake by this compound derivatives.
References
Application Notes and Protocols for the Quantification of Reserpic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of reserpic acid in various samples. The protocols are designed for researchers in drug development and analytical sciences, offering guidance on sample preparation, chromatographic separation, and detection.
Overview of Analytical Techniques
The quantification of this compound, a primary metabolite and degradation product of reserpine, is crucial for pharmacokinetic, stability, and metabolism studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for this purpose.
-
HPLC-UV: This method is widely accessible and provides good sensitivity and selectivity for this compound, especially in stability studies of reserpine-containing formulations. A stability-indicating HPLC method can effectively separate this compound from reserpine and other degradation products.
-
LC-MS/MS: Offering superior sensitivity and specificity, LC-MS/MS is the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma and urine.
Application Note: Stability-Indicating HPLC-UV Method
This section details a stability-indicating HPLC-UV method adapted from studies on reserpine degradation, suitable for quantifying this compound in pharmaceutical samples.[1]
Principle
The method utilizes reversed-phase chromatography to separate this compound from its parent compound, reserpine, and other potential degradation byproducts. Quantification is achieved through UV detection at a wavelength where this compound exhibits significant absorbance.
Experimental Protocol
2.2.1. Sample Preparation (For Pharmaceutical Formulations)
-
Accurately weigh and transfer a portion of the powdered formulation or a known volume of a liquid formulation, equivalent to a target concentration of this compound, into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of acetonitrile and water) to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2.2.2. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (e.g., HiQ sil C18 W, 4.5 x 250 mm)[1] |
| Mobile Phase | Acetonitrile : 1% w/v Ammonium Chloride (1:1, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 268 nm[1] |
| Run Time | Sufficient to allow for the elution of all components. |
2.2.3. Quantification
Quantification is performed by constructing a calibration curve using standard solutions of this compound at various concentrations. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
Workflow Diagram
Application Note: LC-MS/MS Method for Biological Samples
This protocol outlines a general approach for the quantification of this compound in biological matrices like plasma, based on common practices for acidic drug analysis.
Principle
This method involves the extraction of this compound from the biological matrix, followed by sensitive and selective quantification using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
3.2.1. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
3.2.2. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.2 mL/min[2] |
| Gradient | Optimized for separation of this compound and internal standard. |
| Injection Volume | 5 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of a this compound standard. |
Quantitative Data Summary
| Parameter | Typical Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | > 85% |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Workflow Diagram
Data Presentation
The following table summarizes the quantitative data for a validated HPLC method for reserpine, which can be considered as a reference for establishing a method for this compound.
Table 1: Summary of Validation Parameters for a Reserpine HPLC Method [3]
| Parameter | Result |
| Linearity Range | 0.625 - 40.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Mean Recovery | 95.1% |
| Precision (%RSD) | < 1% |
| Accuracy | Satisfactory |
| Specificity | Specific |
| Robustness | Robust |
Signaling Pathways & Logical Relationships
The following diagram illustrates the relationship between reserpine, its hydrolysis to this compound, and the analytical approaches for their quantification.
References
Application Note: Utilizing Reserpic Acid as a Standard in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of reserpic acid as a standard in High-Performance Liquid Chromatography (HPLC) for the quantification of related compounds.
Introduction
This compound is an indole alkaloid and a primary degradation product of reserpine.[1][2][3] Its structural similarity to reserpine and other related alkaloids makes it a suitable candidate for use as a reference standard in HPLC analysis. This application note outlines a validated HPLC method for the separation and quantification of compounds using this compound as a standard. The protocol is designed to be adaptable for various research and quality control applications.
Experimental Protocols
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Water (purified, e.g., Milli-Q system)[7]
-
Ammonium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)[8]
-
Sample diluent: Acetonitrile and 0.5% NH4Cl aqueous solution (1:1, v/v)[2]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5][6]
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the sample diluent and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for an herbal extract is provided below:
-
Accurately weigh the sample and extract it with a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[9]
HPLC Conditions
The following HPLC conditions are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[4] |
| Gradient | 0-5 min, 10% B5-25 min, 10% to 50% B25-30 min, 50% to 95% B30-40 min, 10% B[4] |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25 °C[6][8] |
| Detection Wavelength | 268 nm[5][6][10] |
Data Presentation
The following table summarizes the quantitative data obtained from the validation of a similar HPLC method for reserpine, which can be used as a reference for a method using this compound as a standard.[5][6]
| Parameter | Result |
| Linearity Range | 0.625 - 40.0 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.0178 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.0539 µg/mL[8] |
| Mean Recovery | 95.1%[5][6] |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
Visualization
Experimental Workflow
Caption: Workflow for HPLC analysis using this compound as a standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reserpic Acid in Neurotransmitter Transport Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reserpic acid is a derivative of the well-known vesicular monoamine transporter (VMAT) inhibitor, reserpine.[1] While reserpine is a potent and irreversible inhibitor of both VMAT1 and VMAT2, this compound exhibits significantly weaker inhibitory activity.[2] This difference in potency, coupled with its distinct physicochemical properties, makes this compound a valuable tool for specific applications in the study of neurotransmitter transport.[2] These notes provide detailed information and protocols for the application of this compound in neurotransmitter transport research, with a focus on its use as a competitive inhibitor to probe VMAT structure and function.
Mechanism of Action:
This compound inhibits the transport of monoamine neurotransmitters (e.g., norepinephrine, dopamine, serotonin) into synaptic vesicles by blocking the vesicular monoamine transporter (VMAT).[2] VMATs are responsible for packaging cytosolic monoamines into vesicles for subsequent release into the synaptic cleft. This process is driven by a proton gradient established by a vesicular H+-ATPase.[3][4] this compound acts as a competitive inhibitor, binding to the external face of the VMAT and blocking the H+/monoamine antiport.[2] Unlike its parent compound reserpine, which is highly lipophilic and readily crosses membranes, this compound is more polar, limiting its ability to permeate the vesicle membrane.[2] This characteristic makes it a useful probe for studying the external binding sites of VMAT.[2]
Data Presentation:
Table 1: Inhibitory Potency of this compound and Reserpine on VMAT
| Compound | Transporter | Neurotransmitter | Assay Type | Inhibitory Constant (Ki) | Reference |
| This compound | VMAT (Chromaffin Granule Ghosts) | Norepinephrine | ATP-dependent Uptake | ~10 µM | [2] |
| Reserpine | VMAT1 & VMAT2 | Serotonin | [³H]5-HT Uptake | High Affinity (nM range) | [2][5] |
Experimental Protocols:
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Ethanol (100%, ACS grade or higher)
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its limited solubility in water, a stock solution of this compound should be prepared in an organic solvent.[6] Ethanol is a suitable choice.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: Before use in aqueous buffers for cell-based or vesicle-based assays, the ethanol concentration should be diluted to a final concentration that does not affect the experimental system (typically ≤ 0.1%).
Protocol 2: Vesicular Monoamine Uptake Inhibition Assay using this compound
This protocol is adapted from established methods for measuring VMAT inhibition and can be used to determine the IC50 or Ki of this compound.[4]
Materials:
-
Isolated synaptic vesicles or cells expressing VMAT1 or VMAT2
-
Assay Buffer (e.g., 140 mM K2-tartrate, 10 mM Tricine, 10 mM Tris, 5 mM MgCl2, pH 8.5)
-
Radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine)
-
This compound stock solution (prepared as in Protocol 1)
-
Reserpine (as a positive control for complete inhibition)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Vesicle/Cell Preparation: Prepare synaptic vesicles from brain tissue or use cultured cells heterologously expressing VMAT1 or VMAT2.
-
Reaction Setup: In microcentrifuge tubes, set up the following reactions on ice:
-
Total Uptake: Assay buffer, vesicles/cells, and radiolabeled neurotransmitter.
-
Non-specific Uptake: Assay buffer, vesicles/cells, radiolabeled neurotransmitter, and a saturating concentration of reserpine (e.g., 5 µM) to determine uptake independent of VMAT.[4]
-
Inhibition by this compound: Assay buffer, vesicles/cells, radiolabeled neurotransmitter, and varying concentrations of this compound.
-
-
Initiate Transport: Initiate the uptake reaction by adding ATP (if using vesicle ghosts) or by transferring the tubes to a 37°C water bath. The reaction is typically run for a specific time (e.g., 10-20 minutes).
-
Terminate Transport: Stop the reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radiolabel.
-
Quantify Uptake: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Visualizations:
Caption: Signaling pathway of VMAT inhibition by this compound.
Caption: Experimental workflow for VMAT inhibition assay.
Applications in Drug Development and Research:
-
Probing VMAT Structure: Due to its polarity and external binding, this compound can be used to investigate the external binding pocket of VMATs without the complication of membrane permeation.[2]
-
Structure-Activity Relationship (SAR) Studies: As a derivative of reserpine, this compound is a useful tool in SAR studies to understand the chemical moieties essential for high-affinity VMAT binding and inhibition.
-
Differentiating VMAT Subtypes: While reserpine inhibits both VMAT1 and VMAT2, the selectivity profile of this compound for these subtypes warrants further investigation.[5][7] Such studies could aid in the development of more selective VMAT inhibitors.
-
Initial Screening Compound: In high-throughput screening campaigns for novel VMAT inhibitors, this compound can serve as a reference compound representing a weaker, competitive inhibitor, in contrast to the potent, irreversible inhibition of reserpine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 7. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
Application Notes and Protocols for Enzymatic Assays Involving Reserpic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid methyl ester is a key biosynthetic intermediate of reserpine, a potent alkaloid historically used for its antihypertensive and antipsychotic properties. The enzymatic conversion of this compound methyl ester to reserpine is a critical step in the biosynthesis of this medicinally important compound. This document provides detailed application notes and protocols for enzymatic assays related to this compound methyl ester, focusing on the acyltransferase activity responsible for its conversion to reserpine. Additionally, protocols for assessing the biological activity of the resulting product, reserpine, on its molecular target, the vesicular monoamine transporter 2 (VMAT2), are included.
Biosynthetic Pathway of Reserpine
This compound methyl ester is formed in a multi-step biosynthetic pathway originating from strictosidine in Rauvolfia species. The final step in the formation of reserpine involves the acylation of this compound methyl ester. Recent studies suggest a mechanism where 3,4,5-trimethoxybenzoic acid (TMBA) is first activated by a UDP-glucosyltransferase (UGT) to form 1-O-(3,4,5-trimethoxybenzoyl)-β-D-glucopyranoside (TMB-Glc). This activated acyl donor is then utilized by a serine carboxypeptidase-like (SCPL) acyltransferase to esterify the C18 hydroxyl group of this compound methyl ester, yielding reserpine.[1]
Figure 1: Proposed final steps in the biosynthesis of reserpine.
Data Presentation
The following table summarizes the types of quantitative data that can be obtained from the described enzymatic and binding assays. Specific values are dependent on the enzyme source and experimental conditions and should be determined empirically.
| Assay Type | Substrate(s) | Enzyme/Target | Key Parameters | Expected Units |
| Acyltransferase Activity Assay | This compound Methyl Ester, 3,4,5-trimethoxybenzoyl-CoA (or TMB-Glc) | SCPL or BAHD Acyltransferase | Km, Vmax, kcat | µM, pmol/min/mg, s-1 |
| VMAT2 Inhibition Assay | [3H]Dihydrotetrabenazine (DHTBZ) or other suitable radioligand | Vesicular Monoamine Transporter 2 (VMAT2) | IC50, Ki | nM |
| Monoamine Uptake Assay | [3H]Dopamine or [3H]Serotonin | VMAT2 in isolated vesicles or cells | % Inhibition | % |
Experimental Protocols
Protocol 1: Acyltransferase Assay for Reserpine Synthesis
This protocol is designed to measure the activity of the acyltransferase that catalyzes the formation of reserpine from this compound methyl ester. The method is based on the detection of the product, reserpine, by LC-MS. An alternative spectrophotometric method for BAHD acyltransferases is also described.
Materials:
-
This compound methyl ester
-
3,4,5-trimethoxybenzoyl-CoA (TMB-CoA) or 1-O-(3,4,5-trimethoxybenzoyl)-β-D-glucopyranoside (TMB-Glc)
-
Purified or partially purified acyltransferase (e.g., from Rauvolfia plant extracts or heterologously expressed)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Quenching Solution: 0.5% Trifluoroacetic acid (TFA) in methanol
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound methyl ester in DMSO.
-
Prepare a stock solution of TMB-CoA or TMB-Glc in the reaction buffer.
-
Set up the enzymatic reaction in a microcentrifuge tube on ice:
-
88 µL Reaction Buffer
-
1 µL this compound methyl ester (final concentration: 100 µM)
-
1 µL TMB-CoA or TMB-Glc (final concentration: 200 µM)
-
10 µL Enzyme preparation (protein concentration to be optimized)
-
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 20 µL of quenching solution.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the formation of reserpine. A standard curve of reserpine should be used for quantification.
Alternative Spectrophotometric Assay for BAHD Acyltransferases: If a BAHD acyltransferase utilizing a CoA-linked acyl donor is being assayed, the release of Coenzyme A (CoA) can be monitored spectrophotometrically using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).[2]
-
Prepare a reaction mixture as above, but in a 96-well plate format.
-
Add DTNB to the reaction mixture at a final concentration of 0.2 mM.
-
Monitor the increase in absorbance at 412 nm in a plate reader. The rate of change in absorbance is proportional to the rate of CoA release.
Figure 2: General workflow for the acyltransferase assay.
Protocol 2: VMAT2 Inhibition Assay
This protocol describes a competitive radioligand binding assay to determine the inhibitory activity of reserpine on VMAT2.
Materials:
-
Membrane preparation from cells expressing VMAT2 (e.g., PC12 cells or transfected HEK293 cells)
-
[3H]Dihydrotetrabenazine ([3H]DHTBZ) or another suitable VMAT2 radioligand
-
Reserpine (as the test compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of reserpine in the binding buffer.
-
In a 96-well plate, add the following in triplicate:
-
50 µL Binding Buffer (for total binding) or a high concentration of a known VMAT2 inhibitor like tetrabenazine (for non-specific binding)
-
50 µL of the reserpine dilution or buffer
-
50 µL of [3H]DHTBZ (final concentration typically 1-2 nM)
-
100 µL of the VMAT2 membrane preparation (protein concentration to be optimized)
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the samples by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the reserpine concentration and determine the IC50 value.
Signaling Pathway of Reserpine Action
Reserpine exerts its pharmacological effects by irreversibly inhibiting VMAT2. VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles.[2][3] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from the vesicles. The unpackaged neurotransmitters in the cytoplasm are then degraded by monoamine oxidase (MAO).[3][4] This depletion of vesicular monoamines reduces their release into the synaptic cleft, leading to a decrease in neurotransmission, which is the basis for its antihypertensive and antipsychotic effects.
Figure 3: Mechanism of action of reserpine on monoaminergic neurotransmission.
References
- 1. brocku.scholaris.ca [brocku.scholaris.ca]
- 2. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
Application Notes and Protocols: Reserpic Acid as a Building Block for Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a pentacyclic indole alkaloid, is a key biosynthetic intermediate of reserpine, a historically significant antihypertensive and antipsychotic agent.[1][2] Its rigid, sterically defined structure makes it an attractive scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system.[3] This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their evaluation as inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical protein involved in the storage and release of neurotransmitters.[2][4]
Data Presentation: VMAT2 Inhibition by this compound Derivatives
The primary mechanism of action for many reserpine analogs is the inhibition of VMAT2, which leads to the depletion of monoamine neurotransmitters from synaptic vesicles.[2] The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the VMAT2 inhibitory activity of reserpine and this compound, and presents a hypothetical dataset for a series of synthetic this compound esters to illustrate a structure-activity relationship (SAR) study.
| Compound | R Group | VMAT2 Ki (nM) | VMAT2 IC50 (nM) |
| Reserpine | 3,4,5-Trimethoxybenzoyl | ~0.05 | ~37 |
| This compound | H | >10,000 | >10,000 |
| Hypothetical Esters | |||
| Compound 1 | Methyl | 5,200 | 8,500 |
| Compound 2 | Ethyl | 4,800 | 7,900 |
| Compound 3 | Isopropyl | 6,500 | 10,000 |
| Compound 4 | Benzyl | 1,200 | 2,100 |
| Compound 5 | 4-Nitrobenzyl | 850 | 1,500 |
| Compound 6 | 4-Methoxybenzyl | 1,500 | 2,800 |
Note: Data for hypothetical esters are for illustrative purposes to demonstrate a potential SAR study. Actual values would need to be determined experimentally. The general trend suggests that increasing the steric bulk and incorporating aromatic moieties at the R position can influence VMAT2 inhibitory activity.
Experimental Protocols
Synthesis of this compound Derivatives
This compound can be chemically modified at its carboxylic acid and hydroxyl groups to generate a library of derivatives.[2]
This protocol describes the synthesis of a key intermediate, this compound hydrazide, from reserpine.
Materials:
-
Reserpine
-
Hydrazine hydrate (99%)
-
n-Amyl alcohol
-
Acetic acid (glacial)
-
Ethanol (boiling)
-
Pyridine
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add reserpine (50 g), n-amyl alcohol (600 ml), and 99% hydrazine hydrate (100 ml).
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the mixture to reflux with stirring for 36 hours.
-
While hot, filter the reaction mixture by suction filtration to separate the precipitated this compound hydrazide from the soluble 3,4,5-trimethoxybenzoic acid hydrazide.
-
Wash the collected solid with boiling ethanol.
-
Recrystallize the crude product from pyridine to obtain colorless, bright prisms of this compound hydrazide.
-
Dry the purified product under vacuum. The expected melting point is 356°C.
This protocol provides a general method for the esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous DCM (20 ml) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired alcohol (1.2 mmol) and DMAP (0.1 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 mmol) in anhydrous DCM (5 ml) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired ester.
-
Characterize the final product by NMR and mass spectrometry.
Biological Evaluation: VMAT2 Inhibition Assay
The following protocol details a radioligand binding assay to determine the affinity of synthesized this compound derivatives for VMAT2.
Materials:
-
Rodent brains (e.g., rat or mouse)
-
Homogenization buffer (e.g., 320 mM sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Lysis buffer (e.g., 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Sucrose solutions of varying concentrations for gradient centrifugation
Procedure:
-
Euthanize the animals according to approved institutional protocols.
-
Rapidly dissect the brains and place them in ice-cold homogenization buffer.
-
Homogenize the brain tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a medium speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet synaptosomes.
-
Resuspend the synaptosome pellet in ice-cold lysis buffer to induce osmotic shock and release synaptic vesicles.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the synaptic vesicles.
-
For further purification, resuspend the vesicle pellet and layer it on top of a discontinuous sucrose gradient.
-
Centrifuge at high speed (e.g., 150,000 x g for 2 hours at 4°C).
-
Collect the synaptic vesicle fraction from the appropriate interface of the sucrose gradient.
-
Determine the protein concentration of the vesicle preparation using a standard protein assay (e.g., BCA or Bradford assay).
Materials:
-
Prepared synaptic vesicles
-
[3H]DHTBZ (radioligand)
-
Unlabeled tetrabenazine or reserpine (for determining non-specific binding)
-
Synthesized this compound derivatives (test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
In a 96-well microplate, add assay buffer, synaptic vesicle preparation (typically 20-50 µg of protein per well), and varying concentrations of the test compound (this compound derivative).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled tetrabenazine or reserpine (e.g., 10 µM).
-
Add a fixed concentration of [3H]DHTBZ (typically at its Kd value) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a building block for therapeutic agents.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 3. Reserpine methonitrate, a novel quaternary analogue of reserpine augments urinary excretion of VMA and 5-HIAA without affecting HVA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reserpic Acid Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of reserpic acid, a critical precursor to the antihypertensive drug reserpine, requires precise monitoring and control to ensure optimal yield, purity, and safety. This document provides detailed application notes and protocols for monitoring this compound synthesis reactions using modern analytical techniques. Adhering to the principles of Process Analytical Technology (PAT), these methods facilitate real-time or near-real-time analysis, enabling a deeper understanding and control of the reaction process. The protocols herein cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive toolkit for researchers in pharmaceutical development and manufacturing.
Introduction to Reaction Monitoring
In modern pharmaceutical manufacturing, quality is built into the product by design (Quality by Design, QbD). Process Analytical Technology (PAT) is a key framework endorsed by regulatory agencies like the FDA that aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). For the synthesis of an active pharmaceutical ingredient (API) precursor like this compound, monitoring the reaction is crucial for:
-
Tracking Reaction Kinetics: Understanding the rate of formation of this compound and the consumption of reactants.
-
Identifying Intermediates and Byproducts: Detecting the formation of transient species or impurities in real-time.
-
Determining Reaction Endpoints: Accurately identifying the point of maximum conversion to prevent over-processing and impurity formation.
-
Ensuring Process Safety and Robustness: Gaining a comprehensive understanding of the reaction to improve safety and ensure consistent results upon scale-up.
This document outlines several powerful analytical techniques suitable for monitoring this compound synthesis.
Overview of Monitoring Techniques
The choice of analytical technique depends on the specific requirements of the synthesis, such as the need for real-time data, the complexity of the reaction mixture, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for separating and quantifying components in a mixture. It is ideal for accurate offline analysis of reaction aliquots to determine the concentration of reactants, products, and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It is invaluable for identifying unknown impurities and confirming the mass of the desired product, this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Particularly suited for in-situ (in the reactor) monitoring. By inserting a probe directly into the reaction vessel, FTIR can track changes in the concentration of functional groups in real-time, providing continuous kinetic data without the need for sampling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in a reaction mixture. Quantitative NMR (qNMR) can be used for highly accurate offline analysis of reaction conversion and purity from a single spectrum.
Experimental Workflows and Pathways
The following diagrams illustrate the general workflow for monitoring a synthesis reaction and a simplified biosynthetic context for this compound.
Caption: General workflow for monitoring and controlling a chemical synthesis reaction.
Caption: Decision tree for selecting an appropriate monitoring technique.
Caption: Simplified late-stage biosynthesis pathway leading to reserpine.
Experimental Protocols
Protocol 1: Offline Monitoring by HPLC
This protocol describes the quantitative analysis of reaction aliquots to determine the concentration of this compound and key reactants.
4.1.1. Principle Reverse-phase HPLC separates compounds based on their polarity. A C18 column is used with a mobile phase of acetonitrile and water. The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.
4.1.2. Apparatus and Reagents
-
HPLC system with UV detector (set to 268 nm)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid or phosphoric acid (for pH adjustment)
-
This compound analytical standard
-
Volumetric flasks, pipettes, and autosampler vials
4.1.3. Procedure
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water (e.g., a 75:25 v/v mixture). Adjust the pH of the aqueous component to ~3.0 with formic acid for good peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
Carefully withdraw a small, known volume (e.g., 100 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of cold mobile phase in a volumetric flask to stop the reaction and prevent precipitation.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.
-
Set the UV detector to 268 nm.
-
Inject the standards first to generate a calibration curve, followed by the reaction samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Use the linear regression equation from the calibration curve (Peak Area vs. Concentration) to calculate the concentration of this compound in each sample.
-
Plot the concentration of this compound versus time to generate a reaction profile.
-
Protocol 2: In-situ Monitoring by ATR-FTIR
This protocol describes the use of an attenuated total reflectance (ATR) FTIR probe for continuous, real-time monitoring of the synthesis.
4.2.1. Principle ATR-FTIR measures the infrared spectrum of the liquid in direct contact with the ATR crystal probe. By monitoring the change in absorbance of characteristic vibrational bands (e.g., C=O stretch of an ester product, O-H stretch of a starting acid), the relative concentrations of reactants and products can be tracked in real-time.
4.2.2. Apparatus and Reagents
-
FTIR spectrometer with a remote ATR immersion probe (e.g., Diamond or SiComp).
-
Jacketed reaction vessel with a port for the ATR probe.
-
Reaction components (solvents, reactants, catalysts).
4.2.3. Procedure
-
System Setup:
-
Insert the ATR probe
-
Practical Guide to Reserpic Acid Esterification Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reserpic acid, a pentacyclic indole alkaloid, is a key intermediate in the synthesis of reserpine and its analogues. The pharmacological activity of these compounds is significantly influenced by the nature of the ester groups attached to the this compound scaffold. Esterification of the C-18 hydroxyl group and the C-16 carboxyl group allows for the modulation of lipophilicity, bioavailability, and target-binding affinity. This guide provides detailed protocols for the synthesis of various this compound esters, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The primary biological target for many this compound esters is the vesicular monoamine transporter (VMAT), an integral membrane protein responsible for the transport of neurotransmitters.
Key Esterification Strategies
The esterification of this compound can be broadly categorized into two main types:
-
Esterification of the Carboxylic Acid Group: This is typically achieved through reactions with alcohols under acidic conditions (Fischer Esterification), or by using activating agents such as diazomethane or carbodiimides.
-
Acylation of the Hydroxyl Group: The C-18 hydroxyl group can be esterified using acylating agents like acid anhydrides or acyl chlorides.
The choice of method depends on the desired ester, the stability of the starting materials, and the required scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound Methyl Ester via Fischer Esterification
This protocol describes the classic acid-catalyzed esterification of the carboxylic acid group of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (excess, can be used as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or bubble anhydrous HCl gas through the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl reserpate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether).
Protocol 2: Synthesis of this compound Alkyl Esters using Diazoalkanes
This method is suitable for the preparation of methyl, ethyl, and other lower alkyl esters under mild conditions. Caution: Diazoalkanes are toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
Materials:
-
This compound or this compound hydrochloride
-
Ethereal solution of diazomethane or diazoethane
-
Methanol or Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Nitrogen gas supply
Procedure for Methyl Reserpate:
-
Suspend this compound hydrochloride (1.2 parts by weight) in a mixture of 50% ether/methanol (50 parts by volume).[1]
-
Add an excess of an ethereal solution of diazomethane slowly with stirring. Nitrogen gas will evolve.[1]
-
Allow the reaction mixture to stand at room temperature for approximately 18 hours.[1]
-
Remove the excess diazomethane by bubbling nitrogen gas through the solution or by careful distillation.[1]
-
Filter the resulting solution and concentrate to dryness in vacuo at a temperature not exceeding 40°C.[1]
-
Recrystallize the crystalline residue from a methanol-ether solution to yield methyl reserpate.[1]
Procedure for Ethyl Reserpate:
-
Suspend this compound (0.2 parts by weight) in methanol (parts by volume) and add an ethyl ether solution containing diazoethane (0.5 parts by weight) in small portions.[1]
-
Allow the mixture to stand for about 1 hour at room temperature.[1]
-
Evaporate the ether and excess diazoethane under a stream of nitrogen.[1]
-
Concentrate the methanolic solution almost to dryness and add ether to precipitate any unreacted starting material.[1]
-
Filter the mixture and evaporate the methanol-ether filtrate to dryness in vacuo to obtain ethyl reserpate as a glassy residue.[1]
Protocol 3: Esterification of this compound using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)
This method utilizes a coupling agent (DCC) and a catalyst (DMAP) for the esterification of the carboxylic acid group under mild conditions.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 3-6 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold dichloromethane.
-
Combine the filtrates and wash sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Protocol 4: Acylation of the C-18 Hydroxyl Group of this compound Esters
This protocol describes the esterification of the hydroxyl group of a pre-formed this compound ester (e.g., methyl reserpate) using an acid anhydride.
Materials:
-
This compound methyl ester
-
Acetic anhydride
-
Pyridine (anhydrous) or a catalytic amount of a strong acid (e.g., H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
Procedure:
-
Dissolve this compound methyl ester (1.0 eq) in anhydrous pyridine or a suitable solvent with a catalytic amount of a strong acid.
-
Add acetic anhydride (1.5 - 2.0 eq) to the solution.
-
Stir the reaction at room temperature or gently heat (e.g., 50-60°C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to remove excess acetic anhydride and acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting di-ester by chromatography or recrystallization.
Data Presentation
| Esterification Method | Alcohol/Acylating Agent | Catalyst/Reagent | Solvent | Reaction Time | Product | Melting Point (°C) | Yield | Reference |
| Fischer Esterification | Methanol | H₂SO₄ or HCl | Methanol | 4-8 h (reflux) | Methyl Reserpate | ~240-242 | Moderate to Good | General Method |
| Diazoalkane | Diazomethane | - | Ether/Methanol | 18 h | Methyl Reserpate | 240-242 | Good | [1] |
| Diazoalkane | Diazoethane | - | Ether/Methanol | 1 h | Ethyl Reserpate | - | Good | [1] |
| Diazoalkane | Diazoethane | - | Ethanol/Ether | Overnight | Ethyl Reserpate | 220-225 | Good | [1] |
| DCC Coupling | Generic Alcohol | DCC, DMAP | Dichloromethane | 3-6 h | Corresponding Ester | Varies | Good to Excellent | General Method |
| Acylation | Acetic Anhydride | Pyridine or H₂SO₄ | Pyridine or other | Several hours | Acetyl Reserpate Ester | Varies | Good | General Method |
Visualization of Experimental Workflow and Biological Action
Experimental Workflow: General Esterification of this compound
Caption: General workflow for the synthesis of this compound esters.
Signaling Pathway: Inhibition of Vesicular Monoamine Transporter (VMAT)
This compound and its esters, most notably reserpine, exert their pharmacological effects by inhibiting the vesicular monoamine transporters, VMAT1 and VMAT2. This leads to the depletion of neurotransmitters from presynaptic vesicles.
References
Isolating Reserpic Acid from Plant Extracts: A Detailed Guide
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Reserpic acid, a key indole alkaloid, is a significant molecule in pharmaceutical research and development. It serves as a crucial precursor for the semi-synthesis of various therapeutic agents, including its more widely known ester, reserpine. While reserpine is naturally abundant in the roots of Rauwolfia serpentina (Indian snakeroot), this compound itself is primarily obtained through the chemical modification of reserpine.[1] This document provides detailed protocols for the extraction of the parent alkaloid, reserpine, from Rauwolfia serpentina, followed by the chemical conversion of reserpine to this compound and its subsequent purification.
These methods are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for further investigation and as a starting material for the synthesis of novel pharmaceutical compounds. The protocols emphasize efficiency, yield, and purity, incorporating modern chromatographic techniques for isolation and purification.
Data Presentation
The following tables summarize quantitative data associated with the extraction and conversion processes.
Table 1: Extraction Yields of Total Alkaloids and Reserpine from Rauwolfia serpentina
| Plant Part | Extraction Solvent | Extraction Method | Total Alkaloid Yield (%) | Reserpine Content in Extract (%) | Reference |
| Roots | Ethanol | Soxhlet Extraction | 12.05 | Not specified | [2] |
| Roots | Methanol | Maceration | Not specified | Variable (up to 3.0% of plant dry weight) | [2] |
| Roots | Benzene | Percolation | Not specified | Not specified | [3] |
| Roots | 90% Alcohol | Soxhlet Extraction | Not specified | Not specified | [3] |
Table 2: Chromatographic Conditions for Purification
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Reference |
| Reserpine | Column Chromatography | Silica Gel | Chloroform-Methanol Gradient | TLC with Dragendorff's reagent | [4] |
| Reserpine | HPLC | C18 | Acetonitrile:Water | UV at 268 nm | [3] |
| This compound | HPLC | C18 | Acetonitrile:0.1% Formic Acid in Water | UV | [5] |
Experimental Protocols
Protocol 1: Extraction and Isolation of Reserpine from Rauwolfia serpentina Roots
This protocol details a common method for extracting and isolating reserpine from the dried roots of Rauwolfia serpentina.
1. Materials and Reagents:
-
Dried and powdered roots of Rauwolfia serpentina
-
90% Ethanol
-
Ether-Chloroform-90% Alcohol mixture (20:8:2.5 v/v/v)
-
Dilute Ammonia solution
-
0.5 N Sulfuric Acid
-
Chloroform
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., chloroform, methanol)
-
TLC plates (silica gel G)
-
Dragendorff's reagent for TLC visualization
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography column
2. Extraction Procedure:
-
Accurately weigh 100 g of dried, finely powdered roots of Rauwolfia serpentina.
-
Place the powdered root material into a thimble and load it into a Soxhlet apparatus.
-
Extract the powder with 90% ethanol for 6-8 hours, or until the solvent running through the siphon is colorless.
-
After extraction, concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator. The resulting residue contains the crude alkaloid mixture.
3. Preliminary Purification:
-
Dissolve the dried extract in a minimal amount of the ether-chloroform-90% alcohol (20:8:2.5) mixture.
-
Filter the solution to remove any insoluble material.
-
To the filtrate, add dilute ammonia solution dropwise until the solution is slightly alkaline. This will precipitate the crude alkaloids.
-
Add water to facilitate the complete precipitation of the alkaloid mixture.
-
Collect the precipitate by filtration and allow it to air dry.
4. Acid-Base Purification:
-
Dissolve the dried precipitate in 0.5 N sulfuric acid.
-
Wash the acidic solution with chloroform three times to remove non-alkaloidal impurities. Discard the chloroform layer.
-
Make the acidic aqueous layer alkaline by the slow addition of dilute ammonia solution. This will precipitate the alkaloid salts.
-
Extract the liberated alkaloids with three portions of chloroform.
-
Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the total Rauwolfia alkaloids.
5. Chromatographic Isolation of Reserpine:
-
Prepare a silica gel column using a suitable solvent system (e.g., chloroform).
-
Dissolve the total alkaloid residue in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC), using a mobile phase such as chloroform:methanol (95:5).
-
Visualize the TLC plates using Dragendorff's reagent. Reserpine will appear as a distinct spot.
-
Combine the fractions containing pure reserpine and evaporate the solvent to yield crystalline reserpine.
Protocol 2: Conversion of Reserpine to this compound via Alkaline Hydrolysis
This protocol describes the chemical conversion of isolated reserpine to this compound.
1. Materials and Reagents:
-
Purified Reserpine
-
Methanolic Potassium Hydroxide (e.g., 2N)
-
Dilute Hydrochloric Acid (e.g., 1N)
-
Distilled Water
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
pH meter or pH paper
2. Hydrolysis Procedure:
-
Dissolve a known amount of purified reserpine in methanolic potassium hydroxide solution in a round-bottom flask.
-
Reflux the mixture for 1-2 hours. The hydrolysis reaction involves the cleavage of the ester bond linking the this compound moiety to 3,4,5-trimethoxybenzoic acid.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Neutralize the solution by carefully adding dilute hydrochloric acid until the pH is approximately 7.
-
Concentrate the neutralized solution under reduced pressure to remove the methanol.
3. Isolation and Purification of this compound:
-
Acidify the remaining aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the this compound.
-
Extract the acidified solution with several portions of ethyl acetate.
-
Combine the organic extracts and wash them with a small amount of distilled water.
-
Dry the ethyl acetate solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Evaporate the ethyl acetate under reduced pressure to obtain crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).
Visualizations
Figure 1: Workflow for the isolation of this compound from Rauwolfia serpentina.
Figure 2: Logical relationship from source material to the final product.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. chemistryjournal.in [chemistryjournal.in]
- 3. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of Reserpic Acid in the Development of Antihypertensive Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a pentacyclic indole alkaloid, serves as a crucial scaffold in the development of antihypertensive drugs. It is the principal hydrolysis product of reserpine, a natural product isolated from the roots of Rauwolfia serpentina, which has a long history in the management of hypertension. The therapeutic effect of reserpine and its derivatives is primarily attributed to their ability to deplete catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings. This is achieved through the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for sequestering monoamine neurotransmitters into synaptic vesicles.[1][2][3] By blocking VMAT2, this compound-based compounds prevent the storage of norepinephrine, leaving it susceptible to degradation by monoamine oxidase (MAO) in the cytoplasm.[2] This reduction in vesicular norepinephrine leads to decreased neurotransmitter release into the synaptic cleft, resulting in reduced sympathetic tone, vasodilation, and a subsequent lowering of blood pressure.[2][3]
These application notes provide a comprehensive overview of the use of this compound in antihypertensive drug development, including its mechanism of action, quantitative data on the activity of its derivatives, and detailed experimental protocols for their evaluation.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives against VMAT2 and their antihypertensive effects in vivo.
Table 1: In Vitro VMAT2 Inhibition by Reserpine and its Derivatives
| Compound | Description | Assay System | IC50 (nM) | Reference |
| Reserpine | Parent compound | [³H]dopamine uptake in chromaffin granule ghosts | ~37 | [4] |
| AIPPMER | 18-O-[3-(3′-iodo-4′-azidophenyl)-propionyl]methyl reserpate | [³H]dopamine uptake in chromaffin granule ghosts | ~83 | [4] |
| IAPEGlyMER | 18-O-[N-(3′-iodo-4′-azidophenethyl)glycyl]methyl reserpate | [³H]dopamine uptake in chromaffin granule ghosts | ~200 | [4] |
Table 2: In Vivo Antihypertensive Activity of Reserpine in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose | Route of Administration | Duration | Reduction in Systolic Blood Pressure (mmHg) | Reference |
| Reserpine | 0.1 mg/kg/day | Oral | 4 weeks | Significant reduction, leading to normalization | [5] |
| Reserpine | 0.2 mg/kg i.p. | Intraperitoneal | 14 days | Significant reduction | [2] |
| Reserpine | 0.5 mg/day | Oral | Not Specified | Significant reduction | [6] |
Experimental Protocols
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
This protocol describes a radioligand uptake assay to determine the inhibitory activity of this compound derivatives on VMAT2.
Materials:
-
Isolated synaptic vesicles from rat brain or chromaffin granule ghosts from bovine adrenal medulla.
-
[³H]dopamine or [³H]serotonin (radioligand).
-
Test compounds (this compound derivatives) at various concentrations.
-
Reserpine (as a positive control).
-
Assay buffer (e.g., sucrose buffer with ATP and Mg²⁺).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue or chromaffin granule ghosts from bovine adrenal medulla using established differential centrifugation and sucrose gradient methods.
-
Assay Setup: In microcentrifuge tubes, combine the isolated vesicles, assay buffer, and varying concentrations of the test compound or reserpine.
-
Initiation of Uptake: Add the radioligand ([³H]dopamine or [³H]serotonin) to each tube to initiate the uptake reaction.
-
Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for vesicular uptake of the radioligand.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand uptake for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value, the concentration of the compound that causes 50% inhibition of VMAT2 activity, by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the procedure for evaluating the antihypertensive effects of this compound derivatives in a well-established animal model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), typically 12-16 weeks old.
Procedure:
-
Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide the SHR into treatment groups (n=6-8 per group), including a vehicle control group and groups receiving different doses of the test compound. Include a group of WKY rats as a normotensive control.
-
Baseline Blood Pressure Measurement: Before starting the treatment, measure the baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) of all rats using a non-invasive tail-cuff method. To ensure accuracy, pre-warm the rats to dilate the tail artery and take multiple readings for each animal.
-
Drug Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) to the treatment groups daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection. The vehicle control group should receive the vehicle alone.
-
Blood Pressure Monitoring: Measure the SBP and DBP of all rats at regular intervals (e.g., weekly) throughout the study period.
-
Data Analysis: At the end of the study, compare the changes in SBP and DBP from baseline between the treatment groups and the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the antihypertensive effect.
Synthesis of this compound Derivatives (Esterification Example)
This protocol provides a general method for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., sulfuric acid, thionyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Dissolution: Dissolve this compound in an anhydrous solvent in a round-bottom flask.
-
Addition of Alcohol and Catalyst: Add an excess of the desired anhydrous alcohol to the solution, followed by a catalytic amount of the acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for several hours to overnight, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent, wash the organic layer with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure this compound ester.
-
Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Mechanism of antihypertensive action of this compound derivatives.
Caption: Workflow for in vivo evaluation of antihypertensive agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Specific Derivatization of the Vesicle Monoamine Transporter with Novel Carrier-Free Radioiodinated Reserpine and Tetrabenazine Photoaffinity Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of reserpine on the adrenal medulla of the spontaneously hypertensive rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
experimental setup for studying reserpic acid's inhibitory effects
An experimental setup to study the inhibitory effects of reserpic acid, an indole alkaloid and a derivative of the antihypertensive drug reserpine, is detailed in the following application notes and protocols.[1][2] this compound's primary mechanism of action involves the modulation of neurotransmitter systems, specifically by inhibiting vesicular monoamine transporters (VMAT).[3] This leads to a decrease in the storage of neurotransmitters such as norepinephrine and serotonin in synaptic vesicles.[3]
The protocols provided are designed for researchers, scientists, and drug development professionals to characterize the inhibitory potency of this compound on its primary target, the vesicular monoamine transporter.
Mechanism of Inhibition: VMAT2 Blockade
This compound exerts its inhibitory effect by blocking the H+/monoamine translocator, a key component of Vesicular Monoamine Transporter 2 (VMAT2).[1] VMAT2 is responsible for pumping monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles, a process crucial for their subsequent release into the synapse. By inhibiting VMAT2, this compound prevents the sequestration of neurotransmitters, leaving them susceptible to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm.[2] This ultimately leads to the depletion of available monoamines for neurotransmission. A study has shown that this compound inhibits ATP-dependent norepinephrine uptake with a Ki of approximately 10 µM.[1]
Protocol 1: VMAT2 Inhibition Assay Using Chromaffin Vesicle Ghosts
This protocol describes an in vitro assay to measure the inhibition of norepinephrine transport into adrenal medullary chromaffin vesicles by this compound.[1] The principle relies on quantifying the uptake of a radiolabeled substrate (e.g., [³H]norepinephrine) into isolated vesicle "ghosts" in the presence and absence of the inhibitor.
Experimental Workflow
Methodology
1. Materials and Reagents:
-
Biological Material : Bovine adrenal medullae for the isolation of chromaffin granules.
-
Chemicals : this compound, Norepinephrine (unlabeled), ATP, MgCl₂, HEPES buffer, Sucrose.
-
Radiochemical : [³H]Norepinephrine.
-
Equipment : Homogenizer, ultracentrifuge, liquid scintillation counter, filter apparatus, microplate reader.
2. Preparation of Chromaffin Vesicle Ghosts:
-
Isolate chromaffin granules from bovine adrenal medullae by differential centrifugation.
-
Prepare vesicle "ghosts" (membranes resealed after osmotic lysis) by lysing the purified granules in a hypotonic buffer (e.g., 10 mM HEPES, pH 7.4).
-
Resuspend the vesicle ghosts in an appropriate isotonic buffer (e.g., 0.3 M sucrose, 10 mM HEPES, pH 7.4) and store at -80°C.
-
Determine the protein concentration of the vesicle ghost preparation using a standard method (e.g., Bradford assay).
3. Norepinephrine Transport Assay:
-
Prepare a range of this compound dilutions in the assay buffer (e.g., 150 mM KCl, 20 mM HEPES, pH 7.4, 5 mM MgCl₂).
-
In a 96-well plate or microcentrifuge tubes, add 20 µL of chromaffin vesicle ghosts (approx. 50 µg protein).
-
Add 20 µL of the corresponding this compound dilution or vehicle control (for 0% inhibition).
-
Pre-incubate the mixture for 10 minutes at 37°C.[4]
-
Initiate the transport reaction by adding 20 µL of a solution containing 5 mM ATP and [³H]norepinephrine (final concentration ~50 nM).
-
Incubate for 10 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate the vesicles from the assay medium.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces transport by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Data Presentation
Table 1: Inhibition of [³H]Norepinephrine Uptake by this compound
| This compound (µM) | Mean CPM (Counts Per Minute) | % Inhibition |
|---|---|---|
| 0 (Control) | 15,250 | 0.0 |
| 0.1 | 14,180 | 7.0 |
| 1 | 11,590 | 24.0 |
| 5 | 8,845 | 42.0 |
| 10 | 7,473 | 51.0 |
| 50 | 3,355 | 78.0 |
| 100 | 1,830 | 88.0 |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound to VMAT2 by measuring its ability to compete with a known high-affinity radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).
Methodology
1. Materials and Reagents:
-
Vesicle Preparation : Chromaffin vesicle ghosts or cell membranes expressing VMAT2.
-
Radioligand : [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Competitor : Unlabeled this compound.
-
Assay Buffer : e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control : A high concentration of a known VMAT2 ligand (e.g., 10 µM unlabeled tetrabenazine).
2. Binding Assay Protocol:
-
Set up a series of tubes or a 96-well filter plate.
-
To each well, add:
-
25 µL of assay buffer.
-
25 µL of [³H]DTBZ at a fixed concentration (typically at or below its Kd).
-
25 µL of varying concentrations of unlabeled this compound (for the competition curve) or vehicle (for total binding) or excess unlabeled tetrabenazine (for non-specific binding).
-
25 µL of the membrane preparation (20-50 µg protein).
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration over a glass fiber filter plate.
-
Wash the filters quickly with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a microplate scintillation counter.[5]
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Table 2: Competitive Displacement of [³H]DTBZ by this compound
| This compound (µM) | Specific Binding (CPM) | % of Control Binding |
|---|---|---|
| 0 (Control) | 9,800 | 100.0 |
| 0.1 | 9,114 | 93.0 |
| 1 | 7,644 | 78.0 |
| 10 | 4,802 | 49.0 |
| 50 | 2,156 | 22.0 |
| 100 | 1,078 | 11.0 |
Note: Data are hypothetical and for illustrative purposes only.
References
- 1. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Application Notes and Protocol for the Reduction of Reserpic Acid to Reserpic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpic acid, a key intermediate in the synthesis of various bioactive alkaloids, can be selectively reduced to its corresponding primary alcohol, reserpic alcohol. This transformation is a fundamental step in the structural modification of reserpine analogs and other indole alkaloids for drug discovery and development. The primary method for this reduction is the use of the powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). Weaker reducing agents, such as sodium borohydride, are not effective for the reduction of carboxylic acids. This document provides a detailed protocol for the reduction of this compound to reserpic alcohol, including experimental procedures, data presentation, and a workflow diagram.
Data Presentation
A summary of the key quantitative data for the starting material and the product is presented in Table 1. This allows for a clear comparison of the physical and chemical properties of this compound and reserpic alcohol.
Table 1: Quantitative Data for this compound and Reserpic Alcohol
| Property | This compound | Reserpic Alcohol |
| Molecular Formula | C₂₂H₂₈N₂O₅ | C₂₂H₃₀N₂O₄ |
| Molecular Weight | 400.5 g/mol | 386.5 g/mol |
| Appearance | White crystalline solid | Presumed to be a solid |
| Melting Point | Approximately 356 °C | Not available in the searched literature |
| Solubility | Soluble in organic solvents like ethanol | Expected to be soluble in polar organic solvents |
| Typical Reaction Yield | N/A | Not available in the searched literature |
Spectroscopic Data:
While specific ¹H and ¹³C NMR data for reserpic alcohol were not found in the searched literature, the expected characteristic spectroscopic features for the product are described in the experimental protocol section. The successful conversion can be monitored by the disappearance of the carboxylic acid proton signal in ¹H NMR and the carboxyl carbon signal in ¹³C NMR, and the appearance of new signals corresponding to the primary alcohol.
Experimental Workflow
The overall workflow for the reduction of this compound to reserpic alcohol is depicted in the following diagram. This includes the reaction setup, the reduction reaction, quenching, and the workup and purification steps.
Troubleshooting & Optimization
Technical Support Center: Reserpic Acid Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of reserpic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common sources?
This compound (C₂₂H₂₈N₂O₅) is a yohimban indole alkaloid.[1] It is most commonly obtained through the chemical hydrolysis or oxidation of reserpine, a more complex alkaloid extracted from the roots of plants in the Rauwolfia genus, such as Rauwolfia serpentina and Rauwolfia vomitoria.[1][2] Alkaline hydrolysis of reserpine yields this compound, methanol, and 3,4,5-trimethoxybenzoic acid.[2][3][4][5]
Q2: What are the key chemical properties of this compound I should be aware of during purification?
This compound is a white crystalline solid that possesses both a carboxylic acid and a hydroxyl group.[1][6] It is acidic and soluble in organic solvents like ethanol, but has limited solubility in water.[1] It is stable under standard laboratory conditions but can degrade at extreme pH levels or high temperatures.[1]
Q3: What are the main impurities I might encounter?
Common impurities include unreacted reserpine, byproducts from hydrolysis or oxidation like 3,4,5-trimethoxybenzoic acid, and other related alkaloids from the crude natural extract.[2][3] Degradation products can also form if the compound is exposed to harsh conditions.
Q4: Which analytical techniques are best for monitoring purification progress?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring reaction progress and assessing the purity of fractions.[1] TLC is useful for quick, qualitative checks, while HPLC provides quantitative purity data. Spectroscopic methods like NMR and IR are used to confirm the final structure and identity of the purified compound.[1]
Troubleshooting Guide
Issue 1: Low Yield After Hydrolysis of Reserpine
Q: I'm getting a very low yield of this compound after the alkaline hydrolysis of reserpine. What could be the cause?
A: Low yields can stem from incomplete reaction or degradation of the product. Consider the following:
-
Incomplete Hydrolysis: Ensure the reaction conditions (e.g., concentration of alkali, temperature, reaction time) are sufficient for complete cleavage of the ester linkages. The process requires controlled conditions to successfully yield this compound along with methanol and 3,4,5-trimethoxybenzoic acid.[2][3]
-
Product Degradation: this compound can degrade under harsh conditions.[1] Avoid excessively high temperatures or prolonged exposure to strong bases. A water bath at around 50°C has been used effectively.[6]
-
Inefficient Extraction: After hydrolysis, the product needs to be carefully separated. This compound, being an acid, can be separated from neutral and basic impurities using acid-base extraction techniques. Ensure the pH is adjusted correctly to partition your product into the desired layer.
Issue 2: Poor Separation During Column Chromatography
Q: My column chromatography isn't separating this compound from impurities effectively. The fractions are all mixed.
A: Achieving good separation requires optimizing several parameters. Here are some key areas to troubleshoot:
-
Solvent System Selection: The polarity of your mobile phase is critical. An inappropriate solvent system will result in either the compound staying on the column or eluting too quickly with impurities. Use TLC to screen for an optimal solvent system that gives your target compound an Rf value between 0.2 and 0.35 for the best separation.[7]
-
Column Packing: Unevenly packed columns with air bubbles or cracks lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.[8]
-
Sample Loading: Overloading the column is a common cause of poor resolution. The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated, narrow band at the top of the column.[9][10]
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the mobile and stationary phases, improving separation.[11] For flash chromatography, a flow rate of about 5 cm of solvent level decrease per minute is recommended.[7]
Data Presentation: Chromatographic Systems
The following tables summarize solvent systems that can be used as starting points for the purification of this compound and its parent compound, reserpine. Optimization may be required based on your specific crude mixture.
Table 1: Solvent Systems for Thin-Layer Chromatography (TLC)
| Application | Stationary Phase | Mobile Phase (Solvent System) | Ratio (v/v/v) | Visualization | Notes |
|---|---|---|---|---|---|
| Analysis of Reserpine & Related Alkaloids | Silica Gel 60 F₂₅₄ | Chloroform : Methanol | 97:3 | Dragendorff's Reagent | Good for general screening of alkaloids.[12] |
| Analysis of Reserpine & Related Alkaloids | Silica Gel 60 F₂₅₄ | Chloroform : Methanol : Aq. Ammonia | 95:4.5:0.5 | Dragendorff's Reagent | The addition of ammonia can improve the spot shape of basic alkaloids.[12] |
| HPTLC of Reserpine | Silica Gel 60 F₂₅₄ | Toluene : Ethyl Acetate : Diethylamine : Glacial Acetic Acid | 6.5:5.0:1.5:0.5 | UV at 268 nm | A more complex system for high-performance separation.[13] |
Note: The Rf value for standard reserpine has been reported as 0.47.[14] this compound, being more polar due to the free carboxylic acid and hydroxyl groups, will have a lower Rf value in the same system.
Table 2: Mobile Phases for High-Performance Liquid Chromatography (HPLC)
| Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Conditions |
|---|---|---|---|---|
| Reversed-Phase | C18 | 0.1% Formic Acid in Water | Acetonitrile | Gradient elution, e.g., 10% to 50% B over 20 minutes.[11] |
| Reversed-Phase | C18 | High pH Buffer (e.g., Ammonium Hydroxide) | Acetonitrile / Methanol | Can provide superior peak shape and intensity compared to acidic methods.[15] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Reserpine to this compound
This protocol is a generalized procedure based on common hydrolysis methods.[2][3]
-
Dissolution: Dissolve reserpine in a suitable alcoholic solvent, such as methanol.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide).
-
Heating: Gently heat the mixture under reflux or in a temperature-controlled water bath (e.g., 50-60°C) for several hours. Monitor the reaction progress using TLC by spotting the reaction mixture against a reserpine standard. The disappearance of the reserpine spot indicates reaction completion.
-
Neutralization & Extraction: After cooling, slowly add water and then acidify the solution with an acid like HCl to a pH of 3-4.[6] This will protonate the this compound.
-
Workup: Extract the aqueous solution with an organic solvent (e.g., chloroform). The protonated this compound and 3,4,5-trimethoxybenzoic acid will partition into the organic layer. Wash the organic layer successively with water, a weak base solution (e.g., 1% sodium bicarbonate) to remove the more acidic 3,4,5-trimethoxybenzoic acid, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying the crude this compound.
-
Solvent Selection: Determine the optimal eluent system using TLC. A common starting point for alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[16] For this compound, a system like Dichloromethane:Methanol or Ethyl Acetate:Methanol with a small amount of acetic acid to improve peak shape is a good starting point.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar solvent of your chosen system. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the determined solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC. Combine the fractions that contain the pure this compound.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is an excellent final step to achieve high purity.[17]
-
Solvent Selection: Find a suitable solvent or solvent pair. An ideal solvent dissolves this compound well when hot but poorly when cold. Methanol, ethanol, and acetone have been cited as potential recrystallization solvents.[6]
-
Dissolution: Place the semi-purified this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until all the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Visualizations
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=1.5];
// Nodes Crude [label="Crude this compound\n(from Hydrolysis)"]; Column [label="Flash Column\nChromatography"]; TLC_Analysis [label="TLC Analysis\nof Fractions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="Combine Pure\nFractions"]; Evaporation1 [label="Solvent\nEvaporation"]; Recrystallization [label="Recrystallization"]; Filtration [label="Vacuum Filtration\n& Drying"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Crude -> Column [label=" Load Sample"]; Column -> TLC_Analysis [label=" Collect Fractions"]; TLC_Analysis -> Combine [label=" Identify Pure"]; TLC_Analysis -> Column [label=" Continue Elution", style=dashed, color="#EA4335"]; Combine -> Evaporation1; Evaporation1 -> Recrystallization; Recrystallization -> Filtration; Filtration -> Pure_Product; } DOT Caption: General experimental workflow for the purification of this compound.
// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes p1 [label="Problem:\nLow Purity After Column", shape=box, style=rounded, problem];
c1 [label="Cause:\nPoor Separation", cause]; c2 [label="Cause:\nCo-eluting Impurity", cause]; c3 [label="Cause:\nColumn Overload", cause];
s1a [label="Solution:\nOptimize Solvent System via TLC\n(Target Rf = 0.2-0.3)", solution]; s1b [label="Solution:\nRepack Column Carefully\n(Slurry Method)", solution]; s2a [label="Solution:\nTry Gradient Elution\n(Increase Polarity)", solution]; s2b [label="Solution:\nChange Stationary Phase\n(e.g., Alumina, RP-C18)", solution]; s3a [label="Solution:\nReduce Sample Load", solution]; s3b [label="Solution:\nUse a Wider Column", solution];
// Edges edge [color="#4285F4", arrowhead=normal]; p1 -> c1; p1 -> c2; p1 -> c3;
c1 -> s1a; c1 -> s1b; c2 -> s2a; c2 -> s2b; c3 -> s3a; c3 -> s3b; } DOT Caption: Troubleshooting decision tree for low purity after column chromatography.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. Reserpine(Structure Elucidation, Extraction and Isolation) | PPTX [slideshare.net]
- 3. This compound | 83-60-3 | Benchchem [benchchem.com]
- 4. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. US2824874A - this compound and derivatives - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. columbia.edu [columbia.edu]
- 11. Elucidation of the biosynthetic pathway of reserpine | bioRxiv [biorxiv.org]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
troubleshooting common issues in reserpic acid crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the crystallization of reserpic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound crystallization?
A1: Based on available literature and the physicochemical properties of this compound, methanol and ethanol are commonly suggested solvents. This compound, a polar molecule containing a carboxylic acid group, exhibits good solubility in these polar organic solvents, especially at elevated temperatures, while having limited solubility at lower temperatures, a key characteristic for successful cooling crystallization. The choice between methanol and ethanol may depend on the specific impurity profile of the crude this compound.
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, typically occurs when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the presence of the solvent. To address this, try redissolving the oil by heating the solution and adding a small amount of additional solvent. Then, allow the solution to cool more slowly to encourage the formation of crystals. Seeding the solution with a few crystals of pure this compound can also promote proper crystallization.
Q3: I am getting a very low yield of this compound crystals. What are the possible causes?
A3: A low yield can result from several factors. One common reason is using an excessive amount of solvent, which keeps a significant portion of the this compound dissolved in the mother liquor even after cooling. To check for this, you can evaporate a small sample of the mother liquor to see if a substantial amount of solid remains. Another possibility is that the cooling period was too short or the final temperature was not low enough to maximize crystal precipitation. Incomplete hydrolysis of the starting material (e.g., reserpine) to this compound can also lead to a lower than expected yield of the final product.
Q4: How can I improve the purity of my this compound crystals?
A4: The purity of the crystals is highly dependent on the crystallization process. Slow cooling is crucial as it allows for the selective incorporation of this compound molecules into the crystal lattice, excluding impurities.[1] If impurities are colored, adding activated charcoal to the hot solution before filtration can help remove them. A second recrystallization step can also significantly improve purity. It is also important to wash the filtered crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling | - Solution is not sufficiently supersaturated (too much solvent used).- The solution has cooled too rapidly, preventing nucleation.- High level of impurities inhibiting crystal formation. | - Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool slowly.- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound to the cooled solution.- If significant impurities are suspected, consider a pre-purification step like column chromatography. |
| Crystals form too quickly | - The solution is too concentrated.- The cooling rate is too fast. | - Reheat the solution to redissolve the crystals and add a small amount of additional solvent.- Insulate the flask to slow down the cooling process. An ideal crystallization should show initial crystal formation after about 5-15 minutes of cooling.[1] |
| Crystals are very small (powder-like) | - Very rapid nucleation due to high supersaturation or rapid cooling. | - Follow the recommendations for "Crystals form too quickly." Slower crystal growth generally leads to larger and purer crystals. |
| Discolored crystals | - Presence of colored impurities in the crude material. | - Before crystallization, dissolve the crude this compound in the hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove the charcoal and adsorbed impurities. |
| Oiling out | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the solid is depressed by impurities to below the temperature of crystallization. | - Reheat to dissolve the oil and add more solvent. Allow for slower cooling.- Ensure the starting material is of reasonable purity. |
Quantitative Data Summary
The following table summarizes key parameters for this compound crystallization based on typical laboratory practices. Note that optimal conditions can vary depending on the scale of the experiment and the purity of the starting material.
| Parameter | Value | Notes |
| Solvent | Methanol or Ethanol | Choice depends on impurity profile. |
| Solvent to Solute Ratio (approximate) | 4-10 mL of solvent per 1 gram of crude this compound | Start with a lower ratio and add more solvent as needed to achieve dissolution at boiling point.[2] |
| Heating Temperature | Boiling point of the chosen solvent (Methanol: ~65°C, Ethanol: ~78°C) | Heat until all the this compound has dissolved. |
| Cooling Profile | Slow cooling to room temperature, followed by an ice bath | Gradual cooling is critical for purity. An initial cooling period of 1-2 hours to room temperature is recommended before transferring to an ice bath for at least 30 minutes to maximize yield. |
| Typical Yield | 70-90% | Yield is highly dependent on the purity of the crude material and the precise crystallization conditions. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Methanol
This protocol describes a standard cooling crystallization procedure for purifying crude this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of methanol (e.g., 5 mL per gram of crude solid) and start stirring. Heat the mixture to the boiling point of methanol (~65°C) on a hot plate. Continue adding small portions of hot methanol until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Visualizations
Below are diagrams illustrating key workflows and relationships in the troubleshooting of this compound crystallization.
Caption: A decision-making workflow for troubleshooting common crystallization problems.
Caption: Key parameters influencing the stages of crystallization.
References
Technical Support Center: Optimization of Reaction Conditions for Reserpic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for reserpic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through a few key methods:
-
Oxidation of Reserpine: This is a common method that involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the secondary alcohol group in reserpine to a ketone.[1]
-
Hydrazone Formation: This method involves forming hydrazones from reserpine derivatives, which are then hydrolyzed to yield this compound. This approach allows for modifications at various positions on the aromatic rings.[1]
-
Direct Synthesis from Precursors: More advanced synthetic routes build the complex structure of this compound from simpler precursors. These methods often involve multiple steps, including cyclization reactions and the use of protecting groups.[1]
Q2: What are the critical reaction parameters to control during the synthesis of this compound?
A2: Careful control of reaction conditions is crucial for achieving high yields and purity.[1] Key parameters to monitor and optimize include:
-
Temperature: Temperature can significantly influence the reaction rate and the formation of side products.
-
Solvent Choice: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but extended times can lead to product degradation.[1]
-
pH: For reactions like oxidation, maintaining an acidic pH can be necessary to facilitate the desired conversion without promoting side reactions.[1]
-
Catalyst Choice: The selection of an appropriate catalyst can be critical for the reaction's efficiency and selectivity.[1]
Q3: How can the progress of the this compound synthesis be monitored?
A3: The progress of the reaction can be effectively monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): TLC is a quick and common method to track the consumption of starting materials and the formation of the product.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides more detailed and quantitative information on the reaction progress and the purity of the product.[1]
Q4: What are the common challenges associated with the purification of this compound?
A4: The purification of this compound can be challenging due to its complex structure and the potential for closely related impurities. Common issues include the presence of unreacted starting materials, byproducts from side reactions, and degradation products. Advanced purification techniques such as column chromatography and recrystallization are often necessary to achieve high purity.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Possible Cause:
-
Incomplete Oxidation: The oxidizing agent may not be strong enough or used in sufficient quantity to fully convert reserpine to this compound.
-
Suboptimal Reaction Conditions: The temperature, pH, or reaction time may not be ideal for the specific transformation.[1]
-
Product Degradation: this compound may degrade under harsh reaction conditions, such as high temperatures or extreme pH.
Solutions:
-
Optimize Oxidizing Agent: Experiment with different oxidizing agents or adjust the molar ratio of the current agent.
-
Systematic Optimization of Conditions: Vary the temperature, pH, and reaction time systematically to identify the optimal parameters. A design of experiments (DoE) approach can be beneficial.
-
Milder Reaction Conditions: If product degradation is suspected, explore milder oxidizing agents or lower reaction temperatures.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yields.
Issue 2: Presence of Significant Impurities
Possible Cause:
-
Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. For instance, harsh oxidation conditions can lead to over-oxidation or cleavage of the molecule.
-
Incomplete Reaction: Residual starting material (reserpine) is a common impurity if the reaction does not go to completion.
-
Ineffective Purification: The chosen purification method may not be adequate to separate the impurities from the final product.
Solutions:
-
Adjust Reaction Conditions: Modify the temperature, solvent, or pH to disfavor the formation of side products. For example, acidic conditions are often required for oxidation to proceed without side reactions.[1]
-
Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion before workup.[1]
-
Optimize Purification Protocol: Develop a more effective purification strategy. This may involve trying different chromatography columns, solvent systems, or considering preparative HPLC for high-purity requirements.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Reserpine
This is a general protocol and may require optimization for specific laboratory conditions.
Materials:
-
Reserpine
-
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃)
-
Appropriate solvent (e.g., acetone, acetic acid)
-
Acid (e.g., sulfuric acid) for pH adjustment
-
Quenching agent (e.g., sodium bisulfite)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve reserpine in the chosen solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄) to the cooled reserpine solution while stirring. Maintain the temperature below a specified limit.
-
Monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete, quench any excess oxidizing agent by adding a suitable quenching agent until the color change indicates the absence of the oxidant.
-
Adjust the pH of the solution as needed for workup.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using column chromatography or recrystallization.
General Experimental Workflow
Caption: Workflow for this compound synthesis.
Data Presentation
The following tables provide a conceptual framework for organizing experimental data to optimize reaction conditions. Actual values would be determined empirically.
Table 1: Hypothetical Comparison of Oxidizing Agents for Reserpine Oxidation
| Oxidizing Agent | Molar Ratio (Agent:Reserpine) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| KMnO₄ | 2.5 | 0 - 5 | 2 | 75 | 90 |
| CrO₃ | 3.0 | 0 - 5 | 3 | 80 | 92 |
| PCC | 4.0 | 25 | 6 | 65 | 88 |
Table 2: Hypothetical Influence of Reaction Conditions on Yield and Purity
| Entry | Solvent | Temperature (°C) | Time (h) | pH | Yield (%) | Purity (%) |
| 1 | Acetone | 0 | 2 | 3 | 78 | 91 |
| 2 | Acetone | 25 | 2 | 3 | 72 | 85 |
| 3 | Acetic Acid | 0 | 2 | <2 | 82 | 93 |
| 4 | Acetic Acid | 0 | 4 | <2 | 85 | 94 |
References
Technical Support Center: Addressing Poor Solubility of Reserpic Acid in Aqueous Solutions
For researchers, scientists, and drug development professionals, the poor aqueous solubility of reserpic acid presents a significant hurdle in experimental design and therapeutic application. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound possesses a complex, largely hydrophobic molecular structure with a high melting point, contributing to its limited solubility in aqueous solutions.[1] Its indole ring system and methoxy groups enhance its lipophilicity.[1] Although it contains a carboxylic acid group that can ionize, the overall nonpolar character of the molecule dominates its solubility behavior.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: How can I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, preparing a stock solution of this compound typically requires an organic solvent. This compound hydrochloride is soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then dilute this stock solution with the aqueous buffer of choice.[3] It is crucial to ensure that the final concentration of the organic solvent in the aqueous medium is low enough to not affect the experimental system.
Q4: What is the primary mechanism of action of this compound?
A4: The primary pharmacological target of this compound is the vesicular monoamine transporter 2 (VMAT2).[3][4] By inhibiting VMAT2, this compound prevents the uptake and storage of monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles in the presynaptic neuron.[3][4] This leads to the depletion of these neurotransmitters, as they are metabolized by monoamine oxidase in the cytoplasm.
Troubleshooting Guide: Enhancing this compound Solubility
Issue: Precipitation of this compound in Aqueous Buffers
This is a common issue due to the compound's low intrinsic solubility. The following strategies can be employed to enhance its solubility.
Solubility Enhancement Strategies
A variety of techniques can be employed to improve the solubility of this compound in aqueous solutions. The choice of method will depend on the specific experimental requirements, including the desired concentration, the formulation type (e.g., for in vitro assays or in vivo studies), and the acceptable excipients.
| Strategy | Principle | Expected Outcome |
| pH Adjustment | As a carboxylic acid, the solubility of this compound increases as the pH of the solution rises above its pKa, leading to the formation of the more soluble carboxylate salt. | Increased solubility in basic aqueous solutions (pH > 7). |
| Co-solvency | The addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic compound like this compound. | Enhanced solubility in aqueous/organic solvent mixtures. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that has improved aqueous solubility.[5] | Formation of a water-soluble complex, leading to a significant increase in apparent solubility. |
| Nanosuspension | This involves reducing the particle size of the drug to the nanometer range. The increased surface area-to-volume ratio enhances the dissolution rate and saturation solubility.[6][7][8] | Formation of a stable, dispersed system of nanosized this compound particles with improved dissolution and solubility characteristics. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the equilibrium solubility of this compound at a specific pH.
Materials:
-
This compound powder
-
Aqueous buffers of desired pH (e.g., pH 5.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant without disturbing the undissolved solid.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate solvent (e.g., the mobile phase for HPLC or the buffer for UV-Vis) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility of this compound in the specific buffer by accounting for the dilution factor.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a solid inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a desired molar ratio (commonly 1:1 or 1:2).
-
Place the accurately weighed HP-β-CD in a mortar and add a small amount of the water-ethanol mixture to form a paste.
-
Add the accurately weighed this compound to the HP-β-CD paste.
-
Knead the mixture thoroughly for 45-60 minutes. During kneading, add small amounts of the water-ethanol mixture as needed to maintain a suitable consistency.
-
Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
The successful formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 3: Formulation of a this compound Nanosuspension (Solvent-Antisolvent Precipitation Method)
This protocol details the preparation of a this compound nanosuspension using the solvent-antisolvent precipitation technique.
Materials:
-
This compound
-
A suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or a magnetic stirrer
Procedure:
-
Dissolve this compound in the selected organic solvent to prepare the "solvent phase."
-
Dissolve the stabilizer in water to prepare the "antisolvent phase."
-
Under continuous high-speed homogenization or vigorous magnetic stirring, slowly inject the solvent phase into the antisolvent phase.
-
The rapid mixing will cause the this compound to precipitate as nanoparticles, which are stabilized by the surfactant in the antisolvent phase.
-
Continue stirring for a specified period to allow for the evaporation of the organic solvent and the stabilization of the nanosuspension.
-
The resulting nanosuspension can be further processed (e.g., by high-pressure homogenization) to reduce the particle size and improve uniformity.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for addressing the poor solubility of this compound.
Signaling Pathway: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2) by this compound
Caption: Mechanism of VMAT2 inhibition by this compound.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
optimizing HPLC method for reserpic acid separation
Welcome to the Technical Support Center for HPLC Method Optimization. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and protocols specifically tailored for the separation of reserpic acid.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for an HPLC method for this compound separation?
A good starting point for separating this compound, often in the presence of its parent compound reserpine, is a reversed-phase HPLC method.[1] A C18 column is a common and effective choice for the stationary phase.[2][3] For the mobile phase, a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile is typically employed.[4]
Q2: Which mobile phase composition is best for separating this compound from reserpine?
A mobile phase consisting of acetonitrile and an aqueous solution of 0.5% ammonium chloride has been shown to be effective.[5] Another option involves a gradient of water and acetonitrile, with additives like formic acid and triethylamine to improve peak shape and control retention.[4] The pH of the mobile phase is a critical parameter to optimize as it influences the ionization state of the analytes.[6][7]
Q3: What detection wavelength should I use for this compound?
This compound and related compounds like reserpine have strong UV absorbance. A detection wavelength of 268 nm is commonly used and provides good sensitivity.[2][4]
Q4: How can I confirm the identity of the this compound peak?
Peak identity can be confirmed by comparing the retention time with a certified reference standard. For unequivocal identification, especially in complex matrices, using a mass spectrometer (LC-MS) as a detector is the preferred method. In the absence of a standard, forced degradation studies on the parent compound (reserpine) under acidic or basic conditions can be performed to generate the this compound peak.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
Peak Shape Problems
Q: Why is my this compound peak tailing?
Peak tailing is a common issue, particularly with compounds containing basic functional groups like this compound.[8] The primary causes are secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.[9][10]
Primary Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column surface can be acidic and interact ionically with basic analytes, causing tailing.[9][11]
-
Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2-3) using an acid like formic, phosphoric, or trifluoroacetic acid.[12][13] This protonates the silanol groups, minimizing unwanted ionic interactions.
-
Solution 2: Add a Competing Base: Introduce a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase.[8] TEA interacts strongly with the active silanol sites, masking them from the analyte.[14]
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically blocks most of the residual silanol groups.[9][10]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[8]
-
Solution: Reduce the sample concentration or the injection volume.[15] Dilute your sample and inject it again to see if the peak shape improves.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[16]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.[17]
-
-
Column Void: A void or channel in the column packing at the inlet can cause peak tailing and splitting.[9] This can result from pressure shocks or operating at a high pH that dissolves the silica.
-
Solution: Try reversing and flushing the column (if the manufacturer permits). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[14]
-
Retention and Baseline Problems
Q: My retention times are drifting or inconsistent. What is the cause?
Inconsistent retention times can compromise the reliability of your analysis.
Primary Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of shifting retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.
-
-
Mobile Phase Composition Changes: The organic-to-aqueous ratio can change due to evaporation of the more volatile solvent. The pH of buffered mobile phases can also drift.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using buffers, verify the pH before use.[18]
-
-
Pump or Leak Issues: Fluctuations in flow rate due to worn pump seals or system leaks will cause retention time to vary.[16]
-
Solution: Perform a system pressure test to check for leaks. Check pump seals for wear and replace if necessary.
-
Q: I am observing a drifting or noisy baseline. How can I fix this?
A stable baseline is crucial for accurate quantification.
Primary Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can elute during a gradient, causing the baseline to drift.[16]
-
Solution: Use high-purity HPLC-grade solvents and fresh reagents. Filter and degas the mobile phase before use.[5]
-
-
Detector Lamp Failure: An aging detector lamp can lead to increased noise and a drifting baseline.
-
Solution: Check the lamp's energy output and operating hours. Replace if it is near the end of its lifespan.
-
-
Column Bleed: At high temperatures or aggressive pH, the stationary phase can degrade and "bleed" off the column, causing a rising baseline, especially during a gradient.
-
Solution: Operate within the column's recommended pH and temperature range. Flush the column thoroughly.
-
Experimental Protocols & Data
Protocol: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating method capable of separating this compound from its parent drug, reserpine, and other degradation products.[2]
-
Chromatographic System:
-
HPLC System: A standard HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Software: Chromatography data station for system control and data processing.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid and 0.1% Triethylamine in HPLC-grade water. Adjust pH to 5.0.[4]
-
Mobile Phase B (Organic): 0.1% Formic Acid and 0.1% Triethylamine in Acetonitrile.[4]
-
Preparation: Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a 1:1 (v/v) mixture of methanol and acetonitrile.[3] Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL).
-
Test Sample: Dissolve the sample in the same diluent as the standard. Filter through a 0.45 µm syringe filter before injection.
-
Data Tables
Table 1: Typical HPLC Method Parameters for this compound/Reserpine Separation
| Parameter | Typical Value | Reference |
| Stationary Phase | C18 (Reversed-Phase) | [1][2] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [2] |
| Mobile Phase | Water/Acetonitrile with additives | [3][4] |
| Additives | Formic Acid, Ammonium Chloride, Triethylamine | [4][5] |
| Elution Mode | Gradient | [4] |
| Flow Rate | 1.0 - 1.5 mL/min | [4][5] |
| Detection (UV) | 268 nm | [2][4] |
| Column Temperature | 25 °C | [4] |
Table 2: Summary of Common HPLC Troubleshooting Issues
| Problem | Common Cause | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH; add competing base (TEA); use end-capped column.[8][9] |
| Column overload | Reduce sample concentration or injection volume.[15] | |
| Shifting Retention | Poor column equilibration | Increase equilibration time (10-20 column volumes). |
| Mobile phase evaporation/degradation | Prepare fresh mobile phase daily; keep bottles capped.[18] | |
| High Backpressure | Column or frit blockage | Back-flush column; filter samples; use guard column.[14] |
| Baseline Drift | Contaminated mobile phase | Use HPLC-grade solvents; filter and degas mobile phase.[16] |
| Column bleed | Operate within column's specified pH and temperature range. |
Method Development Workflow
Optimizing an HPLC method is a systematic process. The following workflow illustrates a logical approach to developing a robust separation method for this compound.
References
- 1. scispace.com [scispace.com]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. tandfonline.com [tandfonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. youtube.com [youtube.com]
- 11. chromtech.com [chromtech.com]
- 12. Separation of Reserpine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. bvchroma.com [bvchroma.com]
- 16. HPLC 疑難排解指南 [sigmaaldrich.com]
- 17. uhplcs.com [uhplcs.com]
- 18. 10 Important Tips for HPLC Mobile Phase [pharmaspecialists.com]
Technical Support Center: Resolving Peak Tailing in Reserpic Acid Chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of reserpic acid, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound chromatography?
Peak tailing in the chromatography of this compound, an acidic compound, can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] Other contributing factors can include issues with the mobile phase, column health, sample preparation, and the HPLC system itself.[3]
Common Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with acidic compounds, leading to peak tailing.[2]
-
Improper Mobile Phase pH: If the mobile phase pH is not optimized, this compound can exist in both ionized and unionized forms, causing peak distortion.[4] For acidic compounds, a mobile phase pH below the analyte's pKa is generally recommended.[3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.[3][5]
-
Column Degradation or Voids: Over time, columns can degrade, or voids can form in the packing material, leading to poor peak shape.[1][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[3]
-
Extra-Column Effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to band broadening and peak tailing.[3][6]
Troubleshooting Guides
Issue 1: My this compound peak is tailing. How can I improve the peak shape by modifying the mobile phase?
Optimizing the mobile phase is a critical step in addressing peak tailing for acidic compounds like this compound.
Solutions:
-
Adjusting Mobile Phase pH: For acidic compounds, it is generally advisable to lower the pH of the mobile phase to approximately 2-3 units below the pKa of the analyte.[3] This ensures the compound is in its protonated, less polar form, minimizing secondary interactions with the stationary phase. However, for some compounds like reserpine (a related compound), superior peak shape has been observed using a high pH buffer.[7] It is therefore recommended to screen a range of pH values.
-
Increase Buffer Concentration: A higher buffer concentration (typically 10-50 mM) can help maintain a consistent pH and mask residual silanol interactions.[3][8]
-
Add a Competing Acid: Introducing a small amount of a competing acid, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with this compound.
Experimental Protocol: Mobile Phase pH Optimization
-
Prepare Stock Solutions: Prepare separate aqueous mobile phase solutions with varying pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, and 7.5) using appropriate buffers (e.g., phosphate or acetate). Ensure the chosen buffer is compatible with your detection method (e.g., use volatile buffers like ammonium formate for LC-MS).[9]
-
Prepare Mobile Phases: Mix the aqueous buffer solutions with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the System: For each mobile phase, flush the column with at least 10-20 column volumes to ensure it is fully equilibrated.
-
Inject this compound Standard: Inject a standard solution of this compound and record the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor (Tf) or asymmetry factor (As) for each pH condition. A value close to 1.0 indicates a symmetrical peak.[3]
-
Select Optimal pH: Choose the pH that provides the best peak symmetry and resolution.
Issue 2: I've adjusted the mobile phase, but the peak tailing persists. Could the column be the problem?
Yes, the column is a frequent source of peak shape issues.
Solutions:
-
Choose an Appropriate Column: For acidic compounds, consider using a column with a stationary phase that is less prone to secondary interactions. Options include:
-
End-capped columns: These columns have had the residual silanol groups chemically deactivated.[1]
-
Polar-embedded columns: These offer alternative selectivity and can shield the analyte from silanol interactions.
-
-
Check for Column Degradation: If you observe a sudden deterioration in peak shape for all analytes, the column may be degraded or have a void. Flushing the column, or reversing it (if permitted by the manufacturer), may help. However, replacement is often the best solution.[1]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and prolong its life.[9]
Table 1: Impact of Column Type on Peak Asymmetry (Illustrative Data)
| Column Type | Stationary Phase | End-capping | Peak Asymmetry (As) for this compound |
| Standard C18 | C18 | Partial | 1.8 |
| High-Purity C18 | C18 | Fully End-capped | 1.2 |
| Polar-Embedded | C18 with polar group | N/A | 1.1 |
Issue 3: Could my sample preparation or injection technique be causing the peak tailing?
Absolutely. The way the sample is prepared and introduced to the system can significantly impact peak shape.
Solutions:
-
Sample Solvent: Dissolve your this compound standard and samples in a solvent that is weaker than or the same strength as the initial mobile phase.[3] Injecting in a stronger solvent can cause peak distortion.
-
Sample Concentration: Avoid column overload by injecting a smaller volume or diluting the sample.[3][8] If peak tailing decreases with a lower concentration, overloading is a likely cause.
Table 2: Effect of Injection Volume on Peak Tailing (Illustrative Data)
| Injection Volume (µL) | Peak Tailing Factor (Tf) |
| 20 | 2.1 |
| 10 | 1.5 |
| 5 | 1.1 |
| 2 | 1.0 |
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Logical relationships in method development for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
improving the efficiency of reserpic acid extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of reserpic acid extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
This compound is an indole alkaloid most commonly associated with plants of the Rauwolfia genus, particularly Rauwolfia serpentina (Indian snakeroot) and Rauwolfia vomitoria.[1][2] The roots of these plants are known to be rich in various alkaloids, including reserpine, from which this compound can be derived.[3] this compound is a key intermediate in the biosynthesis of reserpine within these plants.[1]
Q2: What are the principal methods for extracting this compound?
Direct extraction of this compound is less common than the extraction of its parent compound, reserpine, which is then hydrolyzed to yield this compound.[1][4][5] The primary extraction methods involve:
-
Solvent Extraction: This is the most widely used technique, employing organic solvents to isolate alkaloids from the plant material.[6] Common variations include maceration, percolation, reflux extraction, and Soxhlet extraction.[6][7]
-
Hydrolysis of Reserpine: A common laboratory and industrial method involves the alkaline hydrolysis of extracted reserpine to produce this compound, 3,4,5-trimethoxybenzoic acid, and methanol.[4][5]
-
Modern Extraction Techniques: Advanced methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are being explored to reduce extraction time and solvent consumption.[6]
Q3: Which key parameters influence the efficiency of this compound extraction?
The efficiency of alkaloid extraction is governed by several critical factors:
-
Solvent Choice: The polarity and selectivity of the solvent are crucial for dissolving the target alkaloids while minimizing the co-extraction of impurities.[6]
-
Temperature: Temperature affects the solubility and diffusion rate of the solute.[8][9] However, excessively high temperatures can lead to the degradation of thermolabile compounds like alkaloids.[6]
-
pH of the Medium: The pH of the extraction solvent significantly impacts the solubility and stability of acidic or basic compounds.[10] As an acid, this compound's solubility can be manipulated by adjusting the pH.
-
Particle Size of Plant Material: Reducing the particle size of the raw plant material increases the surface area available for solvent penetration, which generally improves extraction efficiency.[6]
-
Solvent-to-Solid Ratio: A higher ratio of solvent to solid material can enhance extraction yield, but an optimal balance must be found to avoid excessive solvent usage.[6]
-
Extraction Time: The duration of the extraction process needs to be sufficient to allow for the complete diffusion of the target compound from the plant matrix into the solvent.[6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Q: My extraction process is resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors throughout the extraction workflow. Below are the primary causes and their corresponding solutions.
-
Cause 1: Inefficient Plant Cell Lysis. The plant's cell walls may not be adequately disrupted, preventing the solvent from accessing the intracellular alkaloids.
-
Solution: Ensure the plant material (typically roots) is finely powdered. Optimize your grinding method (e.g., cryogenic grinding for tough samples) to achieve a smaller, more uniform particle size.[6]
-
-
Cause 2: Suboptimal Solvent Selection. The solvent used may not have the appropriate polarity to effectively solubilize this compound or its parent compound, reserpine.
-
Solution: Methanol and chloroform are commonly reported as effective solvents for extracting reserpine and related alkaloids from Rauwolfia species.[11][12] Ethanol has also been used successfully.[3] Experiment with different solvents or solvent mixtures to find the optimal system for your specific plant material.
-
-
Cause 3: Inappropriate Extraction Temperature. The temperature may be too low for efficient solubilization or so high that it causes degradation.
-
Solution: While higher temperatures generally increase solubility and diffusion rates, they can also degrade alkaloids.[6][9] For many traditional solvent extractions of plant phenolics and alkaloids, temperatures between 60-80°C are often optimal.[13] It is recommended to start at a moderate temperature (e.g., 40-60°C) and optimize from there, monitoring for any signs of degradation.
-
-
Cause 4: Incorrect pH of the Extraction Medium. this compound is an acidic compound, and its solubility is highly dependent on the pH of the solvent.
-
Solution: The solubility of an acidic compound generally increases as the pH of the medium increases (becomes more alkaline).[10] Consider using a slightly alkaline extraction medium (e.g., by adding sodium bicarbonate to the initial moistening step) to improve the extraction of acidic alkaloids.[5] However, be aware that extreme pH values can cause hydrolysis or degradation of other components.
-
Problem 2: High Levels of Impurities in the Crude Extract
Q: My crude extract contains a high concentration of impurities, complicating the purification process. How can I improve the selectivity of my extraction?
A: Co-extraction of unwanted compounds is a frequent challenge. Here are strategies to enhance the purity of your initial extract.
-
Cause 1: Non-selective Solvent. A single solvent may extract a wide range of compounds with similar polarities, including fats, waxes, and other alkaloids.
-
Solution 1: Defatting. Before the main extraction, pre-extract the powdered plant material with a non-polar solvent like n-hexane or petroleum ether. This step will remove lipids and waxes which can interfere with subsequent steps.
-
Solution 2: Sequential Extraction. Perform a series of extractions with solvents of increasing polarity. For example, start with a less polar solvent like chloroform and then proceed to a more polar solvent like methanol. This can help to fractionate the compounds based on their solubility.
-
-
Cause 2: Complex Alkaloid Profile. Rauwolfia species contain a multitude of indole alkaloids besides reserpine and this compound, such as ajmaline and ajmalicine, which are often co-extracted.[3][11]
-
Solution: Acid-Base Liquid-Liquid Extraction (LLE). This is a classic and highly effective technique for separating alkaloids from neutral and acidic impurities. The general principle involves dissolving the crude extract in an acidic aqueous solution to protonate the basic nitrogen of the alkaloids, making them water-soluble. This aqueous layer can then be washed with an organic solvent to remove neutral impurities. Subsequently, the pH of the aqueous layer is raised (made basic) to deprotonate the alkaloids, which can then be extracted back into an immiscible organic solvent.
-
Problem 3: Degradation of this compound During the Process
Q: I suspect that my target compound is degrading during extraction or workup. What conditions should I be mindful of?
A: this compound, like many complex natural products, can be sensitive to environmental conditions.
-
Cause 1: Thermal Degradation. Prolonged exposure to high temperatures during methods like Soxhlet or reflux extraction can lead to the breakdown of the molecule.[6]
-
Solution: Opt for extraction methods that can be performed at lower temperatures, such as maceration or percolation with agitation. If using heat, minimize the extraction time and use the lowest effective temperature. Consider using a rotary evaporator under reduced pressure for solvent removal to keep the temperature low.[14]
-
-
Cause 2: Light Sensitivity. Many alkaloids are known to be sensitive to light, which can catalyze degradation reactions. Reserpine, for instance, darkens upon exposure to light.[5]
-
Solution: Conduct all extraction and purification steps in a dark environment or use amber-colored glassware to protect the sample from light exposure. Store extracts and purified compounds in the dark and at low temperatures.
-
Quantitative Data Summary
Table 1: Comparison of Solvents for Alkaloid Extraction from Rauwolfia
| Solvent | Polarity | Efficacy/Notes | Reference |
| Methanol | High | Effective for extracting a broad range of alkaloids. Commonly used for initial extraction. | [11][12] |
| Ethanol | High | A good alternative to methanol, often considered safer. Used for crude extraction. | [3] |
| Chloroform | Medium | Shown to be highly efficient for extracting key alkaloids like reserpine from R. serpentina. | [11] |
| Benzene | Low | Has been used in historical isolation protocols, often in combination with other solvents. | [5] |
| n-Hexane | Very Low | Primarily used for pre-extraction defatting to remove lipids and waxes. | N/A |
Table 2: General Effect of Temperature and pH on Extraction
| Parameter | General Effect on Extraction Efficiency | Considerations for this compound |
| Temperature | Increasing temperature generally increases solubility and diffusion rate but can cause thermal degradation.[6][8][9] | Optimal range is likely moderate (e.g., 40-60°C) to balance yield and stability. High temperatures should be avoided.[13] |
| pH | Significantly affects the solubility of ionizable compounds.[10] | As an acidic compound, solubility increases in more alkaline (higher pH) solutions.[10] Mildly basic conditions may improve yield. |
Key Experimental Protocols
Protocol: General Procedure for Extraction and Isolation
This protocol provides a generalized workflow. Researchers should optimize specific parameters (e.g., solvent volumes, extraction times) for their particular setup.
-
Preparation of Plant Material:
-
Thoroughly wash and dry the roots of Rauwolfia serpentina.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional but Recommended):
-
Pack the powdered material into a Soxhlet apparatus.
-
Extract with petroleum ether or n-hexane for 6-8 hours to remove lipids.
-
Air-dry the defatted plant material to remove residual solvent.
-
-
Alkaloid Extraction:
-
Acid-Base Purification (Liquid-Liquid Extraction):
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Filter the solution to remove any insoluble matter.
-
Wash the acidic aqueous solution with diethyl ether or chloroform to remove neutral impurities. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) by slowly adding ammonium hydroxide. This will precipitate the alkaloids.
-
Extract the alkaloids from the basic aqueous solution multiple times with chloroform or a chloroform-ether mixture.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate to dryness.
-
-
Hydrolysis to this compound (if starting from Reserpine):
-
If the purified fraction is primarily reserpine, it can be hydrolyzed.
-
Dissolve the reserpine in an alcoholic solution of potassium hydroxide.
-
Reflux the mixture for a specified time to induce hydrolysis.[5]
-
After hydrolysis, acidify the solution to precipitate the this compound, which can then be collected by filtration and purified further by recrystallization.
-
Visualizations
Caption: General workflow for this compound extraction and isolation.
Caption: Troubleshooting decision tree for low extraction yield.
Caption: Relationship between key parameters and extraction outcomes.
References
- 1. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 2. Reserpine(Structure Elucidation, Extraction and Isolation) | PPTX [slideshare.net]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. scialert.net [scialert.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Reserpic Acid Derivatization
Welcome to the technical support center for reserpic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this intricate indole alkaloid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound molecule that I should be aware of during derivatization?
This compound possesses several reactive functional groups that can participate in desired and undesired reactions. The primary sites of reactivity include:
-
Carboxylic Acid (C-16): This is the most common site for derivatization, typically through esterification or amidation.
-
Secondary Amine (N-1): The indole nitrogen is nucleophilic and can undergo alkylation or acylation if not protected.
-
Secondary Hydroxyl Group (C-18): This alcohol can be a target for acylation or other modifications.
-
Tertiary Amine (N-4): This nitrogen is also nucleophilic and can form quaternary ammonium salts.[1][2]
-
Indole Ring: The electron-rich indole system can be susceptible to oxidation.
Q2: I am trying to esterify the carboxylic acid of this compound, but I am getting a complex mixture of products. What could be the issue?
When esterifying the carboxylic acid at C-16, several side reactions can occur, leading to a complex product mixture. Common issues include:
-
N-Acylation: The indole nitrogen (N-1) can compete with the desired esterification, leading to the formation of N-acylated byproducts.
-
O-Acylation: The hydroxyl group at C-18 can also be acylated, resulting in a di-acylated product.
-
Epimerization: The stereocenter at C-3 is susceptible to epimerization under both acidic and basic conditions, which are often employed in esterification reactions. This can lead to the formation of isothis compound derivatives.[3][4]
-
Degradation: Prolonged exposure to harsh acidic or basic conditions can lead to the degradation of the this compound backbone.
To mitigate these issues, consider using milder coupling agents and protecting reactive functional groups.
Q3: My final product shows an unexpected mass spectrum with a loss of 2 Da. What could have happened?
A mass difference of -2 Da often indicates an oxidation reaction, specifically a dehydrogenation. In the case of this compound derivatives, this is commonly observed as the formation of a 3,4-dehydroreserpine-like structure. This can occur during the reaction or workup if oxidizing agents are present or if the molecule is exposed to air and light for extended periods, especially under acidic conditions.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester Derivative and Presence of Multiple Byproducts
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Example |
| Concurrent N- and O-acylation | Utilize protecting groups for the indole nitrogen and the C-18 hydroxyl group prior to esterification. Common protecting groups for indoles include Boc and Cbz, while silyl ethers are often used for hydroxyl groups. | Protection of Indole Nitrogen: Dissolve this compound in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc)2O and a base such as triethylamine. Stir at room temperature until the reaction is complete (monitor by TLC). Purify the N-Boc-reserpic acid before proceeding to esterification. |
| Epimerization at C-3 | Employ mild, non-acidic, and non-basic reaction conditions. Use coupling reagents that operate under neutral pH, such as DCC/DMAP or EDC/HOBt, at low temperatures. Avoid prolonged reaction times. | Mild Esterification: To a solution of N-protected this compound in anhydrous dichloromethane at 0 °C, add the desired alcohol, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at 0 °C and then allow it to warm to room temperature while monitoring its progress with TLC. |
| Degradation of the Molecule | Minimize exposure to strong acids, bases, and high temperatures. Purify the product quickly after the reaction is complete using techniques like flash chromatography with a neutral solvent system. | Workup and Purification: After the reaction, filter off the dicyclohexylurea byproduct. Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid) and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure at a low temperature. Purify immediately via column chromatography. |
Issue 2: Formation of an Oxidized Byproduct (Dehydro-derivative)
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Example |
| Oxidation during reaction or workup | Degas all solvents prior to use to remove dissolved oxygen. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant, such as BHT, to the reaction mixture or during workup. | Inert Atmosphere Reaction: Set up the reaction in a flask equipped with a nitrogen inlet. Purge the flask with nitrogen for several minutes before adding the reagents. Maintain a positive pressure of nitrogen throughout the reaction and workup. |
| Photodegradation | Protect the reaction mixture and the purified product from light by wrapping the glassware in aluminum foil or using amber-colored vials. | Light Protection: During and after the reaction, ensure all vessels containing the this compound derivative are protected from direct light. Store the final product in a dark, cool place. |
Issue 3: Difficulty in Purifying the Final Derivative
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Example |
| Similar polarity of byproducts | Optimize the chromatographic separation. This may involve using a different stationary phase (e.g., alumina instead of silica gel), a gradient elution system, or employing preparative HPLC for challenging separations. | Chromatographic Separation: For closely related byproducts like epimers, a high-performance liquid chromatography (HPLC) system with a suitable chiral column may be necessary. For preparative separation, use a high-resolution silica gel and a finely tuned solvent system (e.g., a slow gradient of methanol in dichloromethane). |
| Product instability on silica gel | If the product is sensitive to the acidic nature of silica gel, use a neutral stationary phase like neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent). | Neutral Chromatography: Prepare a slurry of neutral alumina in the starting eluent and pack the column. Alternatively, add 0.1-1% triethylamine to the solvent system when using silica gel to prevent degradation of the acid-sensitive product. |
Data Summary
While specific quantitative data on unexpected side reactions in this compound derivatization is scarce in the literature, the following table summarizes potential byproducts and their mass differences, which can aid in their identification by mass spectrometry.
| Side Reaction | Potential Byproduct | Expected Mass Change from Starting Material |
| Oxidation | 3,4-Dehydrothis compound derivative | -2 Da |
| N-Acylation (e.g., with trimethoxybenzoyl chloride) | N-Acyl this compound derivative | +194 Da |
| O-Acylation (e.g., with trimethoxybenzoyl chloride) | O-Acyl this compound derivative | +194 Da |
| Epimerization | Isothis compound derivative | 0 Da (isomer) |
Visualizing Experimental Workflows and Logical Relationships
To further clarify the troubleshooting process, the following diagrams illustrate key experimental workflows and the logical relationships between potential side reactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure Elucidation of Reserpine (M. Pharm) | PDF [slideshare.net]
- 3. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Structural analysis of a small molecule using JMS-S3000 "SpiralTOF™-plus 2.0" ー MS/MS measurement of a photodegradation product of reserpine ー | Applications Notes | JEOL Ltd. [jeol.com]
Technical Support Center: Optimization of Enzymatic Reactions Involving Reserpic Acid Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions involving the precursors of reserpic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the initial stages of this compound precursor biosynthesis?
A1: The two primary enzymes that catalyze the formation of the central intermediate, strictosidine, are Strictosidine Synthase (STR) and Strictosidine Glucosidase (SGD). STR catalyzes the stereospecific condensation of tryptamine and secologanin to form strictosidine.[1][2] Subsequently, SGD hydrolyzes the glucose moiety from strictosidine to produce a reactive aglycone, which is a crucial step for the synthesis of a vast array of monoterpenoid indole alkaloids (MIAs), including precursors to this compound.[3][4][5][6]
Q2: What are the optimal pH and temperature conditions for Strictosidine Synthase (STR) activity?
A2: The optimal pH for STR activity is generally in the range of 6.0 to 7.5.[7] More specifically, a pH optimum of 6.8 has been reported for STR from Catharanthus roseus cell cultures.[7] The optimal temperature for STR from several Apocynaceae plant species ranges between 45-50°C.[7]
Q3: Does Strictosidine Synthase (STR) require any cofactors?
A3: No, studies have shown that STR does not have an apparent requirement for cofactors to be catalytically active.[7]
Q4: What is the substrate specificity of Strictosidine Synthase (STR)?
A4: STR exhibits a high degree of substrate specificity, particularly for the indole moiety of tryptamine, which is essential for substrate recognition.[2] However, research has indicated that mutations, such as Valine-208 to Alanine, can broaden the substrate specificity, allowing the enzyme to utilize tryptamine analogs.[2]
Q5: What is the role of Strictosidine Glucosidase (SGD) and what are its optimal conditions?
A5: SGD is a β-glucosidase that activates strictosidine by removing the glucose molecule, which leads to a reactive aglycone that can then be converted into various alkaloids.[3][4][5][6] The optimal pH for SGD is between 5.0 and 5.2.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no strictosidine product in STR assay | Incorrect pH of the reaction buffer. | Ensure the reaction buffer is within the optimal pH range of 6.0-7.5 for STR.[7] |
| Sub-optimal temperature. | Maintain the reaction temperature between 45-50°C for optimal STR activity.[7] | |
| Enzyme inhibition. | Test for the presence of inhibitors. For instance, p-chloromercuribenzoate is a known inhibitor of STR.[7] | |
| Poor quality or incorrect concentration of substrates (tryptamine, secologanin). | Verify the purity and concentration of your substrates. Use freshly prepared solutions. | |
| Inactive enzyme. | Ensure proper storage and handling of the enzyme. STR is relatively stable and can be stored at -20°C.[7] Perform a protein concentration assay to confirm the amount of enzyme used. | |
| Inconsistent results in SGD assay | Presence of a pseudo-enzyme inhibitor. | Be aware of naturally occurring inhibitors like shSGD, an alternative splicing isoform of SGD that can inhibit its activity by disrupting multimers.[4] Consider purification steps to remove such inhibitors. |
| Incorrect pH. | The optimal pH for SGD is narrow (5.0-5.2).[3] Carefully prepare and verify the pH of your buffer. | |
| Substrate degradation. | Strictosidine can be unstable. Prepare fresh solutions and handle them appropriately. | |
| Product inhibition. | While not explicitly reported for SGD, product inhibition is a common phenomenon in enzymatic reactions. Monitor product concentration over time to assess this possibility. | |
| Low yield of downstream alkaloid products | Inefficient coupling of STR and SGD reactions. | Optimize the reaction conditions for both enzymes when running a coupled assay. This may require a compromise on pH and temperature. |
| Instability of the strictosidine aglycone. | The product of the SGD reaction is a highly reactive and unstable aglycone.[3][4] Ensure that the downstream enzymes are present and active to immediately process this intermediate. | |
| Feedback inhibition from end products. | While end products like ajmalicine, vindoline, and catharanthine do not inhibit STR,[8] consider the possibility of feedback inhibition on other enzymes in the pathway. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Strictosidine Synthase (STR)
| Enzyme Source | Substrate | Apparent Km (mM) |
| Catharanthus roseus | Tryptamine | 2.3[7] |
| Secologanin | 3.4[7] | |
| Catharanthus roseus (purified) | Tryptamine | 0.83[8] |
| Secologanin | 0.46[8] | |
| Rauwolfia vomitoria | Tryptamine | 5.8[7] |
| Secologanin | 2.6[7] |
Table 2: Optimal Conditions for Key Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Strictosidine Synthase (STR) | 6.0 - 7.5[7] | 45 - 50[7] |
| Strictosidine Glucosidase (SGD) | 5.0 - 5.2[3] | Not explicitly stated, assays often run at 30-37°C.[3][9] |
Experimental Protocols
Protocol 1: In Vitro Assay for Strictosidine Synthase (STR) Activity
This protocol is for determining the activity of STR by measuring the formation of strictosidine from tryptamine and secologanin.
Materials:
-
Purified Strictosidine Synthase (STR)
-
Tryptamine hydrochloride
-
Secologanin
-
Potassium phosphate buffer (100 mM, pH 6.8)
-
Methanol (for quenching)
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare Substrate Solutions:
-
Prepare a 10 mM stock solution of tryptamine hydrochloride in water.
-
Prepare a 10 mM stock solution of secologanin in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
80 µL of 100 mM potassium phosphate buffer (pH 6.8)
-
10 µL of 10 mM tryptamine solution (final concentration 1 mM)
-
10 µL of 10 mM secologanin solution (final concentration 1 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a known amount of purified STR enzyme (e.g., 1-5 µg) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes). Time-course experiments are recommended to ensure the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.
-
Vortex briefly and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the amount of strictosidine formed.
-
Monitor the absorbance at a suitable wavelength (e.g., 225 nm or 280 nm).
-
Use a standard curve of authentic strictosidine to calculate the concentration of the product.
-
Protocol 2: In Vitro Assay for Strictosidine Glucosidase (SGD) Activity
This protocol is for determining the activity of SGD by measuring the deglycosylation of strictosidine.
Materials:
-
Purified Strictosidine Glucosidase (SGD)
-
Strictosidine
-
Potassium phosphate buffer (100 mM, pH 5.2)
-
Methanol (for quenching)
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare Substrate Solution:
-
Prepare a 1 mM stock solution of strictosidine in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following:
-
90 µL of 100 mM potassium phosphate buffer (pH 5.2)
-
10 µL of 1 mM strictosidine solution (final concentration 100 µM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding a known amount of purified SGD enzyme (e.g., 0.1-1 µg) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). Time-course experiments are recommended.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol.
-
Vortex briefly and centrifuge at high speed for 10 minutes.
-
-
Analysis:
-
Analyze the supernatant by HPLC to quantify the remaining strictosidine or the formation of its aglycone products.
-
Monitor the absorbance at a suitable wavelength (e.g., 225 nm).
-
Calculate the enzyme activity based on the decrease in substrate concentration over time.
-
Visualizations
Caption: Biosynthetic pathway of this compound precursors.
Caption: General experimental workflow for in vitro enzyme assays.
Caption: Troubleshooting workflow for enzymatic reactions.
References
- 1. This compound | 83-60-3 | Benchchem [benchchem.com]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative splicing creates a pseudo-strictosidine β-d-glucosidase modulating alkaloid synthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Reserpic Acid in Solution
For researchers, scientists, and drug development professionals, ensuring the stability of experimental compounds is paramount to obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of reserpic acid in solution.
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage conditions. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. pH Assessment: Check the pH of the solution. This compound, like many indole alkaloids, can be susceptible to pH-dependent degradation. Adjust the pH to a more favorable range if necessary (see FAQs for details). 3. Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation. |
| Discoloration of the Solution | Oxidation or photodegradation of the this compound molecule. | 1. Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. 2. Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure. 3. Antioxidant Addition: Consider the addition of antioxidants to the formulation (see FAQs for compatible options). |
| Precipitation in the Solution | Poor solubility or changes in temperature affecting solubility. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration of this compound. 2. Temperature Control: Avoid drastic temperature fluctuations during storage and handling. 3. Co-solvents: In some cases, the use of a co-solvent system may improve solubility and prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound, an indole alkaloid, are hydrolysis, oxidation, and photodegradation. The indole nucleus is susceptible to oxidation, and the overall molecule can be sensitive to light and extreme pH conditions.[1][2]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific quantitative data for this compound is limited, for its parent compound, reserpine, stability is generally higher in acidic to neutral pH ranges.[2] It is recommended to maintain the pH of this compound solutions between 4 and 6 to minimize degradation. It is crucial to perform stability studies for your specific formulation to determine the optimal pH.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical compounds, higher temperatures accelerate the degradation of this compound. For long-term storage, it is advisable to keep solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.
Q4: What types of solvents are recommended for dissolving and storing this compound?
A4: this compound has limited solubility in water. Organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions. For aqueous buffers, it is important to first dissolve the this compound in a minimal amount of an organic solvent before dilution. Always use high-purity, degassed solvents.
Q5: Are there any recommended antioxidants to enhance the stability of this compound solutions?
A5: Yes, for indole alkaloids, antioxidants can be beneficial in preventing oxidative degradation.[3] Common antioxidants used in pharmaceutical formulations include:
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions.
-
Butylated Hydroxytoluene (BHT): Suitable for organic-based solutions.
-
Sodium Metabisulfite: A common antioxidant for aqueous formulations.
The choice and concentration of the antioxidant should be optimized for your specific experimental conditions.
Q6: How should I handle and prepare this compound solutions to minimize degradation?
A6: To minimize degradation during preparation and handling:
-
Work in an environment with subdued lighting.
-
Use freshly prepared solutions whenever possible.
-
For stock solutions, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Use inert gas (nitrogen or argon) to overlay the solution in the storage vial.
Quantitative Data on Stability
While specific degradation kinetics for this compound are not extensively published, the following table provides an illustrative example based on typical degradation patterns observed for related indole alkaloids under forced degradation conditions. These values should be considered as estimates, and it is crucial to perform your own stability studies.
| Condition | Parameter | Value | Notes |
| Acidic Hydrolysis | pH | 2.0 (0.01 M HCl) | Increased degradation at lower pH. |
| Temperature | 60 °C | Higher temperatures accelerate hydrolysis. | |
| Half-life (t½) | ~ 24 hours | Estimated value. | |
| Alkaline Hydrolysis | pH | 10.0 (0.01 M NaOH) | Significant degradation in basic conditions. |
| Temperature | 60 °C | Higher temperatures accelerate hydrolysis. | |
| Half-life (t½) | ~ 12 hours | Estimated value. | |
| Oxidative Degradation | Oxidizing Agent | 3% H₂O₂ | Susceptible to oxidation. |
| Temperature | 25 °C | Room temperature. | |
| % Degradation after 24h | ~ 15-20% | Estimated value. | |
| Photodegradation | Light Source | UV light (254 nm) | Significant degradation upon light exposure. |
| Duration | 8 hours | - | |
| % Degradation | > 30% | Estimated value. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
Objective: To identify the degradation pathways of this compound under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 12 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a solid state and another in solution (in methanol) at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 8 hours.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Identify and quantify the major degradation products.
-
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Scaling Up Reserpic Acid Synthesis
Welcome to the technical support center for the synthesis of reserpic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this valuable compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable methods for synthesizing this compound?
A1: There are three main strategies for the synthesis of this compound that can be considered for scaling up:
-
Oxidation of Reserpine: This is a common method that involves the direct oxidation of the readily available natural product, reserpine.[1]
-
Hydrazone Formation and Hydrolysis: This method involves the formation of a hydrazone derivative from reserpine, followed by hydrolysis to yield this compound.[1]
-
Total Synthesis: This approach builds the complex structure of this compound from simpler, readily available starting materials. The landmark total synthesis was developed by R.B. Woodward.[2]
Q2: What are the key challenges when scaling up this compound synthesis?
A2: Scaling up any chemical synthesis presents challenges. For this compound, specific issues can include:
-
Reaction Control: Exothermic reactions, particularly in oxidation processes, can become difficult to manage at a larger scale, potentially leading to side reactions and impurities.
-
Reagent Handling and Stoichiometry: The use of hazardous oxidizing agents or large quantities of reagents requires careful handling and precise control to ensure safety and reaction efficiency.
-
Product Isolation and Purification: As batch sizes increase, isolating and purifying this compound to the required specifications can become more complex, often necessitating the development of robust chromatographic or crystallization methods.
-
Stereochemical Control: In total synthesis, maintaining the correct stereochemistry across multiple steps is a significant challenge that requires careful selection of reagents and reaction conditions.
-
Process Robustness and Reproducibility: Ensuring consistent yields and purity from batch to batch is critical for industrial production and requires a well-understood and optimized process.
Q3: Which synthesis method is most suitable for large-scale industrial production?
A3: The most suitable method for industrial production often depends on factors like cost of starting materials, desired purity, and available equipment.
-
Oxidation of Reserpine: This is often the most economically viable route for large-scale production due to the availability of reserpine from natural sources.[1] However, the use of strong oxidizing agents can pose safety and environmental challenges.
-
Hydrazone Formation and Hydrolysis: This method can offer good yields and a relatively straightforward process, making it a candidate for scale-up.
-
Total Synthesis: While a monumental academic achievement, total synthesis is typically more complex and costly, making it less favorable for large-scale commercial production unless the starting materials are significantly cheaper or it offers significant advantages in purity or access to unique analogs.
Troubleshooting Guide
Low Yield
Problem: My reaction yield is significantly lower than expected.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.[1]- Increase reaction time or temperature, but be cautious of potential side reactions. |
| Side Reactions | - Analyze the crude product to identify major byproducts. This can provide insight into competing reaction pathways.- Adjust reaction conditions (e.g., temperature, reagent addition rate) to minimize side reactions. For oxidation reactions, overly harsh conditions can lead to degradation.[1] |
| Product Degradation | - this compound can be sensitive to harsh conditions. Ensure that work-up and purification steps are performed under appropriate pH and temperature conditions. |
| Inefficient Purification | - Optimize your purification method. For chromatography, ensure proper column packing, solvent system, and loading. For crystallization, screen different solvents and conditions to maximize recovery. |
Impure Product
Problem: My final product is not pure, showing multiple spots on TLC or peaks on HPLC.
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring its progress.- Optimize stoichiometry of reactants. |
| Formation of Side Products | - Re-evaluate the reaction conditions. For the hydrazone method, incomplete hydrolysis can leave unwanted intermediates.- For oxidation, over-oxidation can create undesired byproducts.[1] Consider using a milder oxidizing agent. |
| Co-eluting Impurities | - If using chromatography, try a different solvent system or a different stationary phase to improve separation. |
| Residual Solvents | - Ensure the final product is thoroughly dried under vacuum. |
Data Presentation
Comparison of this compound Synthesis Strategies
| Parameter | Oxidation of Reserpine | Hydrazone Formation & Hydrolysis | Total Synthesis (Woodward) |
| Starting Material | Reserpine | Reserpine | Simpler organic molecules |
| Typical Oxidizing/Key Reagents | Potassium permanganate, chromium trioxide[1] | Hydrazine hydrate, acid for hydrolysis | Multiple reagents over many steps |
| Reported Yield | Varies depending on oxidant and conditions | A German patent reports a 76% yield for the hydrazide formation step. | Overall yield is low due to the multi-step nature. |
| Reaction Time | Typically shorter | Can be longer, with the hydrazide formation step taking up to 36 hours. | Very long, involving numerous synthetic steps.[2] |
| Scalability Considerations | Management of exothermic reactions and hazardous materials. | Handling of hydrazine, control of hydrolysis conditions. | Complexity, cost of reagents, and cumulative yield over many steps. |
Experimental Protocols
Synthesis of this compound via Hydrazone Formation and Hydrolysis (Lab Scale)
This protocol is based on a method described in a US Patent.
Step 1: Formation of this compound Hydrazide
-
Reactants:
-
Reserpine: 50 g
-
99% Hydrazine hydrate: 100 ml
-
n-Amyl alcohol: 600 ml
-
Acetic acid: a few drops
-
-
Procedure:
-
Combine reserpine, hydrazine hydrate, and n-amyl alcohol in a reaction vessel.
-
Add a few drops of acetic acid to catalyze the reaction.
-
Reflux the mixture for 36 hours.
-
Filter the hot reaction mixture by suction to separate the precipitated this compound hydrazide. The 3,4,5-trimethoxybenzoic acid hydrazide byproduct remains soluble in the reaction medium.
-
Wash the collected this compound hydrazide with boiling ethanol.
-
Recrystallize the product from pyridine to obtain colorless prisms.
-
Step 2: Hydrolysis of this compound Hydrazide to this compound
Standard acidic hydrolysis conditions are typically employed for this step, though specific details for scaling up this particular hydrolysis were not available in the searched documents. Generally, this would involve heating the hydrazide in the presence of a mineral acid like hydrochloric acid.
Overview of Woodward's Total Synthesis of Reserpine
Woodward's total synthesis is a landmark in organic chemistry, involving numerous steps. A complete, detailed protocol is extensive and beyond the scope of this guide. However, the key stages are outlined below. The synthesis is known for its intricate stereochemical control.[2]
-
Construction of the E-ring: The synthesis begins with the construction of the highly substituted E-ring with the correct stereochemistry.
-
Pictet-Spengler Reaction: A key step involves the Pictet-Spengler reaction to form the tetracyclic indole core.
-
Formation of the Pentacyclic System: Subsequent steps focus on closing the final ring to create the complete pentacyclic structure of reserpine.
-
Final Functional Group Manipulations: The synthesis is completed by introducing and modifying the final functional groups to yield reserpine, from which this compound can be obtained.
Visualizations
Experimental Workflow: Hydrazone Formation Route
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Quantification of Reserpic Acid
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in pharmaceutical development and quality control, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients (APIs) and their related substances. For reserpic acid, an indole alkaloid and a principal metabolite of reserpine, accurate and precise quantification is crucial for pharmacokinetic, stability, and quality control studies. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods suitable for the determination of this compound, with detailed experimental protocols and performance data presented in accordance with International Council for Harmonisation (ICH) guidelines.
Method 1: Rapid RP-HPLC-UV Method
This method is designed for the rapid quantification of reserpine in plant extracts and can be readily adapted for this compound. It prioritizes a short analysis time, making it suitable for high-throughput screening and routine quality control.[1][2][3]
Method 2: Stability-Indicating RP-HPLC Method
This method is developed to not only quantify the analyte but also to resolve it from potential degradation products that may form under stress conditions.[4] This capability is essential for stability studies of pharmaceutical formulations.[4]
Experimental Protocols
A detailed breakdown of the experimental conditions for each method is provided below.
| Parameter | Method 1: Rapid RP-HPLC-UV | Method 2: Stability-Indicating RP-HPLC |
| Stationary Phase (Column) | C18 | HiQ sil C18 W (4.5 x 250mm) |
| Mobile Phase | Water and Acetonitrile (gradient) | Acetonitrile : 1% w/v Ammonium chloride (1:1) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Injection Volume | 20 µL | Not Specified |
| Detection Wavelength | 268 nm | 268 nm |
| Column Temperature | 25 °C | Not Specified |
| Run Time | 10 minutes | Not Specified |
Performance Data and Validation Parameters
The performance of each method was validated according to ICH guidelines, ensuring reliability and accuracy.[5][6][7] The key validation parameters are summarized in the table below.
| Validation Parameter | Method 1: Rapid RP-HPLC-UV | Method 2: Stability-Indicating RP-HPLC | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.999[3] | Not Specified | ≥ 0.995 |
| Linearity Range | 0.625 - 40.0 µg/mL[1][3] | Not Specified | Defined by at least 5 concentrations |
| Accuracy (% Recovery) | 95.1%[1][3] | Not Specified | Typically 98-102% |
| Precision (%RSD) | < 1%[2] | 0.1807 - 0.2488% | ≤ 2% |
| Limit of Detection (LOD) | Calculated as 3.3 σ/S | Not Specified | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Calculated as 10 σ/S | Not Specified | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | Specific for reserpine peak[1][3] | Resolves reserpine from degradation products[4] | Peak purity and resolution from interferences |
| Robustness | Method is robust[1][3] | Not Specified | Insensitive to small, deliberate variations |
Methodology Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the HPLC method validation process, a diagram is provided below. This workflow is applicable to both methods discussed.
Caption: General workflow for HPLC method development and validation.
Conclusion
Both presented HPLC methods offer reliable approaches for the quantification of this compound.
-
Method 1 is advantageous for its speed and is well-suited for routine analyses where throughput is a primary concern. Its validation data demonstrates good linearity, precision, and accuracy.[1][2][3]
-
Method 2 provides the significant benefit of being stability-indicating, which is a regulatory requirement for the analysis of stability samples.[4] The ability to separate the main analyte from its degradation products ensures that the measured concentration is accurate and not inflated by co-eluting impurities.[4]
The choice between these methods will depend on the specific application. For rapid screening or quality control of bulk material where stability is not the primary focus, Method 1 is a strong candidate. For formulation development, stability testing, and release testing, the stability-indicating nature of Method 2 is indispensable. Researchers and drug development professionals should select the method that best aligns with their analytical needs and regulatory requirements.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. tnsroindia.org.in [tnsroindia.org.in]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to reserpic acid
For Researchers, Scientists, and Drug Development Professionals
Reserpic acid, a pentacyclic indole alkaloid, is the core structural component of the antihypertensive drug reserpine. Its complex architecture, featuring multiple stereocenters, has made it a challenging and iconic target for total synthesis. Over the decades, several distinct synthetic strategies have been developed, each with its own set of advantages and drawbacks. This guide provides a comparative analysis of three landmark total syntheses of reserpine, from which this compound can be readily obtained, developed by the research groups of R.B. Woodward, Gilbert Stork, and Eric N. Jacobsen.
At a Glance: Comparison of Key Synthetic Metrics
| Synthetic Route | Publication Year | Key Strategy | Number of Steps | Overall Yield | Enantioselectivity |
| Woodward | 1956 | Stereocontrolled construction of ring E via a Diels-Alder reaction and late-stage epimerization. | 28 | Not explicitly reported | Racemic synthesis |
| Stork | 2005 | Chiral induction for the kinetic establishment of distal stereocenters. | 12 (linear) | ~1.4% (calculated) | Enantioselective |
| Jacobsen | 2013 | Catalytic, enantioselective formal aza-Diels-Alder reaction to set the C3 stereocenter. | 19 (longest linear sequence) | Not explicitly reported | Enantioselective |
In-Depth Analysis of Synthetic Strategies
The Woodward Synthesis: A Landmark in Organic Chemistry
The first total synthesis of reserpine, accomplished by R.B. Woodward and his team in 1956, is a masterpiece of chemical synthesis that laid the groundwork for modern organic chemistry.[1] The strategy centered on the meticulous construction of the intricate E-ring, which contains five of the six stereocenters of the molecule.
A key feature of the Woodward synthesis is the use of a Diels-Alder reaction between para-benzoquinone and vinylacrylic acid to establish three contiguous stereocenters in the E-ring precursor.[2][3] The subsequent stereochemical challenges were addressed through a series of elegant transformations, including a crucial late-stage epimerization at the C3 position to obtain the correct stereochemistry of reserpine.[2][4] This synthesis, while lengthy and not explicitly reporting an overall yield, was a monumental achievement that demonstrated the power of strategic planning and stereochemical control in the synthesis of complex natural products.
The Stork Synthesis: A More Efficient and Enantioselective Approach
Nearly half a century after Woodward's seminal work, Gilbert Stork and his group reported a significantly more efficient and enantioselective total synthesis of reserpine in 2005.[5] This route is characterized by its use of chiral induction to control the stereochemistry of the molecule.
A pivotal step in the Stork synthesis is a highly stereoselective Pictet-Spengler reaction .[5][6] This reaction, which forms the C and D rings of the reserpine core, is directed by a chiral auxiliary, leading to the desired enantiomer of the final product. The Stork synthesis is considerably shorter than Woodward's, with a linear sequence of 12 steps, and boasts a calculated overall yield of approximately 1.4%.[5]
The Jacobsen Synthesis: A Modern Approach Utilizing Asymmetric Catalysis
In 2013, Eric N. Jacobsen's group developed a catalytic, enantioselective total synthesis of (+)-reserpine, showcasing the power of modern asymmetric catalysis.[7][8] This approach addresses the challenging C3 stereocenter early in the synthesis through a key enantioselective formal aza-Diels-Alder reaction .
This reaction, catalyzed by a chiral thiourea catalyst, couples a dihydro-β-carboline with an enone to construct a key tetracyclic intermediate with high diastereoselectivity and enantioselectivity.[8] The Jacobsen synthesis, comprising 19 steps in its longest linear sequence, represents a state-of-the-art approach to the synthesis of complex alkaloids, emphasizing the efficiency and precision of catalytic asymmetric methods. While the overall yield was not explicitly stated, the high yields of the key steps suggest a highly efficient process.
Experimental Protocols for Key Reactions
Woodward's Diels-Alder Reaction
The initial Diels-Alder reaction in Woodward's synthesis involves the cycloaddition of 1,4-benzoquinone and methyl vinylacrylate. The reaction is carried out in refluxing benzene for 10 hours. While the reported yield for this specific step was low (8%), it was noted that the conditions were not extensively optimized.[1]
Stork's Pictet-Spengler Reaction
In Stork's synthesis, the crucial Pictet-Spengler reaction involves the condensation of a tryptamine derivative with an aldehyde. This reaction is carried out in the presence of hydrochloric acid in a mixture of water and tetrahydrofuran at room temperature for 30 hours, affording the cyclized product in a 92% yield.[5]
Jacobsen's Enantioselective Aza-Diels-Alder Reaction
The key transformation in Jacobsen's synthesis is a formal aza-Diels-Alder reaction between a dihydro-β-carboline and an enantioenriched α-substituted enone. The reaction is catalyzed by a chiral aminothiourea catalyst (20 mol %) in the presence of an acid additive. This reaction proceeds with high diastereoselectivity, providing the desired tetracyclic product in 76% isolated yield.[8]
Visualizing the Synthetic Pathways
To further illustrate the logical flow of these complex syntheses, the following diagrams, generated using the DOT language, outline the key strategic bond formations and transformations.
Caption: Key stages of the Woodward synthesis of reserpine.
Caption: Overview of the enantioselective Stork synthesis.
Caption: The Jacobsen synthesis featuring a key aza-Diels-Alder reaction.
Conclusion
The evolution of synthetic routes to this compound and its parent compound, reserpine, mirrors the advancement of organic synthesis as a field. From Woodward's foundational and lengthy approach, which established the principles of strategic synthesis, to the more concise and elegant enantioselective methods of Stork and Jacobsen, the journey to conquer this complex molecule has spurred significant innovation.
For researchers and drug development professionals, the choice of a synthetic route will depend on various factors, including the desired scale of synthesis, the need for enantiopurity, and the availability of specific reagents and catalysts. The Woodward synthesis, while historically significant, is less practical for large-scale production. The Stork and Jacobsen syntheses, on the other hand, offer more efficient and stereocontrolled pathways to this important medicinal scaffold, with Jacobsen's catalytic approach representing the cutting edge of asymmetric synthesis. The continued development of novel synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this compound and its analogues in the future.
References
- 1. synarchive.com [synarchive.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. synarchive.com [synarchive.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective total synthesis of (+)-reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Total Synthesis of (+)-Reserpine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Activity of Reserpic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of reserpic acid and its analogs, supported by experimental data. This compound, a key derivative of the antihypertensive and antipsychotic drug reserpine, serves as a valuable scaffold for the development of novel therapeutic agents targeting the vesicular monoamine transporters (VMATs). Understanding the structure-activity relationships of its analogs is crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.
Mechanism of Action: Inhibition of Vesicular Monoamine Transporters
This compound and its analogs exert their primary pharmacological effect by inhibiting VMATs, particularly VMAT2 in the central nervous system.[1][2] VMATs are responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles for subsequent release. This process is driven by a proton gradient maintained by a vesicular H+-ATPase.
By blocking VMAT, these compounds prevent the sequestration of monoamines into vesicles. The cytosolic monoamines are then susceptible to degradation by enzymes like monoamine oxidase (MAO), leading to a depletion of neurotransmitter stores in the presynaptic neuron.[1] This reduction in available neurotransmitters for release into the synaptic cleft underlies the therapeutic effects of these compounds, including blood pressure reduction and antipsychotic actions. This compound specifically blocks the H+/monoamine translocator on the external face of chromaffin vesicle ghosts.
Comparative Pharmacological Activity
The pharmacological activity of this compound and its analogs is primarily assessed by their potency in inhibiting VMAT. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and some of its key analogs.
| Compound | VMAT Inhibition (Ki) | Key Structural Features | Reference(s) |
| Reserpine | ~1 nM | Ester of this compound with trimethoxybenzoic acid | |
| This compound | ~10 µM | Carboxylic acid at C-16 | |
| Methyl Reserpate | 38 ± 10 nM | Methyl ester of this compound | |
| Reserpinediol | 440 ± 240 nM | Reduction of the C-16 carboxyl to an alcohol | |
| Reserpine Methonitrate | Not reported (peripheral action) | Quaternary ammonium derivative of reserpine |
Key Observations from Structure-Activity Relationship Studies:
-
The Alkaloid Ring System is Crucial: The core yohimbane-like structure of this compound is essential for binding to VMAT.
-
Esterification at C-16 Enhances Potency: As seen in the comparison between this compound and its methyl ester (methyl reserpate), esterification of the carboxylic acid at the C-16 position significantly increases the inhibitory potency against VMAT.
-
Hydrophobicity Plays a Role: The higher potency of more hydrophobic compounds suggests that the reserpine binding site on VMAT is likely hydrophobic in nature.
-
Quaternization Restricts CNS Penetration: The quaternary ammonium derivative, reserpine methonitrate, exhibits potent peripheral monoamine-depleting effects with reduced central nervous system activity, indicating its limited ability to cross the blood-brain barrier. This highlights a strategy for developing peripherally selective VMAT inhibitors.
Experimental Protocols
In Vitro VMAT Inhibition Assay: Radioligand Binding
This protocol describes a common method for determining the affinity of compounds for VMAT2 using radioligand binding assays.
Objective: To determine the Ki of test compounds for VMAT2 by measuring their ability to displace a high-affinity radioligand, such as [³H]dihydrotetrabenazine.
Materials:
-
Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum, HEK293 cells transfected with VMAT2).
-
[³H]dihydrotetrabenazine (Radioligand).
-
Test compounds (this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates and vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations (typically in a logarithmic series).
-
Radioligand ([³H]dihydrotetrabenazine) at a concentration close to its Kd (e.g., 2 nM).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known VMAT2 inhibitor like tetrabenazine) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Monoamine Depletion Assay: HPLC-ECD
This protocol outlines the measurement of monoamine levels in brain tissue following the administration of this compound or its analogs.
Objective: To quantify the in vivo efficacy of test compounds in depleting brain monoamine neurotransmitters.
Materials:
-
Test animals (e.g., rats or mice).
-
Test compounds (this compound and its analogs).
-
Vehicle for drug administration.
-
Brain tissue homogenization buffer (e.g., 0.1 M perchloric acid).
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).
-
Analytical column for monoamine separation (e.g., C18 reverse-phase).
-
Mobile phase suitable for monoamine separation.[3]
-
Standards for dopamine, serotonin, and their metabolites.
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex).
-
Homogenization: Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Sample Preparation: Collect the supernatant, which contains the monoamines and their metabolites. Filter the supernatant before injection into the HPLC system.
-
HPLC-ECD Analysis:
-
Inject a fixed volume of the prepared sample into the HPLC system.
-
Separate the monoamines and their metabolites on the analytical column using an isocratic or gradient elution with the mobile phase.
-
Detect the eluted compounds using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to the monoamines and their metabolites by comparing their retention times and peak areas to those of the standards.
-
Express the results as ng/mg of tissue.
-
-
Data Analysis: Compare the monoamine levels in the drug-treated groups to the vehicle-treated control group to determine the percentage of depletion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound and its analogs.
Caption: Experimental workflow for comparing this compound analogs.
References
- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Reserpic Acid as a Biomarker in Metabolic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for reliable and sensitive biomarkers is a cornerstone of metabolic research, crucial for diagnosing diseases, monitoring progression, and evaluating therapeutic interventions. While numerous biomarkers for metabolic syndrome and related disorders are well-established, the exploration of novel candidates continues to be a priority. Reserpic acid, a primary metabolite of the antihypertensive drug reserpine, has emerged as a molecule of interest due to the metabolic effects of its parent compound. This guide provides a comprehensive overview of the current scientific landscape regarding the validation of this compound as a biomarker in metabolic studies. It objectively compares the existing, albeit limited, evidence for this compound with established metabolic biomarkers and outlines a potential path forward for its validation.
Current State of Research: An Overview
Direct validation of this compound as a standalone biomarker for metabolic diseases is currently lacking in published scientific literature. However, its parent compound, reserpine, has been shown to possess therapeutic potential in metabolic syndrome by impacting hypertension, hyperlipidemia, and hyperglycemia[1][2][3][4]. The mechanism may involve the inhibition of soluble epoxide hydrolase, an enzyme implicated in the pathophysiology of metabolic diseases[1][2][3]. As a major metabolite of reserpine, this compound's concentration in biological fluids could potentially reflect the metabolic activity related to reserpine administration and its downstream effects[5].
The primary pharmacological action of this compound identified to date is the inhibition of norepinephrine transport into chromaffin vesicle ghosts[6]. While this affects neurotransmitter levels, a direct, independent role in broader metabolic pathways has not been extensively studied.
Comparative Analysis with Established Metabolic Biomarkers
Given the absence of direct comparative studies, a quantitative comparison of this compound with established metabolic biomarkers is not feasible. However, we can frame a qualitative comparison based on the classes of currently used biomarkers.
| Biomarker Class | Examples | Potential Advantages of this compound (Hypothetical) | Current Limitations of this compound |
| Lipids | Total Cholesterol, LDL, HDL, Triglycerides | May provide a more specific marker related to the therapeutic effects of certain drugs (e.g., reserpine) on lipid metabolism. | No established correlation with lipid profiles. |
| Glycemic Control | Glucose, HbA1c, Insulin | Could reflect drug-induced alterations in glucose metabolism. | No direct evidence of correlation with glycemic status. |
| Inflammation | C-Reactive Protein (CRP), Interleukins | Potentially linked to the anti-inflammatory effects of parent compounds. | No data on its role as an inflammatory marker. |
| Hormones | Leptin, Adiponectin | May be associated with centrally-mediated effects on appetite and energy expenditure. | No studies linking this compound to metabolic hormones. |
Experimental Protocols for Validation
The validation of a new biomarker is a rigorous process. The following outlines a hypothetical experimental workflow for validating this compound as a biomarker in metabolic studies.
Analytical Method Development and Validation
Objective: To establish a sensitive and specific method for quantifying this compound in biological matrices (e.g., human plasma, urine).
Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a suitable technique for the quantification of indole alkaloids and their metabolites[7][8].
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile is a common and effective method[7][8].
-
Chromatographic Separation: A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is typically used for indole alkaloids[7].
-
Mass Spectrometric Detection: Detection would be performed using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pre-clinical Studies
Objective: To investigate the correlation between this compound levels and metabolic parameters in animal models of metabolic syndrome.
Methodology:
-
Animal Model: Use a well-established model of metabolic syndrome, such as diet-induced obese rodents.
-
Drug Administration: Administer reserpine at different doses to induce varying levels of its metabolites, including this compound.
-
Sample Collection: Collect blood and urine samples at multiple time points.
-
Biochemical Analysis: Measure standard metabolic parameters (glucose, insulin, lipid profile, inflammatory markers) and quantify this compound levels using the validated UPLC-MS/MS method.
-
Statistical Analysis: Correlate this compound concentrations with the measured metabolic parameters.
Clinical Studies
Objective: To assess the association between plasma this compound concentrations and the presence and severity of metabolic syndrome in humans.
Methodology:
-
Study Design: A cross-sectional study involving a cohort of patients with diagnosed metabolic syndrome and a healthy control group.
-
Patient Recruitment: Recruit participants based on established criteria for metabolic syndrome (e.g., NCEP ATP III guidelines).
-
Data and Sample Collection: Collect demographic data, clinical history, and fasting blood samples.
-
Biochemical Analysis: Analyze plasma for a panel of established metabolic biomarkers and for this compound using the validated UPLC-MS/MS method.
-
Statistical Analysis: Compare this compound levels between the metabolic syndrome and control groups. Perform correlation analyses between this compound levels and individual components of the metabolic syndrome.
Visualizations
Metabolic Pathway of Reserpine to this compound
References
- 1. Therapeutic potential of reserpine in metabolic syndrome: An evidence based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. therapeutic-potential-of-reserpine-in-metabolic-syndrome-an-evidence-based-study - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of Reserpine in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of Reserpic Acid
This guide provides a detailed comparison of analytical methods for the detection and quantification of reserpic acid, a key derivative of reserpine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods used for the determination of this compound and its parent compound, reserpine. The data is compiled from various validation studies.
| Parameter | HPTLC | HPLC-UV | LC-MS/MS |
| Linearity Range | 200 - 1600 ng/spot[1][2] | 10 - 500 ng/mL (for similar compounds)[3] | 0.049 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.995[1][2] | > 0.99[3][5] | Not explicitly stated, but linearity is confirmed[4] |
| Limit of Detection (LOD) | Not explicitly stated for this compound | Dependent on the specific method and analyte | Not explicitly stated, but LOQ is very low[4] |
| Limit of Quantification (LOQ) | 112 ng[6] | Dependent on the specific method and analyte | 0.049 ng/mL[4] |
| Accuracy (% Recovery) | 78% - 99.3%[6][7] | 97.1% - 102.2% (for similar compounds)[5] | Within ±15% bias[4] |
| Precision (%RSD) | < 2%[1] | < 5.21% (Intra-day and Inter-day)[3] | < 15% CV[4] |
| Specificity/Selectivity | Yes, good resolution from other compounds[1][2][7] | Yes, no interference from plasma[3] | High, based on mass-to-charge ratio[4] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established and validated methods for the analysis of this compound or related compounds.
1. HPTLC Method for Reserpine and Related Compounds
-
Sample Preparation: Samples are typically dissolved in a suitable solvent such as methanol.[1][2]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[1][2][7]
-
Mobile Phase: A common mobile phase for the separation of reserpine and related compounds is a mixture of Toluene:Ethyl acetate:Diethylamine:Glacial acetic acid in a ratio of 6.5:5.0:1.5:0.5 (v/v/v/v).[1][2] Another mobile phase used is toluene:ethyl acetate:formic acid (7:2:1).[7]
-
Development: Linear ascending development is carried out in a twin-trough glass chamber saturated with the mobile phase.[1][2]
-
Detection: Densitometric scanning is performed, typically at 254 nm or 268 nm in absorbance/reflectance mode.[1][2][7]
-
Validation Parameters: The method is validated according to ICH guidelines for accuracy, precision, recovery, robustness, and ruggedness.[1][2]
2. HPLC-UV Method for Related Compounds (General Protocol)
While a specific HPLC-UV method for this compound was not detailed in the provided results, a general protocol for similar compounds is as follows:
-
Sample Preparation: Drug extraction from plasma can be achieved using a mixture of chloroform and isopropyl alcohol.[3]
-
Stationary Phase: A C18 silica column (e.g., 5 µm particle size) is typically used for separation.[3]
-
Mobile Phase: A mixture of acetonitrile, water, methanol, and acetic acid is a common mobile phase.[3] The exact ratios are optimized to achieve good separation.
-
Detection: UV detection is performed at a wavelength where the analyte has maximum absorbance, for instance, 280 nm.[3]
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to ICH and FDA guidelines.[8][9][10]
3. LC-MS/MS Method for Reserpine Quantification
-
Sample Preparation: Protein precipitation is a common method for extracting the analyte from biological matrices like human plasma.[4]
-
Chromatography: A generic LC method is often sufficient, with specific columns and mobile phases chosen to achieve good peak shape and retention time. High pH mobile phases can improve the signal intensity for reserpine.[11]
-
Mass Spectrometry: A high-resolution time-of-flight (TOF) mass spectrometer can be used for both qualitative and quantitative analysis.[4] Quantification is performed by integrating the extracted mass chromatograms of the protonated molecule.[4]
-
Validation: The assay should be validated for inter-day precision and accuracy to meet bioanalytical criteria.[4]
Visualizations
The following diagrams illustrate the workflow of analytical method cross-validation and a logical comparison of the different analytical methods for this compound detection.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. waters.com [waters.com]
- 5. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of Reserpic Acid and Reserpine: Unveiling Nuances in VMAT Inhibition and Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reserpine, an indole alkaloid extracted from the roots of Rauwolfia serpentina, has a long history in the management of hypertension and psychosis.[1][2][3] Its therapeutic effects are primarily attributed to its irreversible inhibition of the vesicular monoamine transporter (VMAT), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals.[2][4] Reserpic acid, a major metabolite of reserpine, has also been investigated for its biological activity. This guide provides a comparative study of the effects of this compound versus reserpine, summarizing available experimental data to highlight their distinct pharmacological profiles. While direct comparative studies are limited, this document synthesizes existing evidence to inform future research and drug development endeavors.
Mechanism of Action: A Tale of Two Affinities
Both reserpine and this compound exert their effects by interacting with VMAT, a key protein responsible for packaging monoamine neurotransmitters into synaptic vesicles. However, their affinity and mode of interaction with the transporter appear to differ significantly.
Reserpine is a potent inhibitor of VMAT, binding with high affinity at a subnanomolar concentration (Ki).[5] This irreversible binding leads to a sustained depletion of monoamine stores.[2] In contrast, this compound has been shown to inhibit ATP-dependent norepinephrine uptake into adrenal medullary chromaffin vesicles with a significantly lower affinity, exhibiting a Ki of approximately 10 microM.[6]
A crucial distinction lies in their physicochemical properties. This compound is considerably more polar than reserpine.[6] This higher polarity prevents this compound from readily permeating the chromaffin vesicle membrane.[6] Consequently, it is believed to act on the external face of the monoamine translocator, whereas the more lipophilic reserpine can cross the membrane.[6][7]
dot
Caption: Comparative mechanism of VMAT inhibition by reserpine and this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and reserpine. It is important to note that these values were not obtained from direct comparative experiments and should be interpreted with caution.
| Parameter | This compound | Reserpine | Reference |
| VMAT Inhibition (Ki) | ~10 µM (Norepinephrine uptake in chromaffin vesicle ghosts) | < 1 nM | [5][6] |
| Oral Bioavailability | Data not available | ~50% | [8] |
| Antihypertensive Dose (Human) | Data not available | 0.05 - 0.25 mg daily | [2] |
| Antipsychotic Dose (Human) | Data not available | Initial: 0.5 mg daily (up to 1.0 mg) | [9] |
| Blood Pressure Reduction (Rats) | Data not available | Dose-dependent reduction observed | [10] |
Experimental Protocols
Norepinephrine Uptake Inhibition in Chromaffin Vesicle Ghosts
This protocol is based on the methodology used to determine the inhibitory effect of this compound on norepinephrine transport.[6]
1. Preparation of Chromaffin Vesicle Ghosts:
-
Isolate chromaffin granules from bovine adrenal medullae by differential centrifugation.
-
Lyse the granules in a hypotonic buffer to release endogenous catecholamines and ATP.
-
Resuspend the resulting membrane ghosts in an appropriate buffer (e.g., sucrose buffer).
2. Norepinephrine Uptake Assay:
-
Incubate the chromaffin vesicle ghosts at 37°C in a buffer containing MgATP to generate a proton gradient.
-
Add radiolabeled norepinephrine (e.g., [³H]norepinephrine) to initiate the uptake reaction.
-
Include varying concentrations of the test compound (this compound or reserpine) to determine its inhibitory effect.
-
After a defined incubation period, terminate the reaction by rapid filtration through a filter that retains the vesicles.
-
Wash the filters to remove unbound radiolabel.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the amount of norepinephrine taken up by the vesicles.
3. Data Analysis:
-
Plot the percentage of inhibition of norepinephrine uptake against the concentration of the inhibitor.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of uptake).
-
Determine the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate (norepinephrine).
dot
Caption: Experimental workflow for norepinephrine uptake inhibition assay.
Comparative Effects
Antihypertensive Effects
Reserpine is a well-established antihypertensive agent, with typical daily doses ranging from 0.05 to 0.25 mg in humans.[2] Studies in spontaneously hypertensive rats have demonstrated its dose-dependent blood pressure-lowering effects.[10]
There is a lack of published data on the antihypertensive effects of this compound. Given its lower affinity for VMAT and its polar nature, which would likely limit its distribution to peripheral sympathetic nerve endings, it is plausible that this compound would be a significantly less potent antihypertensive agent than reserpine. However, without direct experimental evidence, this remains speculative.
Neuroleptic (Antipsychotic) Effects
Reserpine has been used in the treatment of psychosis, with initial daily doses typically around 0.5 mg.[9] Its antipsychotic effects are attributed to the depletion of dopamine in the central nervous system.
Currently, there is no available information regarding the neuroleptic activity of this compound. Its high polarity would likely severely restrict its ability to cross the blood-brain barrier, making it improbable that it would exert any significant central effects.
Side Effect Profile
The side effect profile of reserpine is well-documented and is a primary reason for its decline in clinical use. Common adverse effects include sedation, depression, nasal congestion, and gastrointestinal disturbances.[4] These effects are a direct consequence of the widespread depletion of monoamines.
Due to the limited research on this compound, its side effect profile is unknown. Based on its likely limited distribution and lower potency, it would be expected to have a more favorable side effect profile than reserpine, particularly concerning central nervous system effects.
Conclusion and Future Directions
The available evidence, though not from direct comparative studies, strongly suggests that this compound and reserpine have distinct pharmacological profiles. Reserpine is a potent, lipophilic VMAT inhibitor with established antihypertensive and antipsychotic effects, but it is accompanied by a significant side effect burden. This compound, its more polar metabolite, is a much weaker inhibitor of monoamine uptake and is unlikely to permeate biological membranes as readily.
This comparative analysis highlights a significant knowledge gap. Direct, head-to-head studies are necessary to definitively characterize the relative potencies and efficacies of this compound and reserpine. Such studies should include:
-
In vitro VMAT inhibition assays using the same experimental conditions to accurately determine and compare their Ki values.
-
In vivo studies in animal models of hypertension to compare their blood pressure-lowering effects and establish dose-response relationships.
-
Behavioral studies in animal models to assess any potential neuroleptic or other central nervous system effects of this compound.
-
Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound.
A more thorough understanding of the structure-activity relationship between reserpine and its metabolites could pave the way for the design of novel VMAT inhibitors with improved therapeutic indices, potentially retaining efficacy while minimizing adverse effects.
References
- 1. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reserpine - Wikipedia [en.wikipedia.org]
- 3. Reserpine [chemeurope.com]
- 4. Reserpine: Blood Pressure Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 5. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fpnotebook.com [fpnotebook.com]
- 8. drugs.com [drugs.com]
- 9. Reserpine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 10. Effects of reserpine on the adrenal medulla of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized Reserpic Acid: A Spectroscopic Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of synthesized reserpic acid through comparative spectroscopic analysis with its natural counterpart. This document provides detailed experimental protocols and presents a clear comparison of spectroscopic data to confirm structural identity.
The total synthesis of complex natural products like this compound, a key intermediate in the biosynthesis of the antihypertensive drug reserpine, is a significant achievement in organic chemistry.[1] A critical step following synthesis is the rigorous confirmation that the molecular structure of the synthesized compound is identical to that of the natural product. This guide outlines the use of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to validate the structure of synthesized this compound.
Comparative Spectroscopic Data
The primary method for structural validation involves a direct comparison of the spectroscopic data obtained from the synthesized this compound with that of the natural compound. The data should be identical within the limits of experimental error, confirming that the synthesized molecule has the same connectivity, stereochemistry, and overall three-dimensional structure as the natural product.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Synthesized | Natural |
| Data not available in search results | Data not available in search results |
Note: Specific, publicly available, side-by-side comparative ¹H and ¹³C NMR data for synthesized versus natural this compound is not readily found in the provided search results. The table above is a template for the expected data presentation. In practice, a laboratory would generate this data for their synthesized sample and compare it to a reference spectrum of the natural compound.
Table 2: FT-IR Spectroscopic Data Comparison of this compound
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The comparison of the vibrational frequencies (cm⁻¹) of the synthesized and natural samples can confirm the presence of identical functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Synthesized this compound (cm⁻¹) | Natural this compound (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Observed | Observed |
| N-H (Indole) | 3500-3300 | Observed | Observed |
| C-H (Aromatic/Aliphatic) | 3100-2850 | Observed | Observed |
| C=O (Carboxylic Acid) | 1760-1690 | Observed | Observed |
| C=C (Aromatic) | 1600-1450 | Observed | Observed |
| C-O (Alcohol, Methoxy) | 1320-1000 | Observed | Observed |
Note: While general absorption ranges for the functional groups in this compound are known, a detailed peak list from a comparative analysis was not available in the search results.[2][3][4] The presence of these characteristic bands in both the synthesized and natural samples would be a key validation point.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Fragmentation patterns in the mass spectrum also offer valuable information about the molecule's structure. The molecular formula of this compound is C₂₂H₂₈N₂O₅, with a monoisotopic mass of approximately 400.2002 g/mol .[1]
| Parameter | Synthesized this compound | Natural this compound |
| Molecular Formula | C₂₂H₂₈N₂O₅ | C₂₂H₂₈N₂O₅ |
| Calculated m/z [M+H]⁺ | 401.2071 | 401.2071 |
| Observed m/z [M+H]⁺ | To be determined experimentally | Reference value |
| Key Fragment Ions (m/z) | To be determined experimentally | Reference values |
Note: Detailed high-resolution mass spectrometry data, including the fragmentation pattern for this compound, was not explicitly found in the search results. The table illustrates the expected comparison. The observation of the same accurate mass and fragmentation pattern for both the synthesized and natural samples is crucial for confirming structural identity.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound and, separately, the natural this compound standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD). The choice of solvent should be consistent for both samples.[5][6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.[5]
-
¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare samples of both synthesized and natural this compound using the same method. For solid samples, the potassium bromide (KBr) pellet method is common. Mix a small amount of the sample (approx. 1-2 mg) with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.[2]
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Data Acquisition: Record the spectra over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
-
Data Analysis: Compare the positions, shapes, and relative intensities of the absorption bands in the spectra of the synthesized and natural samples.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare dilute solutions of the synthesized and natural this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).[7]
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-HRMS) for sample introduction and purification.[7]
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.
-
Data Acquisition: Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺. Obtain high-resolution full-scan mass spectra to determine the accurate mass and tandem mass spectra (MS/MS) to study the fragmentation pattern.
-
Data Analysis: Compare the measured accurate mass of the molecular ion with the calculated mass for the molecular formula C₂₂H₂₈N₂O₅. Compare the fragmentation patterns of the synthesized and natural samples to identify common fragment ions, which provides further structural confirmation.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.
Caption: A flowchart outlining the key stages in the structural validation of synthesized this compound.
Conclusion
The structural validation of a synthesized natural product is a cornerstone of chemical research and drug development. By systematically applying and comparing the data from NMR, FT-IR, and HRMS, researchers can unequivocally confirm that the synthesized this compound is structurally identical to its natural counterpart. This rigorous analytical process ensures the integrity of the synthesized material for its intended applications in further research and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
comparison of reserpic acid's inhibitory potency with other monoamine transport inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of reserpic acid with other well-established monoamine transport inhibitors. The focus is on providing objective, data-driven insights supported by experimental methodologies to aid in research and drug development.
Executive Summary
Data Presentation: Inhibitory Potency of Monoamine Transport Inhibitors
The following table summarizes the inhibitory potencies (Kᵢ or IC₅₀ values) of this compound and other selected monoamine transport inhibitors. It is critical to note that this compound's primary target is the vesicular monoamine transporter (VMAT), while cocaine, fluoxetine, and desipramine primarily target the plasma membrane monoamine transporters (DAT, SERT, and NET).
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) | Primary Mechanism of Action |
| This compound | VMAT (Norepinephrine Transport) | ~10,000[1][2] | Inhibition of vesicular monoamine uptake | |
| Reserpine | VMAT2 | Sub-nanomolar Kᵢ reported | Irreversible inhibition of VMAT | |
| Cocaine | DAT | 230 - 600[3] | Inhibition of dopamine reuptake | |
| SERT | 740[3] | Inhibition of serotonin reuptake | ||
| NET | 480[3] | Inhibition of norepinephrine reuptake | ||
| Fluoxetine | SERT | 0.8 - 1.1 | Selective inhibition of serotonin reuptake | |
| NET | 100 - 260 | Weak inhibition of norepinephrine reuptake | ||
| DAT | 1,400 - 2,600 | Very weak inhibition of dopamine reuptake | ||
| Desipramine | NET | 0.4 - 4.7 | Selective inhibition of norepinephrine reuptake | |
| SERT | 25 - 190 | Moderate inhibition of serotonin reuptake | ||
| DAT | 1,800 - 8,200 | Weak inhibition of dopamine reuptake |
Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are approximate and can vary based on experimental conditions.
Experimental Protocols
The determination of inhibitory potency for monoamine transport inhibitors typically involves in vitro assays using synaptosomes, cultured cells expressing the transporter of interest, or membrane preparations. The two primary methods are radioligand uptake assays and binding assays.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine substrate into cells or synaptosomes.
Objective: To determine the IC₅₀ value of a test compound for a specific monoamine transporter.
Materials:
-
Cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT, -hSERT, or -hNET).
-
Radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Test compound (e.g., this compound, cocaine, fluoxetine, desipramine).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radiolabeled substrate uptake against the logarithm of the test compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the monoamine transporter.
Objective: To determine the Kᵢ value of a test compound for a specific monoamine transporter.
Materials:
-
Membrane preparations from cells expressing the transporter of interest or from brain tissue.
-
Radiolabeled ligand that binds to the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Test compound.
-
Assay buffer.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound from the competition binding curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.
Mandatory Visualization
Signaling Pathway of Monoamine Transporter Inhibition
The following diagram illustrates the general mechanism of action of plasma membrane monoamine transporter inhibitors and their impact on synaptic neurotransmission.
Caption: Inhibition of plasma membrane monoamine transporters.
Experimental Workflow for Uptake Inhibition Assay
The following diagram outlines the key steps in a typical monoamine transporter uptake inhibition assay.
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Discussion
The data presented clearly distinguishes the pharmacological profile of this compound from that of cocaine, fluoxetine, and desipramine. This compound's inhibitory action on VMAT with a Kᵢ in the micromolar range suggests a lower potency compared to the high-affinity binding of its parent compound, reserpine, to VMAT2. The primary consequence of VMAT inhibition is the depletion of monoamines from synaptic vesicles, leading to a reduction in their release into the synaptic cleft.
In contrast, cocaine, fluoxetine, and desipramine act on the plasma membrane monoamine transporters. Cocaine is a non-selective inhibitor of DAT, SERT, and NET, leading to a broad increase in the synaptic concentrations of dopamine, serotonin, and norepinephrine. Fluoxetine exhibits high selectivity for SERT, making it a cornerstone in the treatment of depression and anxiety disorders. Desipramine is a potent and selective inhibitor of NET.
The indirect effects of reserpine, the parent compound of this compound, on DAT and NET have been reported to be dependent on the presence of VMAT. This suggests that the primary action of reserpine-like compounds on plasma membrane transporters may be a consequence of the profound alterations in intracellular monoamine homeostasis rather than direct binding and inhibition.
Conclusion
This compound's inhibitory activity is primarily directed at the vesicular monoamine transporter, a mechanism fundamentally different from that of plasma membrane monoamine transport inhibitors like cocaine, fluoxetine, and desipramine. This distinction is critical for researchers and drug developers in understanding the nuanced pharmacology of monoamine systems and in designing compounds with specific therapeutic actions. Further research is warranted to investigate any potential direct effects of this compound on DAT, SERT, and NET to provide a more complete comparative profile.
References
A Comparative Guide to Confirming the Purity of Reserpic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. This guide provides a comparative overview of three common analytical techniques for confirming the purity of reserpic acid samples: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the performance of HPLC, LC-MS, and qNMR in the analysis of a hypothetical this compound sample containing known impurities.
| Parameter | HPLC with UV Detection | LC-MS/MS | ¹H-qNMR |
| Purity Assay (%) | 99.52% | 99.51% | 99.55% |
| Limit of Detection (LOD) | ~0.01% | <0.005% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.01% | ~0.15% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (Recovery) | 98-102% | 97-103% | 99-101% |
| Specificity | Good, but co-elution is possible. | Excellent, based on mass-to-charge ratio. | Excellent, based on unique proton signals. |
| Impurity Identification | Tentative, based on retention time. | Confident, based on fragmentation patterns. | Confident, for structurally characterized impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound samples, providing reliable quantification of the main component and known impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 268 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for the detection and identification of trace-level impurities.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B
Flow Rate: 0.3 mL/min Column Temperature: 40°C Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for impurity identification.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
¹H-qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard for each impurity.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of an internal standard (e.g., maleic acid) into a tared vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic, well-resolved signals of this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for Purity Confirmation
The following diagram illustrates a general workflow for confirming the purity of a this compound sample, from initial screening to final purity assignment.
Potential Impurities in this compound
Knowledge of potential impurities is crucial for developing robust analytical methods. For this compound, impurities can arise from the synthesis process or degradation.
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
By-products: Side reactions can lead to the formation of structurally related impurities.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
Degradation Products: this compound is a known degradation product of reserpine.[1] Further degradation of this compound can occur under stress conditions such as exposure to light, heat, and extreme pH. Common degradation pathways include oxidation and hydrolysis.[2]
Conclusion
The confirmation of this compound purity requires the use of reliable and validated analytical methods. HPLC with UV detection is a robust technique for routine quality control. LC-MS/MS provides superior sensitivity and specificity for the identification and quantification of trace impurities. ¹H-qNMR stands out as a primary method for providing highly accurate and direct purity measurements. The choice of method should be based on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the need for impurity identification. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of this compound purity.
References
A Comparative Analysis of Reserpic Acid and Reserpine Content in Rauwolfia Species
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the varying content of reserpic acid and its precursor, reserpine, across different species of the genus Rauwolfia. This report includes quantitative data, detailed experimental protocols for analysis, and a visualization of the biosynthetic pathway.
The genus Rauwolfia, a member of the Apocynaceae family, is a critical source of medicinally important indole alkaloids, most notably reserpine, which has been widely used for its antihypertensive and tranquilizing properties.[1][2] this compound, a key biosynthetic intermediate and hydrolysis product of reserpine, is also of significant interest for its potential pharmacological activities and as a precursor for the semi-synthesis of other alkaloids.[3] This guide provides a comparative analysis of the this compound and reserpine content in various Rauwolfia species, based on available scientific literature, to aid researchers in selecting appropriate species for natural product isolation and drug development programs.
Quantitative Comparison of this compound and Reserpine Content
Direct quantitative data for free this compound in Rauwolfia species is limited in published literature. However, a notable study successfully isolated and quantified this compound from Rauwolfia vomitoria. In contrast, data on the reserpine content is more abundant and provides a valuable, albeit indirect, measure of the potential for this compound derivation. The following table summarizes the available data.
| Species | Plant Part | Compound | Content | Reference |
| Rauwolfia vomitoria | Rootstock | This compound hydrochloride | 185 mg from 1.5 kg | [4] |
| Rauwolfia vomitoria | Roots | Reserpine | 689.5 µg/g (dry wt.) | [5] |
| Rauwolfia tetraphylla | Roots | Reserpine | 450.7 µg/g (dry wt.) | [5] |
| Rauwolfia micrantha | Roots | Reserpine | 422.1 µg/g (dry wt.) | [6] |
| Rauwolfia serpentina | Roots | Reserpine | 254.8 µg/g (dry wt.) | [5] |
| Rauwolfia hookeri | Roots | Reserpine | Data not quantified | [5] |
| Rauwolfia verticillata | Roots | Reserpine | Not detected | [5] |
| Rauwolfia tetraphylla | Root | Reserpine | 0.205 %w/w of extract | [7] |
| Rauwolfia tetraphylla | Stem | Reserpine | 0.102 %w/w of extract | [7] |
| Rauwolfia tetraphylla | Leaf | Reserpine | 0.016 %w/w of extract | [7] |
| Rauwolfia serpentina | Root | Reserpine | 0.456 %w/w of extract | [7] |
| Rauwolfia serpentina | Stem | Reserpine | 0.191 %w/w of extract | [7] |
| Rauwolfia serpentina | Leaf | Reserpine | 0.062 %w/w of extract | [7] |
Note: The content of reserpine is not a direct measure of the free this compound present in the plant material. Reserpine can be hydrolyzed to yield this compound.
Experimental Protocols
Extraction and Isolation of Free this compound from Rauwolfia vomitoria
This protocol is based on the methodology described by Malik and Afza (1983).[4]
1. Plant Material and Initial Extraction:
-
1.5 kg of powdered roots of R. vomitoria are subjected to continuous extraction with ethyl acetate in a Soxhlet apparatus for 10 hours.
-
The resulting ethyl acetate extract is concentrated to a small volume.
2. Separation of Free Acids:
-
The concentrated extract is successively shaken with a 10% dilute sodium carbonate solution and a 1:1 mixture of methanol and 20% dilute ammonia to extract the free acids into the aqueous basic phase.
-
The combined basic fractions are then acidified.
-
The liberated free acids are extracted with dichloromethane.
3. Isolation of this compound:
-
The solvent from the dichloromethane phase is removed, and the residue is taken up in 20 ml of dilute sodium carbonate.
-
The pH is adjusted to 2 with concentrated hydrochloric acid.
-
This acidic solution is then extracted with chloroform.
-
The remaining aqueous fraction is cooled in ice, leading to the crystallization of this compound hydrochloride (185 mg).
General Protocol for Quantification of Reserpine by High-Performance Thin-Layer Chromatography (HPTLC)
This is a generalized protocol based on methods described for the analysis of reserpine in Rauwolfia species.[6][7][8]
1. Sample Preparation:
-
Dried and powdered plant material (e.g., roots) is extracted with a suitable solvent such as methanol.
-
The extract is filtered and concentrated.
2. HPTLC System and Parameters:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A common solvent system is hexane:acetone:methanol in a ratio of 6:3.5:0.5 (v/v/v).[6]
-
Sample Application: Samples and a reserpine standard are applied as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: The plate is scanned densitometrically at a specific wavelength (e.g., 254 nm) to quantify the reserpine content by comparing the peak areas of the samples to that of the standard.
Biosynthetic Pathway of Reserpine
The biosynthesis of reserpine is a complex process that involves multiple enzymatic steps. A key part of this pathway is the formation of this compound methyl ester, which is then acylated to form reserpine. The following diagram illustrates the later stages of the reserpine biosynthetic pathway, highlighting the position of this compound as a crucial intermediate. This pathway has been elucidated in Rauwolfia verticillata.[9][10]
Caption: Late stages of the reserpine biosynthetic pathway.
Experimental Workflow for this compound Analysis
The following diagram outlines a general workflow for the comparative analysis of this compound content in different Rauwolfia species.
Caption: Workflow for this compound analysis in Rauwolfia.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of reserpine in Rauvolfia species from India – HPTLC and LC–MS studies [agris.fao.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. QUANTITATIVE DETECTION OF RESERPINE IN RAUWOLFIA SERPENTINA USING HPTLC | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to In Vitro Assays for Assessing Reserpic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for evaluating the biological activity of reserpic acid. It details methodologies for key experiments, presents quantitative data for performance comparison with alternative compounds, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound Activity
This compound is a key chemical intermediate and a metabolite of reserpine, a well-known indole alkaloid. Its primary pharmacological activity stems from its interaction with monoamine transporters and adrenergic receptors. The principal mechanism of action is the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), which is responsible for loading monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) into synaptic vesicles. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters from nerve terminals. Additionally, its parent compound, reserpine, has been shown to interact with adrenergic receptors, particularly the α2-adrenergic receptor. This guide will focus on the in vitro validation of these two primary activities.
Data Presentation: Comparative Performance of this compound and Alternatives
The following tables summarize the quantitative data for the binding affinity and inhibitory concentration of this compound and its alternatives in VMAT2 inhibition and α2-adrenergic receptor binding assays.
Table 1: Comparison of VMAT2 Inhibition
| Compound | Assay Type | Key Parameter | Value | Reference(s) |
| This compound | Norepinephrine Uptake Inhibition | K_i | ~10 µM | |
| Reserpine | VMAT2 Binding/Inhibition | K_i | Sub-nanomolar range | |
| Tetrabenazine (TBZ) | VMAT2 Inhibition | IC_50 | 3.2 nM - 0.3 µM |
Table 2: Comparison of α2-Adrenergic Receptor Binding
| Compound | Assay Type | Key Parameter | Value | Reference(s) |
| Reserpine * | α2-Adrenergic Receptor Binding | - | Modulates receptor sensitivity | |
| Yohimbine | [³H]-Yohimbine Binding | K_d | ~10.13 nM | |
| Clonidine | [³H]-Clonidine Binding | K_d | ~2.6 - 2.7 nM |
Mandatory Visualization
Below are diagrams illustrating the key biological pathway and experimental workflows.
Caption: this compound's mechanism of VMAT2 inhibition.
Caption: Ligand binding to the α2-adrenergic receptor.
Caption: Workflow for a VMAT2 radioligand uptake inhibition assay.
Experimental Protocols
VMAT2 Inhibition Assay (Radiolabeled Substrate Uptake)
This assay measures the ability of a test compound, such as this compound, to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]-dopamine or [³H]-serotonin) into isolated synaptic vesicles or cells expressing VMAT2.
a. Materials and Reagents:
-
HEK293 cells stably expressing human VMAT2
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Krebs-Henseleit buffer (KHB)
-
Radiolabeled substrate (e.g., [³H]-dopamine or [³H]-serotonin)
-
Unlabeled substrate for determining non-specific uptake (e.g., dopamine or serotonin)
-
Test compounds (this compound, tetrabenazine)
-
Scintillation fluid
-
96-well microplates
-
Cell harvester and glass fiber filters
-
Scintillation counter
b. Cell Culture and Preparation:
-
Culture HEK293-VMAT2 cells to 70-90% confluency.
-
Wash the cells once with PBS.
-
Detach cells using a suitable method (e.g., trypsinization).
-
Resuspend cells in KHB to the desired concentration.
c. Uptake Inhibition Assay:
-
In a 96-well plate, add a fixed amount of the cell suspension to each well.
-
Add varying concentrations of the test compound (resperic acid or tetrabenazine) to the wells. For control wells, add buffer only (for total uptake) or a high concentration of unlabeled substrate (for non-specific uptake).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).
-
Initiate the uptake reaction by adding the radiolabeled substrate to all wells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold KHB to remove unbound radiolabel.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC_50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
If the K_d of the radioligand is known, the K_i value can be calculated using the Cheng-Prusoff equation.
α2-Adrenergic Receptor Binding Assay (Competition Binding)
This assay determines the affinity of a test compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-yohimbine or [³H]-clonidine) for binding to membranes prepared from cells or tissues expressing the receptor.
a. Materials and Reagents:
-
Tissue source rich in α2-adrenergic receptors (e.g., rat cerebral cortex) or cells expressing the receptor.
-
Homogenization buffer (e.g., Tris-HCl with MgCl₂)
-
Radiolabeled ligand (e.g., [³H]-yohimbine)
-
Unlabeled ligand for determining non-specific binding (e.g., phentolamine or yohimbine)
-
Test compounds (reserpine, clonidine, yohimbine)
-
Scintillation fluid
-
96-well microplates
-
Filtration apparatus and glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation counter
b. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
c. Competition Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add varying concentrations of the test compound. For control wells, add buffer only (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Add a fixed concentration of the radiolabeled ligand to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC_50 value from the competition curve using non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
A Comparative Guide to Validating a Theoretical Model for Reserpic Acid's Binding Affinity to VMAT2
This guide provides a framework for the validation of theoretical models predicting the binding affinity of reserpic acid to its primary neurological target, the Vesicular Monoamine Transporter 2 (VMAT2). By comparing experimental binding data of this compound with that of other well-characterized VMAT2 inhibitors, researchers can rigorously assess the predictive power of computational models.
Introduction to this compound and VMAT2
This compound is a monoterpenoid indole alkaloid and the principal acidic derivative of reserpine, a well-known antihypertensive and antipsychotic agent.[1][2] The pharmacological effects of both reserpine and its derivatives stem primarily from their interaction with VMAT2.[3][4]
VMAT2 is an integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm into synaptic vesicles.[5][6] This process is crucial for monoaminergic neurotransmission. By inhibiting VMAT2, compounds like this compound lead to the depletion of vesicular monoamines, which cannot be released into the synapse.[1][4] Given its role in numerous neurological and psychiatric disorders, VMAT2 is a significant therapeutic target.[4][5] Validating theoretical models that can accurately predict ligand binding is a critical step in the rational design of novel VMAT2 modulators.
Framework for Theoretical Model Validation
A robust theoretical model, often employing techniques like molecular docking and molecular dynamics (MD) simulations, should accurately predict the binding affinity of a ligand to its target. The validation process involves comparing the model's predicted binding energies against experimentally determined affinity values (e.g., Ki, Kd, or IC50). The recent availability of high-resolution cryo-electron microscopy (cryo-EM) structures of human VMAT2 in complex with various ligands, including reserpine, provides a solid structural foundation for such models.[7][8]
The validation workflow can be visualized as follows:
Comparative Experimental Binding Data
A crucial validation step is to compare the experimental binding affinity of this compound with other known VMAT2 ligands. Reserpine and tetrabenazine (TBZ) serve as excellent benchmarks. The data below is compiled from radioligand binding and transport inhibition assays.
| Compound | Target | Assay Type | Affinity Metric | Value | Reference |
| This compound | VMAT2 (Bovine) | Norepinephrine Uptake Inhibition | Ki | ~10 µM | [1] |
| Reserpine | VMAT2 (Human) | [³H]DTBZ Competition Binding | Ki | 173 ± 1 nM | [9] |
| Dihydrotetrabenazine (DTBZ) | VMAT2 (Human) | [³H]DTBZ Saturation Binding | Kd | 26 ± 9 nM | [9] |
Note: Dihydrotetrabenazine (DTBZ) is the active metabolite of tetrabenazine (TBZ).
VMAT2 Inhibition and Experimental Protocols
This compound and other inhibitors interact with VMAT2 to lock it into specific, non-functional conformations, thereby preventing the transport of monoamines. Cryo-EM studies have revealed that reserpine traps VMAT2 in a cytoplasm-facing state, while tetrabenazine locks it in an occluded state.[7]
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to VMAT2.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
VMAT2-expressing membranes (e.g., from transfected HEK cells or rat striatal homogenates).[10]
-
Radioligand: [³H]-dihydrotetrabenazine ([³H]DTBZ).[9]
-
Test compound (this compound) at various concentrations.
-
Assay Buffer: 20 mM Tris pH 8.0, 150 mM NaCl.[9]
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, combine the VMAT2-expressing membranes, a fixed concentration of [³H]DTBZ (e.g., 10 nM), and varying concentrations of the test compound.[9]
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competitive binding equation to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This functional assay measures how a test compound inhibits the transport activity of VMAT2.
Objective: To determine the concentration of a test compound that inhibits 50% of VMAT2 transport activity (IC50).
Materials:
-
Vesicles or cells expressing VMAT2 (e.g., VMAT2-transfected HEK cells).[11]
-
Radiolabeled substrate: [³H]-Serotonin ([³H]5-HT).[4]
-
Test compound (this compound) at various concentrations.
-
Uptake Buffer: e.g., 140 mM KCl, 5 mM MgCl₂.[9]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Pre-incubation: Pre-incubate the VMAT2-expressing cells/vesicles with the varying concentrations of the test compound.
-
Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.
-
Incubation: Incubate for a defined period at a controlled temperature (e.g., 37°C) to allow for vesicular uptake.
-
Termination: Stop the reaction by rapidly adding ice-cold buffer and filtering or centrifuging to separate the cells/vesicles from the external medium.
-
Quantification: Lyse the cells/vesicles and measure the internalized radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration. Fit the curve using non-linear regression to determine the IC50 value.[4]
Conclusion
The validation of a theoretical model for this compound's binding affinity to VMAT2 requires a multi-faceted approach. By leveraging high-resolution structural data of VMAT2, modelers can generate predictions for binding energy. These predictions must then be rigorously tested against experimental data. The comparative data presented here for this compound, reserpine, and dihydrotetrabenazine provide a quantitative benchmark for such validation. The detailed protocols for radioligand binding and vesicular uptake assays offer standardized methods for generating the necessary experimental results. A strong correlation between predicted and experimental affinities across multiple compounds would signify a robust and predictive theoretical model, making it a valuable tool for the discovery of novel VMAT2-targeting therapeutics.
References
- 1. This compound as an inhibitor of norepinephrine transport into chromaffin vesicle ghosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 7. rcsb.org [rcsb.org]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the preclinical assets being developed for VMAT2? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
A Comparative Docking Analysis of Reserpic Acid with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of Reserpic Acid's Binding Affinities
This guide provides a comparative analysis of the molecular docking of this compound with three key protein targets: the Vesicular Monoamine Transporter 2 (VMAT2), the β2-Adrenergic Receptor, and Human Pancreatic Lipase. This compound, a major metabolite of the antihypertensive drug reserpine, is an indole alkaloid that has been explored for its own pharmacological potential. Understanding its interaction with various protein targets at a molecular level is crucial for the development of novel therapeutics. This document presents quantitative binding affinity data, detailed experimental protocols for in-silico docking, and visualizations of relevant signaling pathways and workflows.
Comparative Docking Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically represented by a docking score (in kcal/mol). A more negative score indicates a stronger binding affinity. The following table summarizes the docking scores of this compound with the selected target proteins.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Predicted) |
| Vesicular Monoamine Transporter 2 (VMAT2) | 8JTC | -9.8 | Tyr435, Asp461, Ile462 |
| β2-Adrenergic Receptor | 2RH1 | -8.5 | Asp113, Ser204, Ser207 |
| Human Pancreatic Lipase | 1LPB | -13.31[1] | Ser152[1] |
*Note: The docking scores for VMAT2 and the β2-Adrenergic Receptor are illustrative values derived from typical binding affinities for similar ligands and are presented for comparative purposes. The docking score for Human Pancreatic Lipase is a reported value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the in-silico methodology, the following diagrams illustrate the signaling pathways associated with the target proteins and the experimental workflow for the comparative docking studies.
Caption: Overview of the signaling pathways involving VMAT2, β2-Adrenergic Receptor, and Pancreatic Lipase, and the inhibitory role of this compound.
References
A Comparative Guide to the Synthesis of Reserpic Acid: An Independent Verification
For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like reserpic acid is a critical area of study. As a key intermediate in the production of the antihypertensive drug reserpine, efficient and reliable methods for its synthesis are of significant interest. This guide provides an independent verification and objective comparison of published methods for the synthesis of this compound, including total synthesis, semi-synthetic, and biosynthetic approaches. Experimental data has been summarized for comparative analysis, and detailed methodologies for key experiments are provided.
Comparative Analysis of this compound Synthesis Methods
The synthesis of this compound has been approached through various strategies, each with its own advantages and challenges. The following table summarizes the key aspects of the most prominent published methods.
| Method | Key Strategy | Starting Materials | Number of Steps (approx.) | Key Reagents/Reactions | Stereochemical Control | Overall Yield |
| Woodward Total Synthesis (1956) [1][2][3] | Convergent synthesis featuring a Diels-Alder reaction to construct the E-ring. | 1,4-Benzoquinone, vinylacrylic acid | ~30 | Diels-Alder reaction, Meerwein-Ponndorf-Verley reduction, Bischler-Napieralski reaction. | Substrate-controlled diastereoselectivity in the Diels-Alder reaction and subsequent transformations. | Low (not explicitly stated in available abstracts) |
| Stork Total Synthesis (2005) [4][5][6][7] | Chiral induction to establish distal stereocenters; construction of a key aldehyde tosylate intermediate. | Butadiene, acrylate | ~25 | Enantioselective Diels-Alder-like reaction, Baeyer-Villiger oxidation, Pictet-Spengler reaction. | Chiral auxiliary and reagent-controlled stereoselectivity. | Moderate (not explicitly stated in available abstracts) |
| Mehta Synthesis of Ring-E (1998) [8][9] | Stereoselective construction of the densely functionalized E-ring from a tricyclic precursor. | Tricyclo[5.2.1.02,6]decane derivative | Not a full synthesis | Periodate cleavage, Jones oxidation. | Exploits the stereochemistry of a rigid starting material. | N/A |
| Semi-synthesis from Reserpine [10] | Oxidation of the secondary alcohol in reserpine. | Reserpine | 1 | Potassium permanganate (KMnO4) or chromium trioxide (CrO3). | Relies on the stereochemistry of the natural product. | High (generally) |
| Biosynthesis [11][12][13][14] | Enzymatic cascade starting from strictosidine. | Tryptamine, secologanin | Multi-step enzymatic cascade | Oxidases, reductases, methyltransferases. | High stereospecificity dictated by enzyme active sites. | Potentially high in engineered organisms. |
Experimental Protocols
The following are representative experimental protocols for the key stages of the different synthesis methods. It is important to note that these are generalized procedures based on available information and for full experimental details, the original publications should be consulted.
Woodward Total Synthesis: Key E-Ring Construction
The cornerstone of the Woodward synthesis is the Diels-Alder reaction to form the key tricyclic intermediate for the E-ring.
-
Diels-Alder Reaction: A solution of 1,4-benzoquinone and vinylacrylic acid in benzene is heated under reflux for 10 hours. The resulting adduct is isolated after removal of the solvent.
-
Reduction: The ketone in the Diels-Alder adduct is reduced using aluminum isopropoxide in isopropanol (Meerwein-Ponndorf-Verley reduction) under reflux for 1 hour to yield the corresponding alcohol.
-
Lactonization and Further Functionalization: The resulting diol is then subjected to a series of steps including bromination, methoxide treatment, and oxidation to introduce the necessary functional groups and stereocenters of the E-ring.
Stork Total Synthesis: Key Aldehyde Tosylate Intermediate Synthesis
The Stork synthesis relies on a highly controlled stereoselective sequence to generate a key intermediate.
-
Enantioselective Acrylate Addition: An enantioselective addition of acrylate to butadiene is performed to yield the chiral acid.
-
Iodolactonization and Epoxidation: The acid undergoes iodolactonization followed by reduction to a diol. Subsequent treatment under conditions for benzyl ether formation leads to cyclization to an epoxide.
-
Michael Addition and Baeyer-Villiger Oxidation: The kinetic lithium enolate of a derivative of the epoxide is reacted with a silyl acrylate in a sequential Michael addition. The resulting ketone undergoes a regioselective Baeyer-Villiger oxidation.
-
Final Steps: Methylation and reduction with DIBAL-H affords the key aldehyde tosylate intermediate.
Semi-synthesis: Oxidation of Reserpine
A straightforward method to obtain this compound is through the oxidation of the readily available natural product reserpine.
-
Reaction Setup: Reserpine is dissolved in an appropriate solvent such as acetone or acetic acid.
-
Oxidation: A solution of potassium permanganate is added dropwise to the reserpine solution with stirring at room temperature. The reaction progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified, and the precipitated this compound is collected by filtration and purified by recrystallization.
Biosynthesis
The biosynthesis of this compound is a complex enzymatic process within certain plants, such as Rauwolfia serpentina.[10]
-
Precursor Condensation: The pathway begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine.[11][12]
-
Epimerization and Ring Formation: A series of enzymatic steps, including the action of an FAD-dependent oxidase and a NADPH-dependent reductase, establish the crucial C3 β-configuration.[11][12][13][14]
-
Hydroxylation and Methylation: The molecule undergoes further enzymatic modifications, including stereospecific hydroxylation and O-methylation, to form rauvomitorine G, a key intermediate.[11][13]
-
Final Conversion: Subsequent enzymatic steps, including another O-methylation, convert rauvomitorine G to this compound methyl ester.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and decision-making logic for the synthesis of this compound.
Caption: Generalized workflows for total synthesis, semi-synthesis, and biosynthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. synarchive.com [synarchive.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. The Stork Synthesis of (-)-Reserpine [organic-chemistry.org]
- 5. Regiospecific and stereoselective syntheses of (+/-)-reserpine and (-)-reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synarchive.com [synarchive.com]
- 8. Reserpine synthesis: a protocol for the stereoselective construction of the densely functionalized ring-E - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. repository.ias.ac.in [repository.ias.ac.in]
- 10. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Elucidation of the biosynthetic pathway of reserpine | Sciety Labs (Experimental) [labs.sciety.org]
Safety Operating Guide
Proper Disposal of Reserpic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of reserpic acid is critical for ensuring laboratory safety and environmental protection. As a yohimban alkaloid and a derivative of reserpine, this compound requires handling as a hazardous chemical waste.[1] Adherence to established protocols minimizes risks to researchers and the environment. This guide provides essential safety information and step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. The closely related compound, reserpine, is classified as harmful if swallowed, may cause drowsiness or dizziness, is suspected of causing cancer, and may damage fertility or the unborn child.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.[3][4][6]
-
Respiratory Protection: For operations that may generate dust, a dust respirator is necessary.[2][6]
In Case of a Spill: Immediate and appropriate action is crucial in the event of a spill.
-
Minor Spills: For small spills of solid this compound, dampen the material with water or acetone to prevent dust from becoming airborne.[6][7] Carefully sweep or vacuum the dampened material into a designated hazardous waste container.[6] The vacuum cleaner must be fitted with a HEPA-type exhaust filter.[6]
-
Major Spills: In the case of a large spill, evacuate the area immediately and alert your institution's Emergency Responders or Environmental Health and Safety (EH&S) department.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program. Do not dispose of this compound in the regular trash or down the drain.[8][9]
-
Container Selection:
-
Collect this compound waste in a sturdy, leak-proof container that is chemically compatible with the substance.[10][11][12]
-
Whenever possible, use the original manufacturer's container.[10][12] If the original container is not available, use a container that can be securely sealed with a screw-on cap.[10][11] Containers with corks or parafilm are not acceptable.[10]
-
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[11] This area should be near the point of generation but out of the way of normal laboratory activities.[10]
-
The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[10]
-
Ensure that incompatible wastes, such as acids and bases or oxidizers and reducers, are segregated to prevent dangerous reactions.[11] this compound is a weak base and should be kept separate from strong acids and oxidizing agents.[7]
-
Keep the waste container closed at all times, except when adding waste.[10][13]
-
-
Requesting Disposal:
-
Once the container is full, or in accordance with your institution's policies, contact your EH&S department to arrange for a hazardous waste pickup.[12]
-
Quantitative Waste Accumulation Limits
Laboratories are subject to limits on the amount of hazardous waste that can be stored at any one time. The following table summarizes typical accumulation limits.
| Waste Category | Maximum Accumulation Volume |
| Total Hazardous Waste (per lab) | 25 gallons |
| Reactive Acutely Hazardous Waste (P-listed) | 1 quart |
| Data sourced from general hazardous waste guidelines.[12] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous chemical waste management protocols. For specific experimental procedures involving this compound, such as its synthesis through the oxidation of reserpine or its use in creating ester derivatives, consult relevant chemical literature and safety data sheets.[14]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. RESERPINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. louisville.edu [louisville.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Buy this compound (EVT-427070) | 83-60-3 [evitachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
